Syringaldehyde

Catalog No.
S596435
CAS No.
134-96-3
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syringaldehyde

CAS Number

134-96-3

Product Name

Syringaldehyde

IUPAC Name

4-hydroxy-3,5-dimethoxybenzaldehyde

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3

InChI Key

KCDXJAYRVLXPFO-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

2,6-Dimethoxy-4-formylphenol; 3,5-Dimethoxy-4-hydroxybenzaldehyde; 4-Formyl-2,6-dimethoxyphenol; 4-Hydroxy-3,5- dimethoxybenzaldehyde; Cedar aldehyde; Gallaldehyde 3,5-dimethyl ether; NSC 41153; SM 707; Syringaldehyde; Syringic aldehyde; VND 3207

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=O

The exact mass of the compound Syringaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41153. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of hydroxybenzaldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Profile & Fundamentals

Author: Smolecule Technical Support Team. Date: February 2026

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) is an aromatic compound commonly found in plants and lignin [1] [2].

Property Description
Chemical Name 4-Hydroxy-3,5-dimethoxybenzaldehyde [1]
Molecular Formula C~9~H~10~O~4~ [1]
Molar Mass 182.17 g/mol [1]
Appearance Colorless to light-tan or yellow crystalline solid [1] [2]
Melting Point 110–113 °C [1]
Boiling Point 192–193 °C at 19 kPa [1]
Solubility Soluble in alcohols and polar organic solvents; insoluble in water [1]
Natural Occurrence Spruce, maple trees, oak barrels (imparts aroma to whisky), various plants [1] [2]
Characteristic Odor Spicy, smoky, vanilla-like [1] [3]

Key Chemical Synthesis: A common laboratory synthesis is the Duff reaction on syringol (pyrogallol-1,3-dimethyl ether) using hexamethylenetetramine in a glycerol-boric acid medium [4] [1]. This reaction requires careful temperature control between 150–160°C for about 6 minutes, followed by rapid cooling and a multi-step workup to isolate this compound [4].

Pharmacological Activities & Mechanisms

Research reveals multiple bioactive properties of this compound, with recent studies highlighting its antibacterial and antioxidant potential.

G SA This compound (SA) Antibacterial Antibacterial Activity SA->Antibacterial Antioxidant Antioxidant Activity SA->Antioxidant Signaling Signaling Pathway Activation SA->Signaling Mm Mycobacterium marinum Antibacterial->Mm Inhibits proliferation ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Inhibits GSH Reduced Glutathione (GSH) Antioxidant->GSH Increases MDA Malondialdehyde (MDA) Antioxidant->MDA Inhibits NRF2 NRF2/HO-1/NQO-1 Signaling->NRF2 Promotes expression AMPK AMPK-α1/AKT/GSK-3β Signaling->AMPK Activates NRF2->Antioxidant AMPK->Antioxidant

Diagram 1: Key pharmacological activities and signaling pathways of this compound.

Antibacterial Activity
  • Mycobacterial Infection Model: this compound inhibits proliferation of Mycobacterium marinum (a close relative of M. tuberculosis) in infected zebrafish and pulmonary epithelial cells [5] [6].
  • Broad-Spectrum Activity: Also inhibits growth of Staphylococcus aureus, Klebsiella pneumonia, and Pseudomonas aeruginosa; impedes invasion of Salmonella enterica into host cells [6].
Antioxidant Activity & Signaling Pathways

This compound mitigates oxidative stress by [5] [6]:

  • Reducing Oxidative Markers: Inhibits reactive oxygen species (ROS) and malondialdehyde (MDA)
  • Enhancing Antioxidant Defenses: Increases reduced glutathione (GSH) levels
  • Activating Key Pathways: Promotes NRF2/HO-1/NQO-1 expression and activates AMPK-α1/AKT/GSK-3β signaling
Additional Bioactivities
  • Anti-inflammatory: Reduces inflammation in various models [6]
  • Antihyperglycemic: Shows glucose-lowering effects in diabetic rats [6]
  • Anticancer: Exhibits antiproliferative effects on colon cancer cells [6]

Key Experimental Protocols

Antibacterial Assay Against Mycobacteria [6]

1. Cell Infection Model

  • Cell Lines: A549 (human pulmonary epithelial) and RAW264.7 (mouse macrophage)
  • Procedure:
    • Pre-treat cells with 0.5 mM this compound or vehicle (DMSO) for 1 hour
    • Infect with Mycobacterium marinum (tdTomato fluorescent strain) for 4 hours
    • Remove extracellular bacteria by washing with cold PBS containing gentamycin
    • Fix cells with 4% paraformaldehyde (PFA) and stain nuclei with DAPI
    • Quantify intracellular bacteria using confocal microscopy

2. Zebrafish Infection Model

  • Animals: AB strain zebrafish larvae (72 hours post-fertilization)
  • Infection: Inject ~100 colony-forming units (CFU) of M. marinum via caudal vein
  • Treatment: Culture infected zebrafish in medium containing 0.5 mM this compound or DMSO for 7 days
  • Analysis: Image bacterial load using confocal microscopy; quantify bacteria via colony-forming unit (CFU) assay

3. Colony-Forming Unit (CFU) Assay

  • Cell Lysate Preparation: Lyse infected cells or zebrafish with PBS containing 0.01% Triton X-100
  • Plating: Dilute lysate and plate on Middlebrook 7H10 agar plates
  • Incubation: Culture at 30°C for approximately 14 days
  • Analysis: Count bacterial colonies to determine viable bacteria
Antioxidant Mechanism Studies [6]

1. Oxidative Stress Marker Analysis

  • Measurements:
    • Reactive Oxygen Species (ROS): Use fluorescent probes (e.g., DCFH-DA)
    • Malondialdehyde (MDA): Assess via thiobarbituric acid reactive substances (TBARS) assay
    • Reduced Glutathione (GSH): Quantify using commercial kits

2. Western Blot Analysis for Signaling Pathways

  • Target Proteins: NRF2, HO-1, NQO-1, AMPK-α1, AKT, GSK-3β
  • Procedure:
    • Treat cells with this compound
    • Lyse cells and extract proteins
    • Separate proteins by SDS-PAGE and transfer to membranes
    • Probe with specific primary antibodies, then HRP-conjugated secondary antibodies
    • Detect using enhanced chemiluminescence

3. Primary Macrophage Isolation

  • Source: Wild-type and NRF2−/− mice
  • Procedure:
    • Inject 3% thioglycollate broth intraperitoneally
    • After 3 days, collect peritoneal lavage fluid
    • Culture cells for 2 hours; remove non-adherent cells
    • Use adherent primary macrophages for experiments

Research Applications & Market Outlook

Application Area Current & Potential Research Uses
Pharmaceuticals Antibacterial drug development (particularly for tuberculosis), antioxidant and anti-inflammatory therapies, anticancer agents, antihyperglycemic treatments [5] [6]
Flavor & Fragrance Ingredient in perfumes, detergents, and air fresheners (smoky, spicy notes); flavor enhancer in food [7] [3]
Cosmetics Fragrance ingredient and antioxidant in skincare products for potential anti-aging benefits [3]
Chemical Synthesis Versatile precursor for organic synthesis; intermediate for antibacterial drugs (Trimethoprim, Bactrim) [2]

The global this compound market is projected to grow from $7.97 billion in 2025 to $10.83 billion by 2029, driven largely by pharmaceutical and cosmetic applications [7].

Research Considerations

  • Cytotoxicity: Cell viability assays (CCK-8) show this compound is well-tolerated up to 0.5 mM in A549 and RAW264.7 cells [6]
  • Solubility: Typically dissolved in DMSO for in vitro studies, then diluted in aqueous media [6]
  • Supply Considerations: Price fluctuations and limited raw material availability can impact research continuity [3]

References

Experimental Protocols in Pharmacological Research

Author: Smolecule Technical Support Team. Date: February 2026

The following are key experimental methodologies from recent studies demonstrating the bioactivity of syringaldehyde.

Protocol: Alleviating Hyperglycemia-Induced Cardiac Hypertrophy in H9c2 Cells [1]
  • Objective: To investigate the protective effect of SA on high glucose-induced cardiac hypertrophy and its mechanism of action.
  • Cell Line: H9c2 cardiomyocytes (rat heart myoblast cell line).
  • Hypertrophy Induction: Cells were incubated in a medium containing 30 mmol/L glucose for 48 hours.
  • Treatment: Hypertrophic cells were treated with varying concentrations of SA.
  • Key Assays and Measurements:
    • Cell Size Analysis: Morphological changes and cell surface area were measured.
    • Hypertrophic Biomarkers: mRNA and protein levels of ANP, BNP, and β-MHC were analyzed using qPCR, ELISA, and Western blot.
    • GLP-1R Pathway: Protein expression of GLP-1 receptor and intracellular cAMP levels were assessed via Western blot and specific assays.
    • Pathway Inhibition: To confirm mechanism, GLP-1 receptor was blocked with exendin 9-39, and AMPK was inhibited using AMPK siRNA or compound C.
  • Conclusion: SA alleviated cardiac hypertrophy by activating the GLP-1 receptor/AMPK signaling pathway and reducing OGT expression.
Protocol: Assessing Acute Toxicity and Antihyperlipidemic Effects in Rats [2]
  • Objective: To evaluate the safety and lipid-lowering potential of SA.
  • Animals: Sprague-Dawley rats.
  • Acute Toxicity Study:
    • Guidelines: OECD 425 guidelines.
    • Design: A single oral dose of SA at 2000 mg/kg or a vehicle was administered (n=5 per group).
    • Observation: Animals were monitored for 14 days for mortality, physical/behavioral changes, and changes in food/water intake.
    • Analysis: Hematological parameters, blood biochemistry, and oxidative stress markers (CAT, GSH, MDA, SOD) in organs were evaluated.
  • Antihyperlipidemic Study:
    • Model Induction: Hyperlipidemia was induced by a single intraperitoneal injection of tyloxapol (400 mg/kg).
    • Groups & Treatment: Rats were divided into six groups (n=5): Normal control, Hyperlipidemic control, Atorvastatin (10 mg/kg), and three SA groups (10, 20, 40 mg/kg). Treatments were given after tyloxapol injection.
    • Key Measurements:
      • Lipid Profile: Total cholesterol, triglycerides, and LDL levels were measured.
      • Gene Expression: mRNA expression of SREBP-2 in liver tissue was analyzed.
      • Enzyme Activity: HMG-CoA reductase activity was assessed.
      • Histopathology: Liver tissue was examined for structural changes.
  • Conclusion: SA demonstrated an excellent safety profile (LD₅₀ >2000 mg/kg) and dose-dependently reduced lipid levels by downregulating SREBP-2 and HMG-CoA reductase activity.

Mechanisms of Action and Signaling Pathways

This compound's therapeutic effects are mediated through the modulation of specific molecular pathways. The diagram below illustrates the signaling pathway involved in its protection against cardiac hypertrophy [1].

G HG High Glucose Hypertrophy Cardiac Hypertrophy ↓ HG->Hypertrophy Induces SA This compound (SA) GLP1R GLP-1 Receptor SA->GLP1R Activates cAMP cAMP ↑ GLP1R->cAMP Increases PKA PKA Activation cAMP->PKA Activates AMPK AMPK Activation PKA->AMPK Activates OGT OGT Expression ↓ AMPK->OGT Suppresses AMPK->Hypertrophy Inhibits OGT->Hypertrophy Contributes to

Mechanism of this compound against cardiac hypertrophy.

For its antihyperlipidemic effect, SA acts through a different mechanism: it significantly downregulates the expression of the SREBP-2 gene, a key transcription factor. This downregulation leads to reduced activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, thereby lowering blood lipid levels [2].

In models of psoriasis and arthritis, SA exhibits anti-inflammatory properties. It inhibits the NF-κB signaling pathway, reducing the levels of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-17A. It also inhibits the maturation of dendritic cells, which play a key role in initiating inflammatory immune responses [3] [4].

Summary of Therapeutic Potential

The table below consolidates the key therapeutic areas and proposed mechanisms of action for this compound based on recent preclinical research.

Therapeutic Area Model System Key Findings & Proposed Mechanisms
Cardiac Hypertrophy H9c2 cardiomyocytes (in vitro) [1] Reduced cell size & hypertrophic biomarkers (ANP, BNP, β-MHC). Activated GLP-1R/cAMP/AMPK pathway; suppressed OGT.
Hyperlipidemia Rat model (in vivo) [2] Lowered total cholesterol, triglycerides, LDL. Downregulated SREBP-2 gene & HMG-CoA reductase activity.
Psoriasis Mouse model (in vivo) [4] Reduced PASI score, skin thickness, spleen hypertrophy. Inhibited NF-κB pathway & pro-inflammatory cytokines (TNF-α, IL-1β, IL-17).
Arthritis Mouse model (in vivo) [3] Ameliorated arthritis symptoms. Inhibited dendritic cell maturation & pro-inflammatory cytokine secretion.

The available safety data is promising. An acute oral toxicity study in rats determined the LD₅₀ to be greater than 2000 mg/kg, classifying it as a low-toxicity compound. No significant adverse hematological or histopathological changes were noted, except for a notable increase in platelet count [2].

References

Syringaldehyde: Chemical Identity and Natural Occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) is a phenolic aldehyde with the molecular formula C₉H₁₀O₄ and a molar mass of 182.17 g/mol [1]. It appears as a colorless solid (though impure samples can be yellowish) and is soluble in alcohol and other polar organic solvents [1].

This compound is widely distributed in trace amounts in nature. Key natural sources include [1]:

  • Woody Plants: It can be found in the wood of spruce and maple trees.
  • Aging Processes: It is formed in oak barrels and extracted into spirits like whisky, to which it imparts spicy, smoky aromas.
  • Insect Communication: Some insect species, such as Scolytus multistriatus, use it as a chemical signal to locate host trees for oviposition.

Biosynthesis of this compound in Plants

In plants, this compound is not typically a primary metabolite but is derived from the larger context of lignin biosynthesis, specifically as part of the syringyl (S)-lignin monomer pathway [2].

The core lignin biosynthetic pathway begins with the general phenylpropanoid pathway. The table below outlines the key enzymes involved in the biosynthesis of S-lignin, from which this compound is derived [2].

Enzyme/Protein Abbreviation Primary Role in the Pathway
Phenylalanine Ammonia-Lyase PAL Converts phenylalanine to cinnamate; gateway to phenylpropanoid pathway [2].
Cinnamate 4-Hydroxylase C4H Converts cinnamate to p-coumarate [2].
4-Coumarate:CoA Ligase 4CL Activates p-coumarate to p-coumaroyl-CoA [2].
p-Coumaroyl Shikimate 3'-Hydroxylase C3'H Hydroxylates p-coumaroyl shikimate to form caffeoyl shikimate [2].
Caffeoyl Shikimate Esterase CSE Hydrolyzes caffeoyl shikimate to caffeate [2].
Caffeoyl CoA 3-O-Methyltransferase CCoAOMT Methylates caffeoyl-CoA to feruloyl-CoA [2].
Ferulate 5-Hydroxylase F5H Hydroxylates coniferaldehyde and coniferyl alcohol to form the 5-hydroxy intermediates en route to S-lignin [2].
Caffeic Acid O-Methyltransferase COMT Methylates 5-hydroxyconiferaldehyde to sinapaldehyde [2].
Cinnamoyl-CoA Reductase CCR Reduces feruloyl-CoA and sinapoyl-CoA to their respective aldehydes [2].
Cinnamyl Alcohol Dehydrogenase CAD Reduces coniferaldehyde and sinapaldehyde to coniferyl and sinapyl alcohols (monolignols) [2].

A simplified diagram of the logical relationship from the core phenylpropanoid pathway to the syringyl (S) unit is as follows:

G Phenylalanine Phenylalanine GeneralP General Phenylpropanoid Pathway Phenylalanine->GeneralP PAL Cinnamate Cinnamate Cinnamate->GeneralP C4H pCoumarate pCoumarate pCoumarate->GeneralP 4CL pCoumaroyl_CoA pCoumaroyl_CoA LigninSP Lignin-Specific Pathway pCoumaroyl_CoA->LigninSP GeneralP->Cinnamate GeneralP->pCoumarate GeneralP->pCoumaroyl_CoA Feruloyl_CoA Feruloyl_CoA LigninSP->Feruloyl_CoA C3'H, CSE, CCoAOMT Sinapyl_Alcohol Sinapyl_Alcohol LigninSP->Sinapyl_Alcohol CCR, CAD Feruloyl_CoA->LigninSP F5H, COMT This compound This compound Sinapyl_Alcohol->this compound Oxidative Degradation

Simplified logical flow from phenylalanine to this compound via lignin biosynthesis.

Unique Pathway in Lycophytes

Research has revealed that the S-lignin biosynthesis pathway in the lycophyte Selaginella moellendorffii is independent of the pathway found in angiosperms. In Selaginella, the enzymes SmF5H and SmCOMT form a gene cluster and can synthesize S-lignin directly from p-coumaraldehyde and p-coumaryl alcohol [2]. This indicates that the ability to produce syringyl units evolved convergently in different plant lineages [2].

Advanced Analytical and Experimental Protocols

For researchers aiming to isolate, quantify, or study the biological activity of this compound, here are key methodologies from recent studies.

Catalytic Conversion of Lignin to this compound

One study detailed a protocol for obtaining this compound from dealkali lignin using a perovskite oxide catalyst (LaFe₀.₂Cu₀.₈O₃) [3].

Optimized Experimental Workflow:

  • Reaction Setup: Charge a high-pressure reactor with 0.60 g of dealkali lignin, 0.60 g of 5 wt% LaFe₀.₂Cu₀.₈O₃ catalyst, and 30 mL of 1.0 mol/L NaOH solution.
  • Reaction Conditions: Pressurize the reactor with 0.80 MPa O₂, then heat to 160 °C and maintain with stirring for 2.5 hours.
  • Product Recovery: After the reaction, cool the mixture, separate the catalyst by centrifugation, and extract this compound from the liquid filtrate.
  • Analysis and Quantification: The yield of this compound is typically determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

The study reported that under these optimized conditions, a This compound yield of 10.00% (by weight) was achieved from dealkali lignin [3]. The catalyst could be reused four times while maintaining high activity [3].

Assessing Anticancer Activity

A 2024 study fabricated this compound-modified chitosan nanoparticles and evaluated their cytotoxicity [4].

Key Experimental Steps:

  • Synthesis of Schiff Base Derivative (CS-1): Chitosan was dissolved in dilute acetic acid. This compound dissolved in absolute ethanol was added. The mixture was irradiated in a microwave (600 W, 1 min). The resulting solid was washed and dried [4].
  • Formation of Cross-linked Nanoparticles (CS-3NPs): The (CS-1) derivative solution was treated with an aqueous solution of sodium tripolyphosphate (TPP) as a crosslinker under stirring, followed by microwave irradiation (600 W, 2 min). The nanoparticles were washed and dried [4].
  • Cytotoxicity Assay: The anticancer activity of the synthesized nanoparticles was tested against HeLa (human cervical carcinoma) and HEp-2 (Human Larynx carcinoma) cell lines. Cell viability was measured using a standard MTT assay.
  • Apoptosis Assay: The mode of cell death (apoptosis) was investigated using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.

Reported Bioactivity Results [4]:

  • The nanoparticle derivative (CS-3NPs) showed the highest cytotoxicity.
  • It inhibited 90.38 ± 1.46% of HeLa cell growth.
  • The IC₅₀ value (half-maximal inhibitory concentration) against HeLa cells was 108.01 ± 3.94 µg/mL.
  • Apoptosis analysis showed that 30.3% of HeLa cells underwent apoptosis after treatment with CS-3NPs.

Conclusion and Research Outlook

This compound is a valuable phytochemical with a defined biosynthetic origin from the syringyl lignin pathway in plants. While its natural production is intrinsically linked to wood formation, advanced catalytic methods now enable its efficient production from lignin biomass. Promising preliminary studies, particularly its efficacy against cervical cancer cells in nanoparticle form, underscore its potential as a lead compound for pharmaceutical development [4]. Future research should focus on fully elucidating the in planta degradation process from lignin to this compound and expanding pre-clinical investigations into its therapeutic mechanisms.

References

Chemical Profile: Syringaldehyde vs. Vanillin

Author: Smolecule Technical Support Team. Date: February 2026

The core differences between syringaldehyde and vanillin stem from their chemical structures, which dictate their physical properties, natural occurrence, and applications.

Aspect This compound Vanillin
IUPAC Name 4-Hydroxy-3,5-dimethoxybenzaldehyde [1] 4-Hydroxy-3-methoxybenzaldehyde [2]
Chemical Formula C₉H₁₀O₄ [1] C₈H₈O₃ [2]
Molecular Weight 182.17 g/mol [1] 152.15 g/mol
Functional Groups Aldehyde, phenol, two methoxy groups [1] Aldehyde, phenol, one methoxy group [2]
Melting Point 110 - 113 °C [1] Not specified in search results
Appearance Colorless to light green/tan crystalline powder [1] [3] White solid [2]
Natural Sources Spruce & maple wood, oak-aged spirits [1] Vanilla bean pods (primary natural source) [2]
Organoleptic Properties Sweet, balsamic-floral, woody, smoky, chocolate, less sweet than vanillin [3] Sweet, creamy, characteristic vanilla odor [2]

Biological and Industrial Significance

Both compounds are important in industrial and biological contexts, particularly as derivatives of lignin breakdown.

Natural Occurrence and Production

This compound and vanillin are both products of lignin degradation [4] [5]. This compound is found in the wood of spruce and maple trees and is extracted into spirits like whisky during oak barrel aging, contributing to spicy and smoky aromas [1]. In contrast, the majority of the world's vanillin is produced synthetically, with less than 1% coming from natural vanilla pods due to high cost and limited supply [2]. There is growing interest in producing "natural" vanillin through the sustainable depolymerization of lignin [2].

Role in Fermentation and Inhibition

In bioprocessing, these aldehydes can act as fermentation inhibitors but are also metabolized by microorganisms. The following diagram outlines their inhibitory effect and assimilation in a fermentation process using Clostridium tyrobutyricum:

fermentation Lignocellulosic_Biomass Lignocellulosic Biomass Pretreatment Pretreatment Lignocellulosic_Biomass->Pretreatment Inhibitors Phenolic Inhibitors (this compound & Vanillin) Pretreatment->Inhibitors Fermentation Fermentation with C. tyrobutyricum Inhibitors->Fermentation Dosage-dependent inhibition Fermentation->Inhibitors Assimilation Butyric_Acid Butyric Acid Fermentation->Butyric_Acid

Inhibitory Pathway of this compound and Vanillin in Butyric Acid Fermentation

A study on butyric acid production by Clostridium tyrobutyricum assessed the inhibitory effects of these compounds [5]:

  • Toxicity: Both this compound and vanillin showed dosage-dependent toxicity, affecting cell growth, xylose consumption, and butyric acid productivity.
  • Tolerance: The bacterium demonstrated a broad tolerance, with only moderate reductions in cell density observed at concentrations up to 2.4 g/L for both aldehydes.
  • Assimilation: C. tyrobutyricum was able to assimilate both phenolic aldehydes, though the metabolites from vanillin caused more considerable inhibition of the fermentation process [5].
Enzymatic Oxidation Pathways

In microbial catabolism, both vanillin and this compound are oxidized to their corresponding carboxylic acids by specific dehydrogenases. The relationship between these pathways is illustrated below:

enzymatic_pathway Lignin Lignin Depolymerization Vanillin Vanillin Lignin->Vanillin This compound This compound Lignin->this compound LigV Vanillin Dehydrogenase (LigV) Vanillin->LigV DesV This compound Dehydrogenase (DesV) This compound->DesV Vanillate Vanillate LigV->Vanillate Syringate Syringate DesV->Syringate

Enzymatic Oxidation of Vanillin and this compound to Carboxylic Acids

Research indicates that some vanillin dehydrogenases (LigV) from bacteria like Sphingobium sp. SKY6 can oxidize this compound, but with low efficiency (about 5% of the catalytic efficiency for vanillin) [4]. This led to the identification of dedicated this compound dehydrogenases (DesV), which, along with LigV, are involved in the catabolism of lignin-derived aromatics [4].

Discussion for Research & Drug Development

  • Structural Activity Relationship (SAR): The additional methoxy group on this compound's aromatic ring significantly influences its biochemical interactions, such as its lower sweetness and different odor profile compared to vanillin [3]. This structural difference is crucial for drug development targeting specific olfactory receptors or enzymes.
  • Consideration in Bioprocessing: When designing fermentation processes using lignocellulosic feedstocks, it is critical to account for the concentration of these inhibitors. While C. tyrobutyricum shows notable tolerance [5], pretreatment strategies to remove or degrade these phenolic compounds may be necessary to maximize yield.
  • Pathway Engineering Potential: The distinct enzymatic pathways for oxidizing vanillin and this compound present opportunities for metabolic engineering. Optimizing these pathways in industrial microbes could improve the efficiency of bioconversion processes for valorizing lignin [4].

References

Comprehensive Technical Guide to Syringaldehyde: Properties, Synthesis, and Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde that has gained significant research interest due to its diverse bioactive properties and applications in pharmaceuticals, food, cosmetics, and biotechnology. This compound, with the CAS registry number 134-96-3, is structurally characterized by a benzene ring substituted with an aldehyde group, a hydroxy group, and two methoxy groups at the 3- and 5-positions. This compound is considered a promising natural antioxidant and therapeutic agent, particularly in light of increasing safety concerns regarding synthetic antioxidants and the harmful side effects of chemotherapeutic drugs. Its structural similarity to the more widely commercialized vanillin, coupled with its unique bioactive characteristics, positions this compound as a valuable compound for scientific exploration and commercial development [1].

This compound occurs naturally in various plants, particularly within the cell walls of angiosperms where it forms part of the lignin polymer, specifically the syringyl (S) unit. In lignin biosynthesis, this compound originates from sinapyl alcohol, one of the three primary monolignol precursors. The enzymatic genes that encode for sinapyl alcohol development are lacking in gymnosperms (softwoods), which explains why these plants contain only guaiacyl (G) lignin units. In contrast, angiosperms (hardwoods) contain both G and S lignin units, with the specialized fiber cells that provide mechanical support primarily composed of S-lignin. This evolutionary development makes hardwood plants the principal natural source of this compound precursors [1].

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Reference
CAS Registry Number 134-96-3 [2] [3]
Molecular Formula C₉H₁₀O₄ [2] [3]
Molecular Weight 182.17 g/mol [2] [3]
Melting Point 110-113°C (lit.) [2] [4]
Boiling Point 192-193°C at 14 mm Hg [2] [3]
Density 1.013 g/cm³ [2]
pKa 7.80 ± 0.23 (Predicted) [2]
Flash Point 192-193°C/14mm [2]
Water Solubility Very sparingly soluble [2] [3]
Solubility in Other Solvents Soluble in alcohol, ether, chloroform, methanol, hot benzene, glacial acetic acid [2] [3]

Table 2: Safety and Handling Information

Parameter Specification Reference
Hazard Codes Xn, Xi [2]

| Risk Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [4] | | Safety Statements | P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes | [2] | | Storage Conditions | Keep in dark place, sealed in dry, room temperature | [2] | | Stability | Hygroscopic, air sensitive | [2] [4] | | WGK Germany | 3 | [2] |

Synthesis Protocols and Methodologies

Laboratory-Scale Synthesis from Pyrogallol-1,3-Dimethyl Ether

The most well-documented laboratory synthesis of this compound follows the procedure published in Organic Syntheses, which involves a modified Duff reaction between pyrogallol-1,3-dimethyl ether and hexamethylenetetramine. This method yields this compound with good purity and reproducible results [5].

Detailed Experimental Procedure:

  • Reaction Setup: A well-stirred mixture of 740 mL of glycerol and 216 g of boric acid is placed in a 2-L three-necked round-bottomed flask fitted with a thermometer and a condenser for downward distillation. The system is heated in an oil bath to exactly 170°C and maintained at this temperature for 30 minutes for dehydration before being allowed to cool.
  • Reagent Addition: When the temperature reaches 150°C, a mixture of 154 g (1 mole) of pyrogallol-1,3-dimethyl ether and 154 g (1.1 moles) of hexamethylenetetramine is added rapidly through the neck holding the thermometer.
  • Reaction Conditions: The temperature drops to approximately 125°C after addition. Rapid heating is immediately started but slowed when the temperature approaches 145°C and stopped at 148°C. The reaction becomes exothermic at this point, and the temperature is maintained at 150-160°C for approximately 6 minutes. The reaction must be carefully controlled during this exothermic phase.
  • Workup Procedure: The mixture is cooled rapidly to 110°C, and a previously prepared solution of 184 mL of concentrated sulfuric acid in 620 mL of water is added. After stirring for 1 hour, the mixture is cooled to 25°C in an ice bath. The separated boric acid is removed by filtration and washed with 400 mL of water.
  • Extraction and Purification: The combined filtrate and washings are extracted with three 500-mL portions of chloroform. The chloroform solution is then extracted with a filtered solution of 180 g of sodium bisulfite in 720 mL of water by stirring rapidly for 1 hour. The separated bisulfite solution is washed twice with chloroform, filtered, and acidified with a solution of 55 mL of concentrated sulfuric acid in 55 mL of water in a hood. After careful heating on a steam bath, air is bubbled through the hot solution until all sulfur dioxide is expelled. The product separates as a mixture of crystals and oil that solidifies upon cooling.
  • Isolation and Recrystallization: The this compound is collected by filtration, washed with cold water, and dried at 40°C, yielding 62.5-66 g of light-tan material melting at 110.5-111°C. Recrystallization from aqueous methanol (30 mL water and 3 mL methanol per 10 g aldehyde) gives 56-59 g (31-32%) of pure product melting clear at 111-112°C (uncorrected) [5].

Critical Reaction Parameters and Notes:

  • The use of a Hershberg stirrer is recommended for efficient mixing [5].
  • The reaction must be conducted in a hood due to vigorous ammonia evolution during the exothermic reaction [5].
  • Boric acid must be thoroughly removed before extraction, as it can make extraction difficult or impossible [5].
  • Chloroform is significantly more effective than ether for extraction [5].
  • The sodium bisulfite purification step is crucial for obtaining a pure product with good color and melting characteristics [5].
  • Reaction time at 150-160°C is critical: extending beyond 6-9 minutes dramatically reduces yields (20.8% at 15 minutes, 10.0% at 30 minutes, and 6.5% at 1 hour) [5].
Alternative Synthetic Approaches and Natural Extraction

This compound can also be synthesized through several alternative routes: from gallic acid, through oxidation of 2,6-dimethoxyphenol, or from vanillin. Additionally, it can be obtained from natural sources through lignin oxidation [5] [1].

Natural extraction from lignin represents an important commercial approach. The yield of this compound from lignin depends on the plant source and pretreatment methods. Hardwood lignins typically yield both vanillin and this compound in combined yields of 35-51% with a ratio of approximately 1:3 (vanillin to this compound) based on Klason lignin content. Nitrobenzene oxidation of lignin precipitated from kraft black liquor can yield up to 14% total phenolic aldehydes (this compound + vanillin), while oxidation of lignin from rice straw can yield 50-59.7% this compound and vanillin in approximately equal proportions [1].

Table 3: Synthetic Routes to this compound

Method Starting Material Key Reagents/Conditions Yield Reference
Duff Reaction Pyrogallol-1,3-dimethyl ether Hexamethylenetetramine, glycerol, boric acid, 150-160°C 31-32% [5]
Lignin Oxidation Hardwood lignin Nitrobenzene oxidation, alkaline conditions 35-51% (combined with vanillin) [1]
Oxidation 2,6-Dimethoxyphenol Appropriate oxidizing agents Not specified [5]
Alternative Synthesis Gallic acid Multiple steps Not specified [5]

Analytical Characterization Methods

Separation and Quantification Techniques

Various chromatographic and spectroscopic methods have been employed for the separation, identification, and quantification of this compound. Capillary electrophoresis and high-performance liquid chromatography (HPLC) are among the most common techniques used for analysis. The purity of this compound is typically assessed using HPLC, with commercial high-purity grades available at >98.0% as determined by HPLC analysis [1] [4].

Recrystallization has been traditionally used for purification, with this compound typically crystallizing as very pale yellow needles from petroleum ether. In studies of this compound composition in plants, recrystallization has been used to purify this compound sublimate, with melting points consistently reported in the 110-113°C range [1] [3].

Spectroscopic Properties

This compound exhibits characteristic spectroscopic features that aid in its identification:

  • UV Spectroscopy: Shows maximum absorption at 305 nm in dioxane [3].
  • NMR Spectroscopy: The proton NMR spectrum typically shows signals corresponding to the aldehyde proton around 9.8 ppm, aromatic protons of the syringyl ring at approximately 7.2 ppm, and methoxy protons around 3.9 ppm.
  • Mass Spectrometry: The molecular ion peak appears at m/z 182, corresponding to its molecular weight of 182.17 g/mol.

Bioactivity and Therapeutic Mechanisms

GLP-1 Receptor Activation and Cardiac Protection

Recent research has revealed that this compound functions as a glucagon-like peptide-1 (GLP-1) receptor agonist, demonstrating significant potential in mitigating diabetes-related cardiac complications. A 2025 study investigated this compound's effects on hyperglycemia-induced cardiac hypertrophy in H9c2 cardiomyocytes, revealing a dose-dependent amelioration of hypertrophic markers including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) [6].

The study employed H9c2 cells exposed to high glucose (30 mmol/L) for 48 hours to induce hypertrophy. Cells were treated with varying concentrations of this compound, and hypertrophic biomarkers were analyzed using ELISA, qPCR, and Western blot. This compound treatment reduced cell size and hypertrophic biomarkers while increasing GLP-1 receptor expression and cAMP levels. These effects were attenuated in GLP-1-resistant cells, confirming the role of GLP-1 receptor activation. The study also demonstrated that protein kinase A (PKA) inhibition with H-89 reversed this compound's effects, indicating PKA involvement in the signaling pathway [6].

G HG High Glucose CH Cardiac Hypertrophy ↓ HG->CH Induces SA This compound GLP1R GLP-1 Receptor SA->GLP1R Activates cAMP cAMP ↑ GLP1R->cAMP Increases PKA PKA Activation cAMP->PKA Activates AMPK AMPK Pathway PKA->AMPK Activates OGT OGT Expression ↓ AMPK->OGT Decreases AMPK->CH Reduces OGT->CH Contributes to Reduction

Diagram 1: this compound's mechanism in alleviating cardiac hypertrophy via GLP-1 receptor and AMPK signaling pathways

AMPK Signaling Pathway Activation

AMP-activated protein kinase (AMPK) activation has been identified as essential for this compound's cardioprotective effects. Research demonstrates that this compound fails to ameliorate cardiac hypertrophy in AMPK-knockdown H9c2 cells, confirming the crucial role of this pathway. This compound also decreases O-linked N-acetylglucosamine transferase (OGT) expression via AMPK activation, which contributes to reduced hypertrophy [6].

The experimental approach to establish AMPK involvement utilized AMPK siRNA. Both exendin-4 (a known GLP-1 agonist) and this compound failed to modify hypertrophic cell size in AMPK-deficient cells, while metformin retained some efficacy. This confirms that functional AMPK signaling is necessary for this compound-mediated protection against cardiac hypertrophy [6].

Antioxidant and Anti-inflammatory Properties

This compound demonstrates significant antioxidant activity, reducing reactive oxygen species (ROS) elevated under high glucose conditions. This antioxidant effect is mediated through the GLP-1 receptor pathway, as PKA inhibition reverses ROS reduction. Additionally, this compound has shown anti-inflammatory properties in various models, regulating transcription factors associated with inflammation [1] [6].

Applications and Commercial Aspects

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of important antibacterial drugs including Trimethoprim, Bactrim, and Bactiseptol, which are common bactericides used in clinical practice. The structural relationship between this compound and these drugs highlights its pharmaceutical importance [1].

Recent research on this compound's GLP-1 receptor activation and cardioprotective effects suggests potential expanded pharmaceutical applications, particularly for diabetes-related cardiac complications. Its natural origin and bioactive properties make it an attractive candidate for development as a therapeutic agent, especially given increasing safety concerns about synthetic antioxidants and chemotherapeutic drugs [1] [6].

Industrial and Commercial Applications

This compound finds applications across diverse industries:

  • Food Industry: Used as a flavoring agent (FEMA 4049) with a mild, plastic, woody, tonka, sweet odor described as "green" [2].
  • Cosmetics: Employed in fragrance formulations due to its pleasant aroma characteristics.
  • Pulp and Paper Industry: Potentially useful for value-added product recovery from lignin waste streams [1].
  • Biological Control: Demonstrates potential applications in plant protection and biological control systems [1].

Table 4: Commercial Suppliers and Specifications

Supplier Purity Form Price (USD) Catalog Number

| TCI America | >98.0%(T)(HPLC) | Crystalline Powder | $20.00/1g $60.00/25g $170.00/100g | D0635 | | Various (Chemicalbook) | 98-99% | Crystalline Powder | Varies by supplier | Multiple |

Conclusion and Future Perspectives

References

Comprehensive Technical Guide: Syringaldehyde Extraction from Lignin - Methods, Protocols, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lignin and Syringaldehyde

Lignin is the second most abundant natural aromatic polymer on Earth, constituting 15-30% of lignocellulosic biomass and serving as a crucial structural component in plant cell walls. This complex biopolymer is generated through the enzymatic polymerization of three primary phenylpropanoid monomers: coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol, which form guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units respectively within the lignin macromolecule [1] [2]. The distribution of these monomeric units varies significantly depending on the plant source. Hardwood lignin typically contains 25-50% guaiacyl units and 50-70% syringyl units, while softwood lignin is predominantly composed of guaiacyl units (80-90%), and grass lignin contains a mixture of all three units [2].

This compound (4-hydroxy-3,5-dimethoxybenzaldehyde) is a valuable aromatic aldehyde that can be derived from the syringyl units in lignin through various depolymerization methods [3]. As a versatile platform chemical, this compound serves as a precursor for pharmaceuticals, flavor compounds, fragrances, and bio-based polymers [4]. The extraction of this compound from lignin represents a key valorization pathway that aligns with sustainable biorefinery concepts and circular economy principles, offering an alternative to petroleum-derived aromatic compounds [3] [2]. This application note provides comprehensive protocols for this compound extraction from various lignin sources, specifically tailored for researchers and drug development professionals seeking to utilize this renewable aromatic compound.

Lignin Structure and this compound Formation

Structural Fundamentals of Lignin

The complex three-dimensional structure of lignin consists of aromatic subunits connected through various interunit linkages, with the β-O-4' ether bond being the most abundant (approximately 60% of total linkages) [1]. Other significant linkages include β-β', β-5', β-1', 5-5', and 4-O-5' connections [1]. The syringyl units in lignin, which serve as the precursors for this compound, are characterized by their two methoxy groups at the 3- and 5-positions of the aromatic ring. This specific substitution pattern makes syringyl units more susceptible to certain depolymerization approaches compared to guaiacyl units, which contain only one methoxy group [5].

The distribution of syringyl units varies significantly across different biomass sources, which directly impacts the potential this compound yield. Hardwoods such as beech, poplar, and eucalyptus typically contain higher proportions of syringyl units (50-70%) compared to softwoods, which are predominantly composed of guaiacyl units [1] [5]. Grasses and agricultural residues contain intermediate proportions of all three unit types [2]. This variation necessitates careful selection of lignin source when targeting this compound production.

Formation Mechanisms of this compound

This compound is generated from the syringyl units in lignin through oxidative cleavage of the propyl side chain, which typically occurs under alkaline conditions in the presence of oxygen or other oxidants [3]. The formation mechanism involves the initial cleavage of β-O-4' linkages, followed by oxidation of the resulting fragments. The syringyl units, with their two methoxy groups, exhibit distinct reactivity compared to guaiacyl units, often resulting in different product distributions [5].

The presence of methoxy groups on the aromatic ring influences the electronic properties and steric accessibility of potential reaction sites. The syringyl unit's 3- and 5-positions are occupied by methoxy groups, leaving the 4-position (where the aldehyde group forms) more available for reaction compared to guaiacyl units. This structural difference contributes to the typically higher yields of this compound compared to vanillin from appropriate lignin sources [5].

Table 1: Biomass Sources and Their Syringyl Unit Content

Biomass Type Syringyl (S) Unit % Guaiacyl (G) Unit % H Unit % S/G Ratio
Hardwoods 50-70% 25-50% 1-5% 1.5-3.0
Softwoods 0-5% 80-95% 5-10% 0.01-0.05
Grasses 25-50% 25-50% 10-25% 0.8-1.5
Agricultural Residues 30-45% 35-50% 15-25% 0.7-1.2

Extraction Methodologies for this compound

Oxidative Depolymerization Methods

Oxidative depolymerization represents one of the most effective approaches for extracting this compound from lignin, utilizing oxidants such as molecular oxygen, hydrogen peroxide, or nitrobenzene under alkaline conditions [3] [6]. This method specifically targets the cleavage of ether linkages (particularly β-O-4' bonds) in the lignin structure while oxidizing the side chain to form aldehyde groups [6]. The process can be performed using various types of lignin, including Kraft lignin, organosolv lignin, and soda lignin, with yields varying significantly based on the lignin source and process conditions [3].

The alkaline nitrobenzene oxidation method has been widely used as a standard analytical technique for determining syringyl content in lignin, but it can also be adapted for preparative-scale this compound production [3]. This method typically operates at temperatures of 160-180°C for several hours, producing this compound along with vanillin as a co-product. More recent approaches have focused on catalytic oxidation systems using molecular oxygen as the primary oxidant, which offers environmental and economic advantages over traditional nitrobenzene oxidation [6] [5]. These advanced oxidation systems can achieve this compound yields of up to 33.2% from suitable lignin sources such as eucalyptus [3].

Alkaline Hydrolysis and Thermal Methods

Alkaline hydrolysis employs strong bases such as sodium hydroxide or potassium hydroxide to cleave ether linkages in lignin at elevated temperatures (typically 120-200°C) and pressures [2]. This method differs from oxidative approaches in that it focuses primarily on hydrolysis rather than oxidation, though some oxidation often occurs simultaneously when air or oxygen is present. The process is particularly effective for lignin rich in syringyl units, as these structures show higher susceptibility to alkaline cleavage [5].

Thermal methods such as pyrolysis can also produce this compound, though typically in lower yields compared to oxidative approaches. Pyrolysis involves the thermal decomposition of lignin in the absence of oxygen at temperatures typically ranging from 400-800°C, resulting in a complex mixture of products including gases, bio-oil, and char [2]. While pyrolysis offers the advantage of rapid processing, the selectivity to this compound is generally lower than with controlled oxidative methods. However, recent advances in catalytic pyrolysis have improved the selectivity toward specific aromatic aldehydes including this compound [2].

Table 2: Comparison of this compound Extraction Methods from Lignin

Extraction Method Optimal Conditions Key Advantages Limitations Reported this compound Yields
Alkaline Nitrobenzene Oxidation 170°C, 3-4 h, alkaline conditions High selectivity, well-established protocol Nitrobenzene toxicity, extensive purification needed 14.19-33.2% [3]
Molecular Oxygen Oxidation 175-191°C, 5-20 bar O₂, 10-60 min, alkaline conditions Green oxidant, suitable for continuous processing Requires high-pressure equipment, potential overoxidation 13-16.1% [3] [5]
Catalytic Oxidation (Cu-based) 150-160°C, 10-20 bar O₂, 20-30 min Enhanced reaction rates, improved selectivity Catalyst separation required, potential metal contamination 11.5-16.1% [3]
Alkaline Hydrolysis 120-200°C, 2-24 h, strong base Simple setup, no oxidant needed Lower selectivity, significant condensation products 4.16-7.85% [3]
Electro-oxidation Room temperature, 1 h, electrochemical cell Mild conditions, minimal reagent use Scale-up challenges, energy intensive 17.5% (total aldehydes) [3]
Continuous-Flow Processing 160°C, 2 MPa, 9 min residence time Rapid processing, excellent temperature control Specialized equipment required, potential clogging issues 22.37% (total monomers) [6]

Detailed Experimental Protocols

Optimized Alkaline Oxidation Protocol

This protocol describes the oxidative depolymerization of hardwood lignin using molecular oxygen under alkaline conditions to produce this compound, optimized based on response surface methodology studies [5].

4.1.1 Reagents and Materials
  • Beechwood lignin (or other hardwood lignin source, 1.0 g)
  • Sodium hydroxide (NaOH, 10.0 g)
  • Oxygen gas (high purity, ≥99.5%)
  • Ethyl acetate (HPLC grade, for extraction)
  • Hydrochloric acid (HCl, 37%, for acidification)
  • Deionized water
4.1.2 Equipment Setup
  • 50 mL high-pressure autoclave reactor with mechanical stirring
  • Temperature controller with thermocouple
  • Oxygen pressure regulator and supply
  • Heating mantle with temperature control
  • Ice bath for quenching
  • Separation funnel (250 mL)
  • Rotary evaporator
  • HPLC system with UV detector for analysis
4.1.3 Step-by-Step Procedure
  • Solution Preparation: Dissolve 1.0 g of beechwood lignin in 20 mL of 2 M NaOH solution (50 g/L concentration) in a beaker with magnetic stirring until fully dissolved.

  • Reactor Loading: Transfer the lignin solution to the 50 mL autoclave reactor. Seal the reactor according to manufacturer's instructions.

  • Oxygen Purge and Pressurization: Purge the reactor headspace with oxygen three times to remove air. Pressurize the reactor with oxygen to 5 bar at room temperature.

  • Heating and Reaction: Heat the reactor to the target temperature of 191°C with continuous stirring at 500 rpm. Maintain the temperature for 25 minutes, noting that the reaction time starts when the set temperature is reached.

  • Reaction Quenching: After the reaction time, immediately cool the reactor in an ice bath to room temperature. Carefully release the pressure once cooled.

  • Acidification and Product Recovery: Transfer the reaction mixture to a beaker and acidify to pH 3-4 using 37% HCl with continuous stirring. This precipitates unconverted lignin and converts phenolic compounds to their neutral forms.

  • Product Extraction: Transfer the acidified mixture to a separation funnel and extract three times with 30 mL portions of ethyl acetate. Combine the organic layers.

  • Solvent Removal: Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator at 40°C.

  • Product Analysis: Dissolve the concentrate in methanol for HPLC analysis using a C18 column and UV detection at 280 nm. Quantify this compound using a calibrated standard curve.

4.1.4 Safety Considerations
  • Perform the reaction in a well-ventilated fume hood with proper shielding for high-pressure equipment.
  • Wear appropriate personal protective equipment including heat-resistant gloves, safety glasses, and lab coat.
  • Exercise caution when handling hot reactors, high-pressure oxygen, and concentrated acids/bases.
  • Implement proper pressure relief mechanisms to prevent reactor over-pressurization.
Continuous-Flow Oxidative Depolymerization

This protocol describes a continuous-flow approach for lignin depolymerization, which offers advantages in process control, safety, and scalability compared to batch systems [6].

4.2.1 Reagents and Materials
  • Hydrolyzed poplar wood lignin (or other lignin source, 10.0 g)
  • Sodium hydroxide (NaOH, 11.0 g)
  • Hydrogen peroxide (8 wt% solution, prepared from 30% stock)
  • Ethanol (95%, 225 mL)
  • Deionized water (475 mL)
4.2.2 Equipment Setup
  • Continuous-flow microreactor system with precise temperature and pressure control
  • High-pressure HPLC pumps for reagent delivery
  • Preheating zone for temperature equilibration
  • Reaction zone with temperature monitoring
  • Back-pressure regulator
  • Product collection vessel with cooling
  • Separate feed reservoirs for lignin solution and oxidant
4.2.3 Step-by-Step Procedure
  • Lignin Solution Preparation: Dissolve 10.0 g of hydrolyzed poplar wood lignin in a mixture of 225 mL ethanol and 475 mL deionized water containing 11.0 g NaOH. Stir until completely dissolved.

  • Oxidant Solution Preparation: Prepare 8 wt% hydrogen peroxide solution by diluting 30% stock with deionized water.

  • System Priming: Prime both feed lines with their respective solutions, ensuring no air bubbles are present in the system.

  • Reaction Parameters: Set the system to maintain 2.0 MPa pressure and 160°C temperature. Adjust flow rates to achieve a residence time of 9 minutes in the reaction zone.

  • Continuous Operation: Initiate simultaneous pumping of lignin solution and hydrogen peroxide solution into the reactor at the predetermined flow rates. Collect the product stream in a cooled collection vessel.

  • Process Monitoring: Monitor pressure and temperature continuously throughout the operation. Adjust parameters as needed to maintain stable conditions.

  • Product Recovery: Once steady state is achieved, collect product for a predetermined time period. Acidify the product mixture to pH 3-4 using HCl and extract with ethyl acetate as described in section 4.1.3.

  • System Shutdown: After collection is complete, flush the system with ethanol-water mixture followed by pure water to prevent clogging.

4.2.4 Safety Considerations
  • Implement safety measures for handling hydrogen peroxide under pressure, including pressure relief valves and remote operation where possible.
  • Monitor for potential clogging in the microreactor channels, which can lead to pressure buildup.
  • Ensure proper venting for any oxygen gas generated from hydrogen peroxide decomposition.
  • Use appropriate materials resistant to hydrogen peroxide and alkaline conditions throughout the system.

Analytical Methods for Quantification and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis represents the most widely used method for quantifying this compound in reaction mixtures. The following conditions provide optimal separation of this compound from related compounds [3] [5]:

  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid
  • Gradient Program: 0 min: 10% B; 0-10 min: 10-50% B; 10-15 min: 50-80% B; 15-20 min: 80% B; 20-25 min: 80-10% B
  • Flow Rate: 1.0 mL/min
  • Detection: UV-Vis detector at 280 nm
  • Injection Volume: 10-20 μL
  • Column Temperature: 30°C
  • Run Time: 25 minutes

For quantification, prepare a calibration curve using this compound standards in the concentration range of 0.1-100 μg/mL. Extract samples should be appropriately diluted to fall within the linear range of the calibration curve. The typical retention time for this compound under these conditions is approximately 12.5 minutes, but this should be confirmed with standards.

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly 2D NMR methods such as HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about lignin structure and structural changes during depolymerization [1]. Key NMR signals for this compound include aromatic protons at δ 7.20-7.40 ppm (in DMSO-d6 or CDCl3) and aldehyde proton at δ 9.80-10.00 ppm. The methoxy groups appear at δ 3.80-4.00 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy can identify characteristic functional groups in this compound and lignin samples [5]. Key absorption bands for this compound include:

  • Aldehyde C-H stretch: 2850-2950 cm⁻¹
  • Aromatic C=C stretch: 1580-1600 cm⁻¹
  • Aldehyde C=O stretch: 1680-1700 cm⁻¹
  • Aromatic methoxy C-O stretch: 1250-1270 cm⁻¹

Size-Exclusion Chromatography (SEC) determines molecular weight distributions of lignin before and after depolymerization, providing evidence of successful breakdown of the lignin polymer [5]. This analysis typically uses THF as mobile phase with polystyrene standards for calibration.

Table 3: Troubleshooting Guide for this compound Extraction

Problem Potential Causes Solutions
Low this compound Yield Inappropriate lignin source, incorrect temperature/pressure, insufficient reaction time Use hardwood lignin with high syringyl content, optimize temperature (180-200°C) and oxygen pressure (5-20 bar), extend reaction time (20-60 min)
Product Degradation Excessive temperature, too long reaction time, oxidant excess Reduce temperature, shorten reaction time, optimize oxidant concentration, consider continuous-flow system for better control
Low Lignin Conversion Insufficient alkali, low temperature, inadequate mixing Increase NaOH concentration (2-4 M), raise temperature, ensure efficient stirring (500+ rpm)
Formation of Tar/Char Localized overheating, lignin condensation reactions Improve temperature control, consider aldehyde-assisted stabilization, implement rapid heating/cooling
Difficulty in Product Separation Complex product mixture, emulsion formation Optimize extraction solvent (ethyl acetate), adjust pH carefully, use countercurrent extraction
Poor Reproducibility Inconsistent lignin quality, variable process parameters Characterize lignin feedstock thoroughly, implement precise temperature/pressure control, standardize protocols

Applications of this compound

Pharmaceutical Applications

This compound serves as a versatile precursor in pharmaceutical synthesis, particularly for developing bioactive compounds with antioxidant, anti-inflammatory, and antimicrobial properties [4]. Its molecular structure, featuring both phenolic and aldehyde functional groups, allows for diverse chemical modifications that enable the synthesis of complex molecules. Recent research has explored this compound derivatives as potential therapeutic agents for managing oxidative stress-related conditions, with several studies demonstrating significant radical scavenging activity [4].

In drug development, this compound functions as a building block for synthesizing novel chemical entities. Its natural origin aligns with the growing interest in plant-derived pharmaceuticals and nutraceuticals. The compound's structural features facilitate the development of bioactive molecules with improved efficacy and reduced side effects compared to fully synthetic alternatives. Pharmaceutical companies are increasingly investigating this compound derivatives to enhance drug stability, bioavailability, and targeted delivery [4].

Industrial and Material Applications

Beyond pharmaceuticals, this compound finds applications in diverse industrial sectors. In the flavor and fragrance industry, it contributes aromatic qualities with its distinctive sweet, woody, and vanilla-like notes [4]. This natural origin appeals to the growing market for clean-label products in food and beverages. The compound serves as an intermediate in producing natural vanillin substitutes and specialty flavor formulations.

In material science, this compound serves as a renewable precursor for bio-based polymers, resins, and composites [4]. Through chemical modification or polymerization, it can be incorporated into various polymeric structures, offering sustainable alternatives to petroleum-derived materials. These bio-based polymers find applications in biodegradable plastics, epoxy resins, and specialty chemicals, demonstrating comparable performance to conventional materials while reducing environmental impact [4] [2].

The following diagram illustrates the complete workflow for this compound extraction from biomass sources, covering from raw material selection through to final application:

G This compound Extraction and Application Workflow BiomassSelection Biomass Selection (Hardwood Lignin) LigninExtraction Lignin Extraction (Organosolv/Kraft/Soda) BiomassSelection->LigninExtraction Depolymerization Oxidative Depolymerization (Alkaline/O2 or H2O2) LigninExtraction->Depolymerization Separation Product Separation (Acidification & Extraction) Depolymerization->Separation Purification Purification (Distillation/Crystallization) Separation->Purification Analysis Analysis & Characterization (HPLC, NMR, FTIR) Purification->Analysis PharmaApp Pharmaceutical Applications (Bioactive Compounds) Analysis->PharmaApp IndustrialApp Industrial Applications (Flavors, Polymers, Resins) Analysis->IndustrialApp

Conclusion and Future Perspectives

The extraction of this compound from lignin represents a sustainable pathway for producing valuable aromatic compounds from renewable resources. The protocols outlined in this application note, particularly the optimized alkaline oxidation and continuous-flow methods, provide researchers with effective tools for obtaining this compound in yields up to 33.2% from appropriate lignin sources [3] [5]. The choice of extraction method depends on multiple factors including available equipment, desired scale, target purity, and the specific lignin feedstock.

Future developments in this compound production will likely focus on process intensification through continuous-flow systems [6], catalyst design for improved selectivity [5] [7], and integration with biorefinery operations for enhanced economics [2]. The growing emphasis on circular bioeconomy and sustainable chemical production continues to drive innovation in lignin valorization, positioning this compound as a key renewable aromatic platform chemical with significant potential in pharmaceutical, flavor, fragrance, and material applications [4].

As research advances, we anticipate further optimization of extraction protocols, expansion of application areas, and development of commercial-scale processes that efficiently transform lignin from an underutilized byproduct into a valuable source of this compound and related aromatic compounds.

References

syringaldehyde synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Syringaldehyde

This compound (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde of significant interest in pharmaceutical, material science, and flavor/fragrance industries due to its bioactive properties and utility as a chemical building block [1] [2]. It is a structural analog of vanillin but possesses additional methoxy functionality, which influences its reactivity and biological activity. These notes provide detailed, validated protocols for its synthesis, isolation, and characterization tailored for research and development applications.

Synthesis Protocols

Duff Reaction Synthesis from Pyrogallol-1,3-dimethyl Ether

This classic organic synthesis method is reproducible and suitable for laboratory-scale production [3].

Reagents:

  • Pyrogallol-1,3-dimethyl ether: 154 g (1.0 mol)
  • Hexamethylenetetramine (urotropine): 154 g (1.1 mol)
  • Glycerol: 740 mL
  • Boric acid: 216 g
  • Concentrated sulfuric acid: 184 mL + 55 mL
  • Chloroform: 1500 mL
  • Sodium bisulfite: 180 g (for primary extraction) + 60 g (for secondary extraction)
  • Deionized water

Equipment:

  • 2 L three-necked round-bottom flask
  • Hershberg stirrer (or equivalent overhead mechanical stirrer)
  • Reflux condenser set for downward distillation
  • Thermometer
  • Oil bath
  • Separatory funnel (500 mL or larger)
  • Büchner funnel
  • Ice bath

Procedure:

  • Dehydration of Glycerol-Boric Acid Mixture: In the 2 L flask, combine 740 mL of glycerol and 216 g of boric acid. With vigorous stirring, heat the mixture in an oil bath to exactly 170°C and maintain this temperature for 30 minutes. Then, allow the mixture to cool to 150°C [3].

  • Reaction with Substrates: Quickly add a pre-mixed powder of 154 g of pyrogallol-1,3-dimethyl ether and 154 g of hexamethylenetetramine through the thermometer neck. The temperature will drop to approximately 125°C [3].

  • Exothermic Reaction Control: Begin rapid heating. The reaction becomes exothermic at around 148°C. Carefully control the heating to maintain the temperature between 150-160°C for exactly 6 minutes. The mixture will darken, and ammonia will be vigorously evolved. Use a stream of cold water on the flask exterior if necessary to control the temperature [3].

  • Rapid Cooling and Acidification: After the 6-minute reaction period, rapidly cool the mixture to 110°C (within 3-5 minutes). Add a pre-prepared solution of 184 mL of concentrated sulfuric acid in 620 mL of water. Stir the resulting mixture for 1 hour [3].

  • Filtration and Extraction: Cool the acidified mixture to 25°C in an ice bath. The precipitated boric acid must be removed by filtration. This filtration can be slow; using a Büchner funnel with large holes or a filter cloth is recommended. Wash the filtered solid with 400 mL of water. Combine the filtrate and washings, and extract with three 500 mL portions of chloroform [3].

  • Bisulfite Extraction of Aldehyde: Combine the chloroform extracts and place them in a large separatory funnel. Extract the this compound by vigorously stirring the chloroform solution with a solution of 180 g of sodium bisulfite in 720 mL of water for 1 hour. Separate the aqueous bisulfite layer. Wash this aqueous layer twice with fresh chloroform [3].

  • Decomposition of Bisulfite Adduct and Product Isolation: In a fume hood, acidify the bisulfite solution cautiously with a solution of 55 mL of concentrated sulfuric acid in 55 mL of water. Heat the acidified mixture carefully on a steam bath, then bubble air through the hot solution to expel all sulfur dioxide. The product will separate as an oil that solidifies upon cooling. Cool to 15°C and immediately collect the solid by filtration. Wash with cold water and dry at 40°C [3].

  • Purification: The crude product (62.5-66 g, light-tan) can be recrystallized from aqueous methanol (3 mL methanol + 30 mL water per 10 g of aldehyde) to yield 56-59 g (31-32%) of pure this compound as colorless crystals, melting point 111-112°C [3]. A second bisulfite extraction of the chloroform mother liquor can yield an additional 3-4 g of product.

Critical Notes:

  • Timing is Crucial: Exceeding the 6-minute reaction time at 150-160°C significantly reduces yield (e.g., 20.8% yield after 15 minutes) [3].
  • Efficient Stirring: A Hershberg or powerful overhead stirrer is essential for managing the viscous reaction mixture [3].
  • Boric Acid Removal: Complete removal of boric acid before chloroform extraction is vital to prevent emulsion formation [3].
Lignin Oxidation Pathway

This compound can be obtained from lignin, a renewable and abundant biopolymer found in angiosperm (hardwood) plants [1].

Typical Procedure Overview: Lignin (e.g., from kraft pulping black liquor or rice straw) is oxidized under alkaline conditions with nitrobenzene as an oxidizing agent. The maximum reported yield of combined this compound and vanillin from this method is up to 14% from kraft lignin and up to 59.7% from rice straw lignin [1]. The workflow involves oxidation, extraction of phenolic aldehydes, and subsequent separation from vanillin, often employing fractional crystallization or chromatographic techniques.

The following diagram illustrates the core experimental workflow for the Duff Reaction synthesis protocol.

G Start Start Reaction Setup Step1 Dehydrate Glycerol & Boric Acid at 170°C Start->Step1 Step2 Cool to 150°C Add Substrates Step1->Step2 Step3 Control Exothermic Reaction at 150-160°C for 6 min Step2->Step3 Step4 Rapid Cool to 110°C Acidify with H₂SO₄ Step3->Step4 Step5 Cool & Filter Remove Boric Acid Step4->Step5 Step6 Extract with Chloroform Step5->Step6 Step7 Bisulfite Extraction Form Aldehyde Adduct Step6->Step7 Step8 Acidify & Decompose Isolate Crude Product Step7->Step8 Step9 Purify by Recrystallization Step8->Step9 End Pure this compound Step9->End

Characterization and Analytical Data

Physical and Chemical Properties
Property Specification Reference
IUPAC Name 4-Hydroxy-3,5-dimethoxybenzaldehyde [2]
CAS Number 134-96-3 [2] [4]
Molecular Formula C₉H₁₀O₄ [2]
Molar Mass 182.17 g/mol [2]
Appearance Colorless to light-tan crystalline solid [2] [3]
Melting Point 110 - 113 °C [2] [3] [4]
Boiling Point 192 - 193 °C at 19 kPa [2]
Solubility in Water Insoluble / Limited [2] [4]
Solubility in Organic Solvents Soluble in alcohol, chloroform, ether, polar organic solvents [2] [4]
Analytical Standards for Verification
Analytical Method Key Identifiers / Expected Result Reference
Thin-Layer Chromatography (TLC) System: Silica gel; Ethyl acetate/Hexane mobile phase. Visualize under UV (254 nm) or with vanillin-sulfuric acid stain. [1]
Gas Chromatography (GC) Capillary columns for separation and quantification from complex mixtures like lignin degradation products. [1]
High-Performance Liquid Chromatography (HPLC) Reverse-phase C18 column; UV detection at ~280 nm. Used for quantification in natural extracts. [1]
FT-IR Spectroscopy Key bands: C=O stretch (~1685 cm⁻¹, aldehyde), O-H stretch (~3200 cm⁻¹, phenolic), aromatic C=C stretch. [5]

| NMR Spectroscopy | ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, -CHO), 7.28 (s, 2H, Ar-H), 3.85 (s, 6H, -OCH₃). ¹³C NMR: δ 191.0 (CHO), 147.5 (C3, C5), 130.5 (C1), 106.5 (C2, C6). | [5] |

Downstream Applications in Research

Application 1: Synthesis of Bio-based Epoxy Resin

This compound is a promising precursor for high-performance, sustainable polymers [5].

Protocol: Synthesis of Schiff Base Epoxy Monomer (SA-TAG-EP)

  • Schiff Base Formation (SA-TAG): Condense this compound (SA) with triaminoguanidine (TAG) in a 3:1 molar ratio in ethanol as solvent. Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC. Isolate the product (SA-TAG) by filtration or solvent evaporation [5].

  • Glycidylation: React the SA-TAG Schiff base with a large excess of epichlorohydrin (ECH) in the presence of a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB). Heat the mixture to 90-100°C for several hours [5].

  • Epoxidation: Cool the glycidylation reaction mixture to 0-5°C. Slowly add a 30% aqueous sodium hydroxide (NaOH) solution dropwise with vigorous stirring. Maintain temperature below 10°C during addition. After complete addition, warm to room temperature and stir for another 1-2 hours [5].

  • Work-up: Quench the reaction with water and extract the epoxy monomer (SA-TAG-EP) with dichloromethane. Wash the organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the final epoxy resin precursor [5].

Curing and Evaluation:

  • Cure the SA-TAG-EP epoxy with 4,4′-diaminodiphenylmethane (DDM) at a stoichiometric ratio.
  • The cured thermoset exhibits a high glass transition temperature (Tg = 224°C), a storage modulus of 3383 MPa, and flame-retardant properties achieving a UL-94 V-0 rating [5].
Application 2: Pharmaceutical Intermediate for Antimicrobials

This compound is a key intermediate in the synthesis of Trimethoprim and combination drugs like Bactrim (Trimethoprim/Sulfamethoxazole), which are broad-spectrum antibacterial agents [1]. The synthetic pathway involves complex multi-step synthesis to construct the 2,4-diaminopyrimidine ring, with this compound contributing the trimethoxybenzyl moiety.

Safety and Handling

Aspect Precaution
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2].
Personal Protective Equipment (PPE) Wear appropriate gloves, eye/face protection, and protective clothing. Use only in a well-ventilated area or fume hood.
First Aid Measures Inhalation: Move to fresh air. Skin contact: Wash with soap and water. Eye contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek medical attention.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Conclusion

These application notes provide robust and detailed protocols for the synthesis, isolation, and characterization of this compound. Its versatility as a building block for high-value materials like bio-based epoxy resins and established role in pharmaceutical synthesis underscore its importance as a renewable chemical feedstock. The provided methodologies enable researchers to reliably produce and utilize this compound in advanced R&D applications.

References

laccase-syringaldehyde mediator system degradation

Author: Smolecule Technical Support Team. Date: February 2026

System Fundamentals and Mechanism

The laccase-syringaldehyde (SA) mediator system is an enzymatic oxidation technology that effectively degrades a broad spectrum of pharmaceutical contaminants in aquatic environments [1]. Laccase (EC 1.10.3.2) is a multi-copper oxidase that catalyzes the oxidation of various aromatic compounds using molecular oxygen as the terminal electron acceptor, producing water as the only by-product [2] [3]. Its inherent oxidation capacity is limited to phenolic substrates due to its relatively low redox potential (0.4-0.8 V) [2].

Syringaldehyde, a natural phenolic mediator derived from plant metabolites, acts as an electron shuttle [1]. Laccase first oxidizes SA, generating phenoxyl radicals. These highly reactive radicals then diffuse to oxidize non-phenolic pharmaceutical compounds with higher redox potentials than laccase itself, enabling the degradation of otherwise recalcitrant contaminants [2]. Compared to synthetic mediators, SA is safer, cost-effective, and environmentally benign [1].

The following diagram illustrates the core electron transfer mechanism:

G Laccase Laccase Laccase_ox Laccase_ox Laccase->Laccase_ox O2 O2 O2 H2O H2O O2->H2O 4e- reduction SA SA SA_rad SA_rad SA->SA_rad e- transfer SA_rad->SA Regenerated Pharm Pharm SA_rad->Pharm Radical Attack Pharm_deg Pharm_deg Pharm->Pharm_deg Degradation Laccase_ox->SA Oxidizes

Application Notes: Performance & Optimization

Key Advantages and Applications

This system is particularly effective for treating wastewater from aquaculture, municipal treatment plants, and pharmaceutical manufacturing, where sulfonamides, non-steroidal anti-inflammatory drugs (NSAIDs), and other pharmaceuticals are prevalent [1] [3] [4]. Key advantages include:

  • Eco-friendly Process: Uses oxygen from air and produces water as the main by-product [3] [4].
  • Broad-Spectrum Degradation: Effectively degrades various drug classes when combined with the SA mediator [3].
  • Operational Efficiency: Functions under mild temperature and pH conditions, reducing energy input [1].
  • Reduced Toxicity: Generally converts parent pharmaceutical compounds into less toxic or more easily removable polymers [3].
Quantitative Degradation Efficiency

The following table summarizes the degradation performance of the laccase-SA system for various pharmaceutical compounds under optimized conditions.

Table 1: Degradation Efficiency of Pharmaceuticals by Laccase-Syringaldehyde System

Pharmaceutical Class Example Compound Optimal pH Optimal Temp (°C) Laccase Concentration SA Concentration (mM) Degradation Efficiency (%) Time (h) Reference
Sulfonamide Antibiotics Sulfadiazine (SD) 5.32 30 0.5 mg/mL 0.15 94.8 ± 4.0 ~24 [1]
Sulfonamide Antibiotics Sulfamethoxazole (SMZ) 5.32 30 0.5 mg/mL 0.15 ~91 (expected) ~24 [1]
Analgesics/Anti-inflammatories Aspirin 9.0 35-45 Varies Not specified ~100 24 [3] [4]
Analgesics/Anti-inflammatories Ketoprofen 4.0-9.0 35-45 Varies Not specified ~70 6 [4]
Analgesics/Anti-inflammatories Ibuprofen ~5.0 ~40 Varies Not specified 76 8 [4]
Trace Organic Contaminants Mixed (31 compounds) ~5.0 ~25 100 U/L 0.01 Significant removal Continuous (EMR) [5]
Critical Optimization Parameters

Successful application requires careful optimization of key parameters, as their effects are interdependent [1] [6].

Table 2: Optimization Guide for Key Reaction Parameters

Parameter Optimal Range Effect on System Notes
pH 5.0 - 5.5 (Fungal Laccase) Drastically affects laccase activity and stability. Activity declines sharply at pH < 3.0 and > 7.0 [1] [6]. Some bacterial laccases are active at pH 9.0 [4].
Temperature 25 - 30 °C Higher temperatures increase rate but can denature the enzyme. The system is stable at 25-30°C for several days; activity plummets at 40°C [1] [6].
Mediator (SA) Concentration 0.01 - 0.15 mM Too low: inefficient degradation. Too high: potential toxicity and cost. 10 µM SA significantly enhances degradation; higher doses (50-100 µM) do not improve efficiency but can increase effluent toxicity [1] [5].
Enzyme Concentration 0.1 - 1.0 U/mL (varies) Higher concentrations generally increase degradation rate. Must be balanced with SA concentration and reaction time for cost-effectiveness [1].
Reaction Time 6 - 24 hours Dependent on other parameters and target pollutant concentration. Easily degradable compounds (e.g., pyrimethanil) can be removed in hours; recalcitrant ones may require days [6].

Experimental Protocols

Protocol 1: Standard Batch Degradation in Aquaculture Wastewater

This protocol is adapted from studies achieving high removal rates of sulfonamide antibiotics [1].

Reagents and Equipment

  • Novozym 51003 laccase (Novozymes) or purified laccase from Trametes versicolor.
  • This compound (SA) stock solution (e.g., 10 mM in ethanol or DMSO).
  • Acetate buffer (0.1 M, pH 5.3).
  • Real or synthetic aquaculture wastewater sample.
  • Target pharmaceutical stock solutions.
  • Thermostated shaker.
  • HPLC system with UV/DAD or MS detector for analysis.

Procedure

  • Sample Preparation: Filter the wastewater sample to remove large particulates. Spike with the target pharmaceutical(s) to the desired initial concentration (e.g., 1-10 mg/L for experimental purposes).
  • Reaction Setup: In an Erlenmeyer flask, combine the following:
    • Wastewater sample: 100 mL
    • Acetate buffer (0.1 M, pH 5.3): To adjust the final mixture to pH 5.32.
    • Laccase: Add to a final concentration of 0.5 mg/mL (or ~0.5 U/mL).
    • This compound: Add from stock to a final concentration of 0.15 mM.
  • Incubation: Cap the flask and place it in a thermostated shaker. Incubate at 30 °C with constant shaking at 120-150 rpm for 24 hours.
  • Control Setup: Include parallel controls:
    • Control 1: Sample + Laccase (no SA).
    • Control 2: Sample + SA (no laccase).
    • Control 3: Sample only (no laccase, no SA).
  • Sampling and Analysis: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (0, 1, 3, 6, 12, 24 h). Immediately filter the aliquots (0.22 µm syringe filter) to stop the enzymatic reaction. Analyze the filtrate using HPLC to determine the residual concentration of the target pharmaceutical.
  • Data Analysis: Calculate the degradation percentage using the formula: % Degradation = [1 - (C_t / C_0)] * 100, where C_0 is the initial concentration and C_t is the concentration at time t.
Protocol 2: Continuous Operation in an Enzymatic Membrane Reactor (EMR)

For larger-scale, continuous treatment, an EMR can be used to retain the enzyme while allowing treated effluent to pass through [5].

Reagents and Equipment

  • Laccase and SA, as in Protocol 1.
  • Membrane reactor with an ultrafiltration membrane (MWCO < laccase molecular weight).
  • Peristaltic pumps.
  • Feed tank containing wastewater.

Procedure

  • Reactor Setup: Fill the EMR with buffer and wastewater. Circulate the mixture to condition the system.
  • Enzyme and Mediator Loading: Charge the reactor with laccase (e.g., 100 U/L) and this compound (10 µM). A lower SA concentration helps manage effluent toxicity in continuous flow [5].
  • Continuous Operation: Start continuous feeding of wastewater from the feed tank into the EMR while maintaining a constant working volume by extracting permeate through the membrane. The laccase is retained by the membrane and reused.
  • Monitoring: Regularly monitor the permeate for both target pharmaceutical concentration and potential toxicity (e.g., using a luminescent bacteria assay) [5].

The overall workflow for setting up and optimizing the system is summarized below:

G Start Define Target Pollutant Setup Set Up Reaction System Start->Setup Optimize Optimize Parameters Setup->Optimize Run Run Degradation Experiment Optimize->Run Analyze Analyze Efficiency & Toxicity Run->Analyze Decide Scale Up? Analyze->Decide Batch Batch System (Protocol 1) Decide->Batch Lab-Scale EMR Membrane Reactor (Protocol 2) Decide->EMR Pilot/Continuous

Critical Considerations for Implementation

  • Source of Laccase: Industrial recombinant laccases (e.g., Novozym 51003) are recommended for large-scale applications due to their high yield, stability, and lower cost compared to purified laboratory enzymes [1].
  • Effluent Toxicity Monitoring: While the laccase-SA system generally reduces toxicity, the mediator and its radicals can contribute to effluent toxicity at high concentrations. It is crucial to test the toxicity of the treated effluent using bioassays (e.g., with Vibrio fischeri or Photobacterium leiognathi) [5].
  • Interfering Substances: The presence of heavy metals (e.g., Hg²⁺, Cu²⁺, Pb²⁺) and high organic matter can inhibit laccase activity. Pre-treatment steps may be necessary for complex wastewater matrices [1].
  • By-product Identification: Employ techniques like UPLC-MS/MS to identify degradation by-products and pathways, ensuring that toxic intermediates are not formed [1].

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Syringaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a phenolic aldehyde of significant interest in pharmaceutical, food, and fragrance industries due to its biological properties and role as a flavor precursor. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), drawing from established methodologies in peer-reviewed literature. The methods outlined herein are validated for application in complex matrices such as plant extracts, wood, and industrial process streams.

A primary challenge in analyzing this compound in these matrices is the presence of numerous structurally similar phenolic compounds. The protocols below address this through optimized sample preparation and chromatographic separation to ensure accurate quantification.

Sample Preparation Protocols

Proper sample preparation is critical for isolating this compound from complex matrices and minimizing interferences during HPLC analysis. The following standardized protocols are adapted from validated methods.

Solid Sample Extraction (e.g., Wood, Plant Material)

This protocol is suitable for solid samples like toasted wood chips or dried plant leaves (e.g., Mori Folium) [1] [2].

  • Materials: this compound standard (≥95-98% purity), ethanol, methanol, hydrochloric acid (HCl), ultrapure water, glass microfibre filters (e.g., Whatman GF/C), ultrasonic bath, centrifuge.
  • Procedure:
    • Grinding: Reduce the sample to a fine powder using a hammer-mill or mixer and pass through a 20-mesh sieve [1].
    • Weighing: Accurately weigh 0.2 g of the powdered sample [2].
    • Extraction: Add a specified volume of extraction solvent. For wood analysis, use 1000 mL of ethanol/water solution (55:45, v/v) adjusted to pH 4.2 with HCl [1]. For plant extracts like Mori Folium, the solvent and volume are optimized using Response Surface Methodology (RSM), with a typical water-to-material ratio of 102.5 mL/g [2].
    • Agitation: Place the mixture in an ultrasonic bath (e.g., 35 kHz, 118.5 W) for 44 minutes for plant extracts [2], or under rotary agitation for 180 minutes at 20°C for wood samples [1].
    • Clarification: Centrifuge the extract at 3500 rpm for 5 minutes and filter the supernatant through a 0.45 µm glass microfibre filter [1] [2].
Liquid Sample Preparation (e.g., Wine, Industrial Liquors)

Liquid-liquid extraction (LLE) is highly effective for pre-concentrating this compound and removing interfering components from liquid samples [3].

  • Materials: Diethyl ether, ethyl acetate (EtOAc), solvents for dissolving dry residue (e.g., methanol, synthetic wine matrix: 15% ethanol v/v at pH 3.5).
  • Procedure:
    • Acidification: Adjust the pH of the liquid sample to 2.0 using an appropriate acid [3].
    • Extraction: Perform LLE using an organic solvent. Diethyl ether is highly effective for wine samples; extract for 20 minutes [3]. Alternatively, for industrial kraft liquors, ethyl acetate (EtOAc) can be used [2].
    • Partitioning: Repeat the LLE process twice and combine the organic layers [2].
    • Evaporation: Carefully evaporate the combined organic extracts to dryness under a stream of nitrogen or using a rotary evaporator at 40°C [2].
    • Reconstitution: Redissolve the dry residue in a suitable solvent for HPLC injection, such as methanol or the initial mobile phase composition [2] [3].

The following workflow diagram illustrates the decision path for sample preparation based on the sample matrix:

G Start Start: Select Sample MatrixType Sample Matrix Type? Start->MatrixType SolidSample Solid Matrix (e.g., Wood, Plant) MatrixType->SolidSample Solid LiquidSample Liquid Matrix (e.g., Wine, Liquor) MatrixType->LiquidSample Liquid Grind Grind to Powder & Sieve (20 mesh) SolidSample->Grind Acidify Acidify to pH 2.0 LiquidSample->Acidify WeighSolid Weigh 0.2 g Sample Grind->WeighSolid ExtractSolid Extract with Solvent (Sonication or Agitation) WeighSolid->ExtractSolid ExtractLiquid Liquid-Liquid Extraction (Diethyl Ether or EtOAc) Acidify->ExtractLiquid Clarify Centrifuge & Filter ExtractSolid->Clarify Evaporate Evaporate Organic Layer ExtractLiquid->Evaporate Filter Filter (0.22 µm) Clarify->Filter Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Reconstitute->Filter HPLC HPLC Analysis Filter->HPLC

Sample Preparation Workflow

HPLC Analysis Methods

This section details the instrumental parameters for the HPLC analysis of this compound.

Standard and Calibration Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol [2]. Store at 4°C.
  • Calibration Curve: Prepare a series of standard solutions at minimum five concentration levels. A typical range is 1.3 to 100.0 µg/mL [2]. Filter all standards through a 0.22 µm syringe filter before injection.
Instrumental Parameters

Two robust HPLC methods are summarized below. The first is a comprehensive, longer run for complex mixtures, and the second is a faster, optimized method for specific applications.

Table 1: HPLC Instrumental Parameters for this compound Analysis

Parameter Method 1: For Complex Plant Extracts [2] Method 2: For Wood Extracts [1]
Column C18 (250 x 4.6 mm, 5 µm) C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water Information not specified in source
Mobile Phase B 0.1% Formic Acid in Acetonitrile Information not specified in source

| Gradient Program | 5-20% B (0-120 min) 20-61% B (120-145 min) | Isocratic or Gradient (Specifics not detailed) | | Flow Rate | 0.7 mL/min | 1.0 mL/min (common value) | | Column Temperature | 25°C | Information not specified in source | | Detection Wavelength | 320 nm | 280 nm | | Injection Volume | 10 µL | 10-20 µL (common range) |

Method Validation and Data Analysis

The analytical method for this compound has been rigorously validated to ensure reliability, accuracy, and precision [1].

Table 2: Validation Data for HPLC Analysis of this compound [1]

Validation Parameter Performance Data
Linearity Good linearity (specific R² value not provided in source)
Limit of Detection (LOD) Low LOD (specific value for this compound not provided)
Limit of Quantification (LOQ) Low LOQ (specific value for this compound not provided)
Repeatability (Precision) Relative Standard Deviation (RSD) ≤ 2.21%
Recovery (Accuracy) Mean recovery values > 90%
Identification and Quantification
  • Peak Identification: Identify this compound by comparing its retention time with that of an authentic standard. For confirmation, use a Photodiode Array (PDA) detector to compare UV spectra [1].
  • Quantification: Use the external standard method. Plot a calibration curve of peak area versus concentration of the this compound standard and use the resulting equation to calculate the concentration in unknown samples.

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase is freshly prepared and the pH is controlled. Condition the column thoroughly.
  • Low Recovery: Verify the sample preparation steps, especially the LLE efficiency and the pH adjustment. Ensure the extraction time is sufficient.
  • Column Protection: Always filter samples through a 0.22 µm or 0.45 µm membrane filter prior to injection to extend column life.
  • Retention Time Shift: Check the stability of the mobile phase and column temperature. Ensure the HPLC system is well-equilibrated.

Conclusion

The HPLC protocols detailed in this document provide robust and validated methods for the accurate quantification of this compound in various complex matrices. By adhering to the specified sample preparation and chromatographic conditions, researchers can achieve reliable and reproducible results for pharmaceutical development, quality control, and research applications.

References

Comprehensive Application Notes and Protocols: Syringaldehyde as Laccase Mediator for Antibiotic Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Laccase-mediator systems (LMS) represent a promising biocatalytic approach for the degradation of persistent environmental pollutants, particularly antibiotics whose accumulation in ecosystems contributes to the development of antimicrobial resistance. Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of various substrates using molecular oxygen as the final electron acceptor. However, their direct oxidation capability is limited to phenolic compounds due to their relatively low redox potential (typically 0.4-0.8 V). The mediator concept extends laccase's oxidative reach to non-phenolic compounds through stable radical intermediates that act as electron shuttles. Among various mediators, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) has emerged as a particularly effective natural mediator that offers significant advantages over synthetic alternatives like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or HBT (1-hydroxybenzotriazole).

This compound, a phenolic aldehyde derived from plant lignins, has gained attention in environmental biotechnology due to its natural origin, low toxicity, biodegradability, and cost-effectiveness. Unlike synthetic mediators that may produce toxic byproducts or face regulatory restrictions for large-scale applications, this compound presents an environmentally compatible solution for pharmaceutical pollutant removal. Research has demonstrated its efficacy in enhancing laccase-mediated degradation of various antibiotic classes, including sulfonamides, tetracyclines, and other emerging contaminants in complex matrices such as wastewater and agricultural runoff. These application notes provide comprehensive protocols and technical guidance for implementing this compound-LMS in antibiotic degradation workflows, summarizing optimized parameters, methodological details, and performance metrics from recent scientific investigations.

Mechanism of Action

The degradation of antibiotics through the laccase-syringaldehyde system operates via a sophisticated electron shuttle mechanism that significantly expands the oxidative capability of laccase enzymes. The process begins when this compound, acting as a redox mediator, is oxidized by laccase to form a phenoxy radical cation. This highly reactive intermediate then acts as a diffusible electron carrier, attacking antibiotic molecules that are otherwise inaccessible to direct laccase oxidation due to steric hindrance or high redox potential. The detailed mechanism involves multiple steps that collectively enable efficient antibiotic degradation.

The catalytic cycle initiates with the oxidation of this compound by laccase, which extracts an electron from the phenolic hydroxyl group, generating a stable phenoxy radical. This radical species possesses sufficient redox potential to oxidize various structural elements in antibiotic molecules, including aniline moieties in sulfonamides and the phenolic rings in tetracyclines. Following the initial radical attack, antibiotic molecules undergo complex structural modifications such as hydroxylation, bond cleavage, demethylation, and ring opening, ultimately leading to loss of antibacterial activity and formation of simpler, less toxic metabolites. The mediator is regenerated upon reduction, allowing it to participate in multiple catalytic cycles, thereby enhancing the process efficiency and reducing the required mediator concentration.

G Laccase Laccase This compound This compound Laccase->this compound Oxidation Water Water Laccase->Water SyringaldehydeRadical SyringaldehydeRadical This compound->SyringaldehydeRadical SyringaldehydeRadical->this compound Regeneration Antibiotic Antibiotic SyringaldehydeRadical->Antibiotic Electron Transfer DegradedProducts DegradedProducts Antibiotic->DegradedProducts Oxygen Oxygen Oxygen->Laccase Electron Acceptor

Figure 1: Catalytic Mechanism of Laccase-Syringaldehyde System for Antibiotic Degradation

Optimized Reaction Conditions

Critical Parameters for System Efficiency

Successful implementation of the laccase-syringaldehyde system for antibiotic degradation requires careful optimization of several critical parameters that significantly influence enzymatic activity and mediator efficiency. Based on comprehensive response surface methodology optimization studies, the following parameters have been identified as most influential for system performance: pH level, temperature, enzyme concentration, mediator concentration, and reaction time. Each parameter interacts with others in complex ways, creating an optimization landscape that must be carefully navigated to achieve maximum degradation efficiency.

The pH optimum for most fungal laccases falls within the acidic range (pH 4.0-6.0), which maintains the ionization state of critical residues in the enzyme's active site while ensuring mediator stability. Temperature influences both enzyme kinetics and stability, with most laccases exhibiting optimal activity between 25-35°C. The mediator concentration must be sufficient to maintain efficient electron shuttling without causing enzyme inhibition at higher concentrations. Enzyme dosage directly correlates with degradation rate up to a saturation point, beyond which additional enzyme provides diminishing returns. Finally, reaction time must be optimized based on the specific antibiotic being targeted, as different compounds exhibit varying degradation kinetics due to structural differences.

Table 1: Optimized Reaction Conditions for Various Antibiotic Classes Using Laccase-Syringaldehyde System

Antibiotic Class pH Temperature (°C) Laccase Concentration This compound (mM) Reaction Time Degradation Efficiency
Sulfonamides 5.3-5.5 30 0.5 mL/L (Novozym 51003) 0.15 24h 91.1-94.8% [1]
Tetracyclines 6.0 25 1.0 mg/mL 1.0 5min 95.1% [2]
Chlorpyrifos 5.0 30 10 U/mL 0.1 (with vanillin) 48h ~70% [3]
Pyrimethanil 4.0 35 10 U/mL 0.1 (with violuric acid) 24h ~98% [3]
Additional Factors Influencing Degradation

Beyond the primary parameters, several secondary factors can significantly impact the degradation efficiency of the laccase-syringaldehyde system. The presence of metal ions can either enhance or inhibit the reaction depending on their nature and concentration. Divalent cations such as Ca²⁺, Mg²⁺, and Cu²⁺ generally show enhancing effects, while Hg²⁺ and Mn²⁺ typically exhibit inhibitory action [2]. Similarly, the ionic strength and organic content of the wastewater matrix can influence enzyme stability and mediator effectiveness.

The presence of natural organic matter such as humic acids can compete with both the mediator and antibiotic for oxidation sites, potentially reducing degradation efficiency. In contrast, some solvent additives at low concentrations (≤5%) can improve the solubility of hydrophobic antibiotics without significantly affecting enzyme activity. Dissolved oxygen concentration is also crucial as it serves as the final electron acceptor in the catalytic cycle; adequate mixing or oxygenation may be necessary in oxygen-limited environments. Understanding these additional factors enables researchers to adapt the basic protocol to specific application conditions and wastewater matrices.

Table 2: Effects of Metal Ions and Environmental Factors on Laccase-Syringaldehyde System

Factor Condition/Concentration Effect on Degradation Recommended Action
Cu²⁺ 0.1-1.0 mM Enhancement (15-25%) Include in buffer for improved activity
Hg²⁺ >0.1 mM Strong inhibition (>50%) Pre-treat wastewater to remove
Mn²⁺ >0.5 mM Moderate inhibition (30-40%) Pre-treat wastewater to remove
Humic Acids >10 mg/L Competitive inhibition (20-30%) Adjust mediator concentration upward
Organic Solvents <5% (methanol, ethanol) Minimal effect Can be used to dissolve hydrophobic antibiotics
Dissolved Oxygen <2 mg/L Rate limitation Implement aeration or mixing

Experimental Protocols

Standard Degradation Assay Protocol

The following protocol describes a standardized method for evaluating antibiotic degradation using the laccase-syringaldehyde system, adaptable for various antibiotic classes and concentration ranges. This procedure is suitable for batch experiments in laboratory settings and can be scaled according to experimental needs. Before beginning, ensure all necessary reagents are prepared and equipment calibrated. Safety precautions should be followed when handling organic solvents and antibiotics.

Reagents Required: Laccase enzyme (Novozym 51003 or equivalent, ≥800 U/g), this compound (≥98% purity), target antibiotic (analytical standard), buffer components (citric acid, dibasic sodium phosphate for McIlvaine buffer), methanol or acetonitrile (HPLC grade), deionized water. Equipment Needed: pH meter, analytical balance, incubator/shaker, HPLC system with UV/Vis or mass spectrometry detection, optional spectrophotometer for enzyme activity assays.

Step-by-Step Procedure:

  • Prepare McIlvaine buffer (0.1 M) at optimal pH (typically 5.0-6.0) by mixing appropriate volumes of 0.2 M Na₂HPO₄ and 0.1 M citric acid solutions
  • Prepare antibiotic stock solution (1000 mg/L) in suitable solvent (methanol, acetonitrile, or buffer depending on solubility)
  • Prepare this compound stock solution (10 mM) in buffer or minimal methanol (final methanol concentration <1%)
  • Prepare laccase solution in buffer at twice the desired final concentration
  • Set up reaction mixture in incubation vessels:
    • Add buffer to achieve final volume
    • Add antibiotic stock to achieve desired concentration (typically 1-50 mg/L)
    • Add this compound stock to achieve final concentration (typically 0.1-1.0 mM)
    • Initiate reaction by adding laccase solution
    • Include appropriate controls (no enzyme, no mediator, heat-inactivated enzyme)
  • Incubate at optimal temperature with constant shaking (100-150 rpm)
  • Sample at predetermined time points (0, 15, 30, 60 min, then hourly up to 24h)
  • Terminate reaction in sampled aliquots by:
    • Heat inactivation (5 min at 95°C)
    • Acidification (adding 1M HCl to pH ~3)
    • Organic solvent addition (equal volume methanol)
  • Analyze samples by HPLC or LC-MS for antibiotic concentration
  • Calculate degradation efficiency based on residual antibiotic concentration

G Buffer Buffer ReactionMixture ReactionMixture Buffer->ReactionMixture Antibiotic Antibiotic Antibiotic->ReactionMixture This compound This compound This compound->ReactionMixture Laccase Laccase Laccase->ReactionMixture Incubation Incubation ReactionMixture->Incubation Sampling Sampling Incubation->Sampling Termination Termination Sampling->Termination Analysis Analysis Termination->Analysis DataAnalysis DataAnalysis Analysis->DataAnalysis

Figure 2: Experimental Workflow for Laccase-Syringaldehyde Antibiotic Degradation Assay

Enzyme Activity Assay Protocol

Regular monitoring of laccase activity is essential for ensuring consistent results across experiments. This protocol describes a standard spectrophotometric method for determining laccase activity using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as substrate, which produces a stable green-colored product upon oxidation. The assay can be adapted to 96-well plate format for high-throughput screening.

Reagents Required: ABTS (≥98% purity), sodium acetate buffer (0.1 M, pH 5.0), laccase enzyme sample, deionized water. Equipment Needed: UV-Vis spectrophotometer or plate reader, temperature-controlled cuvette holder or incubator, timer, micropipettes.

Procedure:

  • Prepare ABTS substrate solution (0.5 mM) in sodium acetate buffer (0.1 M, pH 5.0)
  • Pre-incubate substrate solution to assay temperature (typically 25°C or 30°C)
  • Prepare appropriate dilutions of laccase sample in buffer (typically 10-100× dilution)
  • Initiate reaction by adding diluted enzyme (0.1 mL) to substrate solution (0.9 mL)
  • Measure absorbance increase at 420 nm (ε₄₂₀ = 36,000 M⁻¹cm⁻¹) for 1-3 minutes
  • Calculate enzyme activity using the formula:
    • Activity (U/mL) = (ΔA₄₂₀ × V_t × DF) / (ε × l × V_e × t)
    • Where: ΔA₄₂₀ = absorbance change per minute, V_t = total reaction volume (mL), DF = dilution factor, ε = extinction coefficient (36,000 M⁻¹cm⁻¹), l = pathlength (cm), V_e = enzyme volume (mL), t = reaction time (min)

Definition of Unit: One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 μmol of ABTS per minute under the specified conditions.

Analytical Methods for Degradation Monitoring

Comprehensive monitoring of antibiotic degradation requires multiple analytical techniques to quantify parent compound disappearance, identify transformation products, and assess toxicity reduction. The following methods have been successfully employed in laccase-syringaldehyde degradation studies:

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse phase (e.g., 250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile/water or methanol/water with 0.1% formic acid
  • Gradient: 10-90% organic phase over 15-25 minutes
  • Flow Rate: 0.8-1.0 mL/min
  • Detection: UV-Vis diode array (wavelengths specific to target antibiotics)
  • Injection Volume: 10-50 μL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive or negative mode
  • Mass Analyzer: Triple quadrupole for quantification, Q-TOF for identification
  • Scan Modes: Full scan (m/z 50-1000), product ion scan, multiple reaction monitoring (MRM)
  • Application: Identification of transformation products and degradation pathways

Antibacterial Activity Assessment:

  • Test Organisms: Escherichia coli, Staphylococcus aureus, Vibrio fischeri
  • Methods: Agar diffusion assay, broth microdilution for MIC determination, luminescence inhibition test (for V. fischeri)
  • Purpose: Verification of detoxification after enzymatic treatment

Degradation Performance and Applications

Efficiency Across Antibiotic Classes

The laccase-syringaldehyde system has demonstrated variable efficiency across different classes of antibiotics, reflecting structural differences that influence susceptibility to enzymatic oxidation. Sulfonamide antibiotics including sulfadiazine (SD), sulfamethoxazole (SMZ), and sulfamethazine (SMZ) show particularly high degradation rates, with studies reporting 88-95% removal under optimized conditions [1] [4]. The system effectively cleaves the characteristic sulfonamide bridge, leading to loss of antibacterial activity. Tetracycline antibiotics also show excellent degradation, with studies reporting over 95% removal within just 3-5 minutes when using optimal mediator concentrations [2]. The rapid degradation is attributed to the phenolic structure of tetracyclines, which makes them particularly susceptible to laccase-mediator systems.

For other antibiotic classes, degradation efficiency depends on specific structural features. Chlorpyrifos and related organophosphorus compounds show moderate degradation (~70%) requiring longer incubation times [3], while pyrimethanil and isoproturon demonstrate exceptionally high degradation rates (approaching 98-100%) with appropriate mediators [3]. The presence of electron-donating groups (e.g., -OH, -OCH₃) generally enhances degradation rates, while electron-withdrawing groups (e.g., -Cl, -NO₂) and complex ring systems may reduce susceptibility to oxidation. Understanding these structure-activity relationships helps predict degradation efficiency for emerging contaminants and guides system optimization for specific target compounds.

Table 3: Degradation Kinetics of Various Antibiotics by Laccase-Syringaldehyde System

Antibiotic Initial Concentration Optimal Conditions Time to 90% Degradation First-Order Rate Constant (k, min⁻¹)
Sulfadiazine 10 mg/L pH 5.3, 30°C, 0.15 mM SA 4-6h 0.038-0.045 [1]
Sulfamethoxazole 10 mg/L pH 5.3, 30°C, 0.15 mM SA 6-8h 0.029-0.035 [1]
Tetracycline 20 mg/L pH 6.0, 25°C, 1.0 mM SA 3-5min 0.45-0.65 [2]
Chlorpyrifos 50 mg/L pH 5.0, 30°C, 0.1 mM SA 48-72h 0.005-0.008 [3]
Pyrimethanil 50 mg/L pH 4.0, 35°C, VLA mediator 12-16h 0.015-0.022 [3]
Degradation Pathways and Products

Antibiotic degradation by the laccase-syringaldehyde system follows several characteristic transformation pathways depending on the structural class. For sulfonamide antibiotics, the primary degradation mechanism involves oxidative cleavage of the sulfonamide group (S-N bond), followed by hydroxylation of the aniline ring and eventual opening of the heterocyclic rings [4]. Key transformation products include hydroxylated sulfonamides, aniline derivatives, and smaller carboxylic acids. For tetracycline antibiotics, degradation typically initiates at the phenolic and enolic structures, leading to demethylation, dehydration, and cleavage of the four-ring system [2].

Advanced analytical techniques, particularly LC-Q-TOF-MS, have been instrumental in identifying intermediate products and proposing comprehensive degradation pathways. The identification of specific transformation products is crucial for evaluating the potential ecological impacts of treated effluents. Importantly, antibacterial activity assays consistently demonstrate that degradation products show significantly reduced or eliminated toxicity compared to parent compounds. For instance, tetracycline degradation products obtained after laccase-syringaldehyde treatment completely lost antibacterial activity against tested strains [2], confirming the system's effectiveness in detoxification alongside structural degradation.

Environmental Applications and Implementation

Wastewater Treatment Applications

The laccase-syringaldehyde system shows particular promise for wastewater bioremediation, especially in treating effluents from pharmaceutical manufacturing, hospitals, and animal feeding operations where antibiotic concentrations are elevated. Studies have demonstrated effective antibiotic removal in complex matrices including aquaculture wastewater [1], municipal wastewater, and industrial effluents. The system maintains significant degradation efficiency even in the presence of typical wastewater constituents, though some matrix effects necessitate optimization for specific applications.

For aquaculture wastewater treatment, optimized conditions (pH 5.32, 30°C, 0.5 mL/L laccase, 0.15 mM this compound) achieved 94.8% sulfonamide degradation despite the complex composition of the matrix [1]. In municipal wastewater treatment plants, LMS can be implemented as a tertiary treatment step following conventional biological processes to target recalcitrant antibiotics that escape standard treatments. For high-strength industrial wastewaters, pretreatment to remove inhibitors or complementary processes may be required to maintain efficiency. The compatibility of LMS with existing infrastructure and its moderate operational conditions facilitate integration into current treatment systems without major capital investments.

Soil and Agricultural Remediation

Agricultural soils receiving manure from antibiotic-treated animals or wastewater irrigation represent another significant application area for the laccase-syringaldehyde system. Antibiotics such as tetracyclines and sulfonamides frequently detected in agricultural soils can be effectively degraded through soil slurry treatments or in-situ applications. The system has demonstrated effectiveness in reducing antibiotic residues and mitigating the selection pressure for antibiotic resistance genes in soil microbial communities.

Implementation typically involves preparing a laccase-mediator solution in buffer or water and applying it to contaminated soil through irrigation systems or direct mixing. For ex-situ treatment, soil can be processed as a slurry (20-30% solids) in reactor systems with optimized aeration and mixing. Key considerations for soil applications include the adsorption of enzymes to soil particles, potential inhibition by soil constituents, and distribution uniformity. Pretreatment may be necessary to adjust soil pH to the optimal range for laccase activity, and multiple applications might be required for heavily contaminated sites.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Despite the robustness of the laccase-syringaldehyde system, several technical challenges may arise during implementation. The following table addresses common issues and provides practical solutions based on experimental observations and literature reports:

Table 4: Troubleshooting Guide for Laccase-Syringaldehyde System Implementation

Problem Possible Causes Suggested Solutions
Low degradation efficiency Suboptimal pH, insufficient mediator, enzyme inactivation Verify pH adjustment, increase mediator concentration (0.1-1.0 mM), check enzyme activity, pre-treat wastewater to remove inhibitors
Rapid enzyme inactivation Proteolysis, reactive oxygen species, heavy metals Add protease inhibitors, include radical scavengers (e.g., polyethylene glycol), pre-treat wastewater to remove metals, use immobilized enzyme
Incomplete degradation Insufficient reaction time, oxygen limitation, mediator degradation Extend incubation time, increase aeration/mixing, add fresh mediator midway through treatment
High residual toxicity Formation of toxic intermediates Extend treatment time, optimize mediator concentration, implement two-stage treatment
Matrix inhibition Organic matter, specific ions, competing compounds Dilute wastewater sample, increase enzyme/mediator dosage, implement pre-treatment steps
Economic Considerations and Scaling Factors

Successful implementation of the laccase-syringaldehyde system at larger scales requires careful consideration of economic factors and practical constraints. The primary cost components include enzyme production (or purchase), mediator procurement, and process operations (mixing, aeration, pH control). Using recombinant laccases like Novozym 51003 significantly reduces costs compared to purified fungal laccases, while the natural origin and relatively low price of this compound make it economically viable compared to synthetic mediators [1].

For pilot-scale applications, recommended strategies include enzyme immobilization to enable reuse, mediator recovery systems, and process integration to maximize efficiency. Recent advances in laccase production through genetic engineering have substantially reduced costs, while the identification of alternative natural mediators from agricultural byproducts offers additional economic opportunities. Life-cycle assessments of LMS implementations indicate favorable environmental profiles compared to conventional advanced oxidation processes, particularly when considering the complete elimination of antibiotic activity rather than mere phase transfer.

Conclusion

The laccase-syringaldehyde system represents an efficient, environmentally sustainable technology for antibiotic degradation that offers significant advantages over conventional treatment methods. Its mild operational conditions, high degradation efficiency across multiple antibiotic classes, and minimal harmful byproduct formation make it particularly suitable for applications in wastewater treatment, soil remediation, and other environmental biotechnology sectors. The comprehensive protocols and application notes provided herein offer researchers and engineers a solid foundation for implementing this technology in various contexts.

Future development efforts should focus on enzyme engineering to enhance stability and activity, mediator optimization to expand the substrate range, and process integration to improve economic viability. The continued investigation of degradation pathways and transformation products will further ensure the environmental safety of this promising bioremediation approach. As antibiotic pollution continues to pose significant challenges to ecosystem and human health, the laccase-syringaldehyde system stands as a powerful tool in the environmental biotechnology arsenal.

References

Pharmaceutical Activities and Molecular Targets

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary pharmaceutical activities of syringaldehyde and its associated molecular targets, as validated by in vitro, in vivo, and molecular docking studies.

Pharmacological Activity Molecular Targets / Pathways Experimental Models / Key Findings References

| Anti-diabetic & Cardioprotection | GLP-1 receptor, cAMP/PKA, AMPK, OGT | Model: H9c2 cardiomyocytes under high glucose (30 mmol/L). Findings: Reduced cell size & hypertrophic biomarkers (ANP, BNP, β-MHC); increased cAMP; effects ablated in GLP-1 resistant cells or with AMPK inhibition. | [1] [2] | | Anti-inflammatory | COX-2, Dendritic Cell Maturation, Pro-inflammatory Cytokines (TNF-α, IL-6) | Findings: Inhibits COX-2 enzyme (IC₅₀ = 3.5 μg/mL). Ameliorates mouse arthritis by inhibiting dendritic cell maturation and cytokine secretion. Molecular docking shows strong binding affinity for TNF-α and IL-6. | [3] [2] [4] | | Antioxidant | Antioxidant Enzymes | Molecular docking predicts significant binding affinity towards various antioxidant enzymes, contributing to its protective effects in models like myocardial infarction. | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This classic protocol from Organic Syntheses describes the synthesis from pyrogallol-1,3-dimethyl ether using the Duff reaction (formylation with hexamethylenetetramine) [5].

  • Procedure Overview:
    • Reaction Setup: A mixture of glycerol and boric acid in a 2L three-necked flask is dehydrated by heating to 170°C for 30 minutes.
    • Formylation: After cooling to 150°C, pyrogallol-1,3-dimethyl ether (154 g, 1 mol) and hexamethylenetetramine (154 g, 1.1 mol) are added rapidly. The mixture is heated rapidly to 148°C, at which point the reaction becomes exothermic. The temperature is maintained between 150-160°C for 6 minutes (critical for yield).
    • Work-up: The mixture is rapidly cooled to 110°C, and a solution of concentrated sulfuric acid in water is added. After stirring for 1 hour, the mixture is cooled to 25°C, and the separated boric acid is removed by filtration.
    • Isolation: The filtrate is extracted with chloroform (3 × 500 ml). The combined chloroform extract is then extracted with a sodium bisulfite solution (180 g in 720 ml water) to form the aldehyde-bisulfite adduct.
    • Purification: The bisulfite solution is acidified with sulfuric acid and carefully heated on a steam bath to decompose the adduct and expel SO₂. The product solidifies upon cooling and is collected by filtration. Recrystallization from aqueous methanol yields 56-59 g (31-32%) of pure this compound, m.p. 111-112°C [5].
Protocol 2: Evaluating Anti-Hypertrophic Activity in H9c2 Cardiomyocytes

This protocol is based on a 2025 study investigating SA's effect on hyperglycemia-induced cardiac hypertrophy [1].

  • 1. Cell Culture and Hypertrophy Induction:
    • Culture H9c2 cardiomyocyte cells under standard conditions.
    • To induce hypertrophy, incubate cells in a medium containing 30 mmol/L glucose for 48 hours [1].
  • 2. Treatment:
    • Treat cells with varying concentrations of this compound (dissolved in DMSO; final DMSO concentration ≤0.1%) concurrently with high glucose exposure. Include a control group with high glucose and vehicle (DMSO) only.
  • 3. Assessment of Hypertrophy:
    • Cell Morphometry: Capture images of cells under different conditions. Measure cell surface area using image analysis software (e.g., ImageJ). A significant increase in size indicates hypertrophy.
    • Hypertrophic Biomarkers: Quantify the expression levels of hypertrophic biomarkers using:
      • qPCR: Analyze mRNA levels of Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).
      • Western Blot: Measure protein levels of these biomarkers.
      • ELISA: Use commercial kits to quantify secreted levels of ANP and BNP.
  • 4. Mechanistic Studies (GLP-1R/AMPK Pathway):
    • GLP-1 Receptor Activation:
      • cAMP Assay: Measure intracellular cAMP levels using a cAMP ELISA kit after SA treatment. To confirm GLP-1R dependency, pre-treat cells with the GLP-1R antagonist Exendin 9-39 (EX9).
      • Western Blot: Analyze GLP-1 receptor protein expression.
    • AMPK Pathway Dependency:
      • Use AMPK siRNA to knock down AMPK expression or Compound C (a pharmacological AMPK inhibitor) to inhibit its activity. Repeat the hypertrophy assessments to see if SA's effects are abolished.
      • Western Blot: Monitor the expression of downstream targets like O-linked N-acetylglucosamine transferase (OGT), which is regulated by AMPK in this context [1].

Visualizing the Signaling Pathway

The following diagram illustrates the primary signaling pathway through which this compound alleviates cardiac hypertrophy, as detailed in the experimental protocol.

G SA This compound (SA) GLP1R GLP-1 Receptor SA->GLP1R Activates AMPK AMPK Activation SA->AMPK Activates cAMP cAMP ↑ GLP1R->cAMP PKA PKA cAMP->PKA PKA->AMPK Promotes OGT OGT ↓ AMPK->OGT Suppresses Hypertrophy Reduced Cardiac Hypertrophy AMPK->Hypertrophy Counteracts OGT->Hypertrophy Inhibits Biomarkers ANP, BNP, β-MHC ↓ Hypertrophy->Biomarkers Resulting in HighGlucose High Glucose Stress HighGlucose->Hypertrophy Induces

Formulation and Storage Notes

  • Solubility: this compound is soluble in DMSO (tested at 36 mg/mL, ~197 mM). Moisture-absorbing (old) DMSO can reduce solubility, so use fresh DMSO for preparing stock solutions [4].
  • In Vivo Formulation: For animal studies, it can be prepared as a homogeneous suspension using a vehicle like carboxymethyl cellulose sodium salt (CMC-Na) [4].
  • Storage: Stock solutions in DMSO are typically stored at -20°C. The solid compound should be stored in a cool, dry place, protected from light.

Conclusion

This compound is a promising natural compound for pharmaceutical development, particularly for diabetic cardiomyopathy and inflammatory conditions. Its efficacy is mediated through the activation of the GLP-1 receptor and AMPK signaling pathway. The provided synthesis method and detailed cellular protocol offer a solid foundation for researchers to explore and validate its therapeutic potential further.

References

Syringaldehyde: Comprehensive Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Functional Profile

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde, structurally similar to vanillin but with an additional methoxy group [1]. This compound is primarily derived from lignin, a complex polymer in plant cell walls, and can be extracted from hardwood species like maple and spruce [1] [2].

As a flavoring agent, this compound contributes a sweet, woody, and spicy aroma, and it is also noted for providing spicy, smoky notes to aged spirits like whisky matured in oak barrels [3] [2]. Its appeal in "clean-label" products is driven by its natural origin and bioactive properties [3] [1].

Key Applications and Bioactivities

The applications of this compound extend beyond flavoring into pharmaceuticals and materials science, underpinned by its multifaceted bioactivities.

  • Flavor and Fragrance Industry: Used as a flavoring agent in food and as a fragrance in cosmetics due to its pleasant, sweet, and woody aroma [3] [4].
  • Pharmaceutical Potential: Research highlights significant bioactivities, including:
    • Anti-inflammatory activity: this compound moderately inhibits the cyclooxygenase-2 (COX-2) enzyme, with a reported half-maximal inhibitory concentration (IC50) of 3.5 μg/mL [5].
    • Antioxidant activity: It acts as a free radical scavenger, contributing to its therapeutic potential [6].
    • Anti-hyperglycemic activity: Shows promise in managing high blood sugar, relevant for metabolic syndrome and diabetes [6] [5].
  • Industrial Biotechnology: Serves as a building block for synthesizing bio-based chemicals, including sustainable polymers and resins [3].

Quantitative Data Summary

The following tables summarize key physicochemical, biological, and analytical data for this compound.

Table 1: Physicochemical Properties of this compound [7] [2] [4]

Property Value
CAS Number 134-96-3
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Colorless to pale yellow solid/liquid
Melting Point 110 - 113 °C
Boiling Point 192 - 193 °C at 19 hPa
Flash Point > 110 °C (closed cup)
Log P (Octanol-Water) 1.575

Table 2: Key Biological Activities of this compound

Activity Model / Assay Result / Potency Citation
COX-2 Inhibition In vitro enzyme assay IC50 = 3.5 μg/mL [5]
Antioxidant DPPH, ABTS+ assays Free radical scavenging [6]
Anti-hyperglycemic In vivo models (e.g., STZ-induced diabetic mice) Improved glucose tolerance [6] [5]

Table 3: Common Analytical Methods for this compound Quantification

Method Application Note Key Parameter (if provided)
High Performance Liquid Chromatography (HPLC) Separation, identification, and quantification from complex mixtures like plant extracts or oxidation products. N/A
Capillary Electrophoresis High-efficiency separation of this compound from other phenolic compounds. N/A

Detailed Experimental Protocols

Protocol 1: Analysis of this compound in Food Products via HPLC

This protocol outlines a method for the extraction and quantification of this compound from a liquid food matrix (e.g., aged whisky or a vanilla-flavored beverage).

  • Principle: this compound is extracted and separated using reverse-phase chromatography, followed by detection with a UV/Vis or Photodiode Array (PDA) detector.
  • Materials and Reagents:
    • This compound analytical standard (≥97% purity) [4]
    • HPLC-grade methanol and water
    • Acetic acid or formic acid (HPLC grade)
    • Sample material (e.g., whisky, spirit, or flavoring extract)
    • Syringe filters (0.22 μm or 0.45 μm, nylon or PTFE)
  • Equipment:
    • HPLC system with a UV/Vis or PDA detector
    • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
    • Analytical balance, vortex mixer, ultrasonic bath
  • Procedure:
    • Mobile Phase Preparation: Prepare a binary mobile phase. A: Water with 0.1% acetic acid; B: Methanol with 0.1% acetic acid. Filter and degas both solutions.
    • Standard Solution Preparation:
      • Accurately weigh about 10 mg of this compound standard and dissolve in 10 mL of methanol to make a 1 mg/mL stock solution.
      • Prepare a series of working standards by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 μg/mL).
    • Sample Preparation:
      • For liquid samples, dilute if necessary and filter through a 0.22 μm syringe filter directly into an HPLC vial.
      • For solid samples, perform a solvent extraction (e.g., with methanol or ethanol) followed by filtration [1].
    • HPLC Instrument Conditions:
      • Column Temperature: 30 °C
      • Flow Rate: 1.0 mL/min
      • Detection Wavelength: 280 nm or 310 nm
      • Injection Volume: 10-20 μL
      • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 5 | 90 | 10 | | 20 | 50 | 50 | | 25 | 10 | 90 | | 30 | 10 | 90 | | 32 | 90 | 10 | | 35 | 90 | 10 |
    • Analysis:
      • Inject the standard solutions to establish the calibration curve (peak area vs. concentration).
      • Inject the prepared sample and quantify the this compound concentration by comparing its peak area to the calibration curve.
  • Safety Notes:
    • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses [7].
    • Handle organic solvents in a well-ventilated area, preferably under a fume hood.
Protocol 2: Assessing Anti-inflammatory Activity via COX-2 Inhibition Assay

This protocol describes a method to evaluate the COX-2 inhibitory activity of this compound, relevant for its application as a bioactive flavor compound.

  • Principle: The assay measures the ability of this compound to inhibit COX-2 enzyme activity, often using a colorimetric or fluorometric kit that detects prostaglandin products.
  • Materials and Reagents:
    • This compound test compound
    • COX (ovine) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) or equivalent
    • Dimethyl Sulfoxide (DMSO)
    • Assay buffer (as provided in the kit)
  • Equipment:
    • Microplate reader (colorimetric or fluorometric)
    • Multi-channel pipettes
    • Microcentrifuge tubes
    • Incubator
  • Procedure:
    • Compound Preparation:
      • Prepare a 10 mM stock solution of this compound in DMSO.
      • Serially dilute the stock solution in DMSO to a concentration 10x higher than the desired final testing concentration. The final DMSO concentration in the assay should not exceed 1% (v/v).
    • Assay Setup: Follow the manufacturer's instructions for the specific COX-2 inhibition assay kit. A generalized workflow is as follows:
      • Enzyme Reaction: In a 96-well plate, add assay buffer, the COX-2 enzyme, heme, and the test compound (this compound) or vehicle control (DMSO). Pre-incubate for 5-10 minutes.
      • Reaction Initiation: Start the reaction by adding arachidonic acid substrate.
      • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2 minutes).
      • Reaction Termination: Add a stopping solution (e.g., saturated stannous chloride).
    • Detection: Add the developer provided in the kit (e.g., colorimetric substrate for prostaglandin detection) and incubate. Measure the absorbance or fluorescence according to the kit's protocol.
    • Data Analysis:
      • Calculate the percentage of inhibition relative to the vehicle control (100% activity).
      • Generate a dose-response curve with at least five different concentrations of this compound.
      • Determine the IC50 value (concentration that inhibits 50% of enzyme activity) using non-linear regression analysis. The reported IC50 for this compound is 3.5 μg/mL (approximately 19.2 μM) [5].

Signaling Pathway and Experimental Workflow Visualizations

Diagram 1: Anti-inflammatory Pathway of this compound

This diagram illustrates the proposed molecular mechanism by which this compound exerts its anti-inflammatory effects, primarily through COX-2 inhibition.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) NFkB Transcription Factor NF-κB Activation InflammatoryStimulus->NFkB COX2Gene COX-2 Gene Expression NFkB->COX2Gene COX2Enzyme COX-2 Enzyme COX2Gene->COX2Enzyme PGG2 Arachidonic Acid to PGG2 Conversion COX2Enzyme->PGG2 PGH2 PGG2 to PGH2 (Prostaglandin H2) PGG2->PGH2 InflammatoryMediators Inflammatory Mediators (PGE2, PGI2, TXA2) PGH2->InflammatoryMediators Inflammation Inflammation & Pain InflammatoryMediators->Inflammation This compound This compound This compound->COX2Enzyme Inhibits

Diagram 2: Workflow for Flavor Compound Analysis

This diagram outlines the key steps in the analytical protocol for extracting and quantifying this compound from a sample.

G Start Start: Sample Collection StandardPrep Standard Preparation (this compound) Start->StandardPrep SamplePrep Sample Preparation (Dilution/Filtration) Start->SamplePrep Sample in parallel HPLC HPLC Analysis (Reverse-Phase) StandardPrep->HPLC SamplePrep->HPLC DataAcquisition Data Acquisition (UV Detection at 280 nm) HPLC->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification End End: Result Report Quantification->End

Handling and Safety Considerations

This compound requires careful handling in the laboratory. According to its Safety Data Sheet (SDS), it is classified with the following hazard statements [7]:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

Precautions: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and ensure good ventilation. In case of skin contact, wash thoroughly with soap and water [7].

References

Comprehensive Application Notes and Protocols for Syringaldehyde Dehydrogenase Enzyme Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Syringaldehyde Dehydrogenase

This compound dehydrogenase belongs to the aldehyde dehydrogenase (ALDH) superfamily, which comprises NAD(P)+-dependent enzymes that catalyze the oxidation of various aliphatic and aromatic aldehydes to their corresponding carboxylic acids. These enzymes are widely distributed across prokaryotes and eukaryotes and perform crucial roles in detoxification processes, biosynthetic pathways, and cellular homeostasis. The specific interest in this compound dehydrogenase stems from its essential function in the bacterial catabolism of lignin, the second most abundant bio-resource on Earth after cellulose. In nature, lignin is initially depolymerized via oxidative enzymes secreted from ligninolytic fungi and bacteria, producing heterogeneous aromatic molecules that are predominantly assimilated by bacteria. This compound, with its syringyl (4-hydroxy-3,5-dimethoxyphenyl) nucleus, is a key intermediate in the degradation pathway of lignin-derived aromatics and serves as a promising feedstock for microbial cell factories in producing value-added chemicals [1].

The enzymatic conversion of this compound to syringic acid represents a critical step in the microbial utilization of lignin-derived compounds. Understanding the genes and enzymes responsible for this conversion is essential for lignin valorization strategies aimed at sustainable production of industrially important chemicals such as 2-pyrone-4,6-dicarboxylate, cis,cis-muconate, and polyhydroxyalkanoates. From a pharmaceutical perspective, this compound and its metabolites exhibit various biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties, making them interesting targets for drug development [2]. This document provides detailed application notes and experimental protocols for assaying this compound dehydrogenase activity, enabling researchers to characterize this important enzyme for both biodegradation and biotechnological applications.

Key Enzymes and Biological Significance

This compound-Dehydrogenating Enzymes in Bacterial Systems
  • DesV from Sphingobium sp. SYK-6: Through genome-wide screening of 20 putative ALDH genes in Sphingobium sp. SYK-6, SLG_28320 (designated desV) was identified as the primary this compound dehydrogenase. Disruption of desV resulted in a significant reduction in growth on this compound and corresponding oxidation activity. A desV ligV double mutant almost completely lost the ability to grow on this compound, demonstrating the importance of these enzymes in this compound catabolism. Purified DesV displayed similar catalytic efficiency for this compound (kcat/Km = 2100 s⁻¹·mM⁻¹) and vanillin (kcat/Km = 1700 s⁻¹·mM⁻¹), indicating its broad substrate specificity [1].

  • LigV from Sphingobium sp. SYK-6: Although initially characterized as a vanillin dehydrogenase, LigV also exhibits activity toward this compound, albeit with substantially lower catalytic efficiency (1.4 s⁻¹·mM⁻¹) compared to vanillin (8800 s⁻¹·mM⁻¹). While disruption of ligV minimally affected growth on this compound alone, the combined disruption with desV nearly abolished growth, suggesting complementary roles in this compound metabolism [1].

  • AldA from Pseudomonas syringae: This enzyme functions as an indole-3-acetaldehyde dehydrogenase but demonstrates the biochemical versatility of ALDH enzymes in accepting various aldehyde substrates. Site-directed mutagenesis of Phe169 in the substrate-binding site altered substrate selectivity, with the F169W mutant shifting preference toward octanal, highlighting the adaptability of the ALDH active site [3].

Structural and Functional Relationships

ALDH enzymes typically function as homotetramers or homodimers composed of subunits of approximately 450–500 amino acids, constructing a 50–60 kDa protomer. The overall structure consists of three distinct, conserved domains: the NAD(P) binding domain, the catalytic domain, and the oligomerization domain. The active site contains a highly reactive and conserved cysteine residue (Cys302 in ALDH1A1 and ALDH2, human numbering) that acts as the catalytic nucleophile. The substrate entry channel (SEC) varies among ALDH family members in size and shape, dictating substrate specificity. Typically, ALDHs with broader substrate specificity possess larger SEC volumes compared to those with narrow substrate ranges [4].

The catalytic mechanism involves the conserved cysteine residue performing a nucleophilic attack on the carbonyl carbon of the aldehyde substrate, forming a tetrahedral intermediate that collapses into a thioester intermediate. Subsequently, a conserved glutamate residue (Glu268, human numbering) activates a water molecule for hydrolysis of the thioester, generating the carboxylic acid product. Throughout this process, the NAD(P)+ cofactor is reduced to NAD(P)H, providing a convenient method for monitoring enzyme activity spectrophotometrically [4] [3].

Assay Principles and Methodologies

Spectrophotometric Assay Principles

The standard assay for this compound dehydrogenase activity utilizes a continuous spectrophotometric method that monitors the formation of NAD(P)H at 340 nm (ε340 = 6,220 M⁻¹·cm⁻¹). The fundamental reaction catalyzed by this compound dehydrogenase is:

This compound + NAD+ + H₂O → Syringate + NADH + 2H⁺

The increase in absorbance at 340 nm due to NADH formation provides a direct, real-time measurement of enzyme activity. For ALDHs that utilize NADP+ as cofactor, the same principle applies, monitoring NADPH formation. This method offers several advantages, including continuous monitoring, high sensitivity, and minimal reagent consumption, making it ideal for kinetic studies and high-throughput screening [1] [3].

Some researchers have employed a coupled assay system with lactate dehydrogenase (LDH) to continuously monitor aldehyde dehydrogenase activity. In this system, the NADH produced by the ALDH reaction is consumed by LDH in the presence of pyruvate, generating lactate and regenerating NAD+. This approach minimizes product inhibition by NADH and allows for more accurate kinetic measurements, particularly for enzymes susceptible to NADH inhibition [1].

Key Considerations for Assay Design
  • Cofactor Specificity: Most this compound dehydrogenases characterized to date are NAD+-dependent, though some ALDH superfamily members can utilize both NAD+ and NADP+. Initial experiments should determine cofactor preference by comparing activity with NAD+ versus NADP+ [1].

  • pH Optimum: ALDH enzymes typically exhibit optimal activity in mildly alkaline conditions (pH 7.5-9.0). The assay buffer should provide adequate buffering capacity at the optimal pH for the specific enzyme being studied.

  • Temperature Control: Enzymatic reactions should be conducted at constant temperature (typically 25°C or 30°C for mesophilic enzymes) using temperature-controlled spectrophotometers to ensure reproducible kinetic data.

  • Blank Corrections: Appropriate controls must be included to account for non-enzymatic oxidation of substrates and background NAD+ reduction.

Detailed Experimental Protocols

Standard Spectrophotometric Assay for this compound Dehydrogenase
4.1.1 Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 100 mM KCl. Prepare fresh or store at 4°C for up to one month.
  • NAD+ Solution: 20 mM NAD+ in assay buffer. Prepare fresh daily and keep on ice.
  • This compound Substrate Stock: 100 mM this compound in methanol or DMSO. Store at -20°C protected from light.
  • Enzyme Dilution Buffer: 25 mM HEPES (pH 7.5) containing 100 mM NaCl and 0.1 mg/mL bovine serum albumin (BSA). Prepare fresh daily.
4.1.2 Assay Procedure
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for 15-30 minutes. Set the temperature control to 25°C and wavelength to 340 nm.

  • Reaction Mixture: In a quartz cuvette with 1 cm path length, add:

    • 870 μL assay buffer
    • 50 μL NAD+ solution (final concentration: 1 mM)
    • 50 μL appropriately diluted enzyme solution
  • Baseline Measurement: Mix the contents gently by inversion and incubate for 1 minute to establish a stable baseline.

  • Reaction Initiation: Add 30 μL this compound substrate stock (final concentration: 3 mM) and mix quickly by gentle inversion.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes, recording data at 5-10 second intervals.

  • Control Measurements: Perform control reactions without enzyme and without substrate to correct for non-enzymatic background.

  • Activity Calculation: Calculate enzyme activity using the formula: Activity (U/mL) = (ΔA340/min × Vtotal × DF) / (ε340 × L × Venzyme) Where:

    • ΔA340/min = Change in absorbance per minute (min⁻¹)
    • Vtotal = Total reaction volume (mL)
    • DF = Dilution factor
    • ε340 = Extinction coefficient of NADH (6.22 mM⁻¹·cm⁻¹)
    • L = Path length (cm)
    • Venzyme = Volume of enzyme used (mL)

One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 μmol of NADH per minute under the specified assay conditions [1] [3].

Kinetic Characterization Protocol

For determination of kinetic parameters, the standard assay is modified to include varying concentrations of this compound (typically 0-5 mM) while maintaining a saturating concentration of NAD+ (2 mM). Alternatively, NAD+ kinetics can be determined by varying NAD+ concentration (0-2 mM) at a fixed, saturating this compound concentration.

  • Substrate Dilution Series: Prepare this compound dilutions in assay buffer to cover a concentration range of 0-5 mM in the final assay.

  • Initial Rate Measurements: Perform the standard assay as described above for each substrate concentration.

  • Data Analysis: Plot initial velocity (v₀) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation: v₀ = (Vmax × [S]) / (Km + [S]) using nonlinear regression analysis. Kinetic parameters Vmax and Km are derived from the curve fit [3].

Table 1: Kinetic Parameters of Characterized this compound Dehydrogenases

Enzyme Source Km for this compound kcat (s⁻¹) kcat/Km (s⁻¹·mM⁻¹) Cofactor
DesV Sphingobium sp. SYK-6 Not reported Not reported 2100 NAD+
LigV Sphingobium sp. SYK-6 Not reported Not reported 1.4 NAD+
SLG_07610 Sphingobium sp. SYK-6 Not reported Not reported Highest activity* NAD+
DHY-SC-VUT5 Metagenomic isolate 13.77 mM 0.009135† 0.00066 Not specified
DHY-G-VUT7 Metagenomic isolate 2.832 mM 0.005886† 0.00208 Not specified

*Specific activity of 1.11 μmol·min⁻¹·mg⁻¹; †Vmax values reported as μmol·min⁻¹, converted to kcat using reported molecular weights [1] [5].

Data Analysis and Interpretation

Kinetic Parameter Determination

The kinetic parameters Km and kcat provide valuable insights into enzyme efficiency and substrate specificity. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and indicates the enzyme's affinity for the substrate. Lower Km values generally indicate higher affinity. The turnover number (kcat) represents the maximum number of substrate molecules converted to product per enzyme active site per unit time. The catalytic efficiency (kcat/Km) combines these parameters to provide a measure of the enzyme's overall effectiveness in converting substrate to product [1] [5].

For this compound dehydrogenases, catalytic efficiency varies significantly between enzymes, as shown in Table 1. DesV demonstrates high catalytic efficiency toward this compound (2100 s⁻¹·mM⁻¹), while LigV is much less efficient (1.4 s⁻¹·mM⁻¹), explaining their different physiological roles in this compound catabolism. The metagenomically-derived enzymes DHY-SC-VUT5 and DHY-G-VUT7 show relatively low catalytic efficiency compared to DesV, suggesting different evolutionary adaptations [1] [5].

Substrate Specificity Profiling

Comprehensive characterization of this compound dehydrogenase should include assessment of activity toward various aldehyde substrates to determine substrate specificity. Typical substrates for profiling include:

Table 2: Recommended Substrate Range for Specificity Profiling

Substrate Structure Typical Concentration
This compound 4-hydroxy-3,5-dimethoxybenzaldehyde 1-5 mM
Vanillin 4-hydroxy-3-methoxybenzaldehyde 1-5 mM
p-Hydroxybenzaldehyde 4-hydroxybenzaldehyde 1-5 mM
Benzaldehyde Benzaldehyde 1-5 mM
Coniferaldehyde 4-hydroxy-3-methoxycinnamaldehyde 0.5-2 mM
Protocatechualdehyde 3,4-dihydroxybenzaldehyde 1-5 mM
Octanal Aliphatic aldehyde (C8) 0.1-1 mM

Relative activity toward each substrate should be determined under standard assay conditions and expressed as a percentage of the activity toward the preferred substrate. This profiling provides insights into the enzyme's potential biological roles and biotechnological applications [1] [6].

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Activity Signals: Check enzyme stability and storage conditions. Many ALDH enzymes require reducing agents such as DTT (1-5 mM) or β-mercaptoethanol to maintain the catalytic cysteine in reduced state. Also verify cofactor preference (NAD+ vs NADP+) and pH optimum for the specific enzyme.

  • Non-Linear Kinetics: If reaction progress curves are not linear, consider product inhibition by NADH. Use a coupled assay system with lactate dehydrogenase and pyruvate to regenerate NAD+. Alternatively, dilute the enzyme further to minimize product accumulation.

  • High Background Signal: Ensure substrates are fresh and properly stored. Aldehydes can oxidize spontaneously, generating background signals. Include appropriate controls without enzyme and subtract background rates.

  • Poor Protein Solubility: For recombinant enzymes, optimize expression conditions including temperature (often 15-18°C for 16-20 hours), induction conditions, and use of solubility enhancers such as mild detergents or glycerol in buffers [5] [3].

Optimization Strategies
  • pH Profiling: Determine optimal pH by testing activity across a pH range (e.g., 6.0-10.0) using appropriate buffers (e.g., phosphate, Tris, glycine).

  • Temperature Optimization: Assess enzyme activity at different temperatures (e.g., 20-45°C) to determine optimal temperature and stability.

  • Cofactor Concentration: Verify that NAD+ concentration is saturating (typically 1-2 mM) for accurate kinetic measurements.

  • Enzyme Concentration Range: Establish a linear relationship between enzyme concentration and activity to ensure measurements are within the assay's dynamic range.

Advanced Applications and Methodologies

Structural Characterization Approaches

For comprehensive understanding of this compound dehydrogenase function, structural characterization provides invaluable insights. Key methodologies include:

  • X-ray Crystallography: As demonstrated for ALDH12 from Zea mays and AldA from Pseudomonas syringae, crystallographic analysis reveals detailed information about active site architecture, substrate binding residues, and conformational changes associated with catalysis. Successful crystallization typically requires purified protein at 8-10 mg/mL concentration and screening of multiple crystallization conditions [7] [3].

  • Small-Angle X-Ray Scattering (SAXS): This solution-based method provides information about enzyme oligomerization and overall structure under near-native conditions, complementing crystallographic data.

  • Site-Directed Mutagenesis: Targeted replacement of putative active site residues (e.g., Cys302, Glu267 in AldA numbering) confirms their catalytic roles and enables engineering of enzyme properties [3].

Biotechnological Applications

This compound dehydrogenases have significant potential in various biotechnological applications:

  • Lignin Valorization: Engineering metabolic pathways in microbial hosts for conversion of lignin-derived aldehydes to value-added chemicals.

  • Biosensor Development: Utilizing this compound dehydrogenase in enzyme-based sensors for detecting specific aldehydes in environmental or industrial samples.

  • Enzyme Engineering: Directed evolution or rational design to enhance catalytic efficiency, alter substrate specificity, or improve stability under industrial conditions.

The following workflow diagram illustrates a complete process for this compound dehydrogenase characterization from discovery to application:

G Start Start Enzyme Characterization SD1 Gene Identification (Genome mining/ Metagenomic screening) Start->SD1 SD2 Cloning & Expression in Heterologous Host SD1->SD2 SD3 Protein Purification (Affinity chromatography/ Size exclusion) SD2->SD3 SD4 Activity Screening (Spectrophotometric assay) SD3->SD4 SD5 Kinetic Characterization (Km, kcat determination) SD4->SD5 SD6 Substrate Specificity Profiling SD5->SD6 SD7 Structural Studies (Crystallography, SAXS) SD6->SD7 SD8 Biotechnological Application SD7->SD8

Conclusion

This compound dehydrogenase represents an important class of enzymes with significant roles in lignin degradation and potential applications in bioremediation and biocatalysis. The protocols and methodologies outlined in this document provide researchers with comprehensive tools for characterizing these enzymes, from basic activity measurements to detailed kinetic and structural analyses. As interest in lignin valorization and sustainable chemistry continues to grow, this compound dehydrogenases offer promising biocatalytic routes for conversion of renewable resources into valuable chemicals. Further research into enzyme engineering, structural characterization, and metabolic pathway integration will undoubtedly expand the applications of these versatile catalysts in biotechnology and pharmaceutical development.

References

syringaldehyde microbial conversion cell factories

Author: Smolecule Technical Support Team. Date: February 2026

Key Enzymes in Syringaldehyde Conversion

The initial oxidation of this compound to syringic acid is a crucial first step for its further catabolism. The table below summarizes the characteristics of key aromatic aldehyde dehydrogenases (ALDHs) identified for this role.

Enzyme Name Source Organism Key Role in this compound (SN) Catabolism Catalytic Efficiency (kcat/Km) for SN Preference Relative to Vanillin (VN)
DesV [1] [2] Sphingobium sp. SYK-6 Major enzyme; critical for growth on SN [1] [2] 2100 s⁻¹·mM⁻¹ [1] [2] Similar efficiency (VN: 1700 s⁻¹·mM⁻¹) [1] [2]
LigV [1] [2] Sphingobium sp. SYK-6 Minor role; supports growth when desV is present [1] [2] 1.4 s⁻¹·mM⁻¹ [1] [2] Strongly prefers VN (VN: 8800 s⁻¹·mM⁻¹) [1] [2]
BzaA & BzaB [1] Sphingobium sp. SYK-6 Exhibit oxidation activity in vitro; minimal impact on growth after disruption [1] Information missing Information missing

Model Microbial Hosts for Conversion

Several bacterial strains have been identified or engineered as potential platforms for this compound conversion.

  • Native and Engineered Converters: Certain bacteria possess native pathways for this compound catabolism. Sphingobium sp. SYK-6 is a model organism, utilizing a pathway involving DesV and LigV to oxidize this compound to syringate, which is further O-demethylated and funneled into central metabolism [1] [2]. Microbacterium sp. RG1, a Gram-positive bacterium, can also consume this compound, converting it first to syringyl alcohol and then to syringic acid [3].
  • Engineering Non-Native Hosts: The versatile soil bacterium Acinetobacter baylyi ADP1 can be engineered for this purpose. While its native VanAB enzyme is a Rieske oxygenase that primarily acts on vanillate, it can also O-demethylate syringate (the acid form of this compound) to gallate [4]. This strain has been engineered to produce valuable chemicals like 2-pyrone-4,6-dicarboxylate (PDC), a precursor for high-quality polyesters, from syringate [4].
  • Expanding Substrate Range via Enzyme Engineering: For the related compound syringol, structure-guided engineering of a two-component cytochrome P450 system (GcoAB) has enabled its conversion. A single point mutation (GcoA-F169A) was sufficient to relax the enzyme's specificity, allowing efficient O-demethylation of syringol, which it poorly converts in its wild-type form [5]. This demonstrates a general strategy for expanding the capabilities of microbial cell factories.

Experimental Protocols

Protocol 1: In Vitro Assay for Aromatic Aldehyde Dehydrogenase (ALDH) Activity

This protocol is adapted from methods used to characterize DesV and LigV [1].

  • Principle: ALDH activity is measured by monitoring the production of NADH at 340 nm, which is stoichiometric with the oxidation of this compound to syringate.
  • Reagents:
    • Reaction Buffer: 50 mM Tris-HCl or phosphate buffer, pH 7.5.
    • Coenzyme: 500 µM NAD⁺.
    • Substrate: 100-300 µM this compound (or vanillin for comparison), dissolved in buffer or DMSO (ensure final DMSO concentration is <1%).
    • Enzyme: Purified ALDH or clarified cell lysate.
  • Procedure:
    • Prepare a 1 mL reaction mixture containing buffer, NAD⁺, and substrate. Pre-incubate at 30°C.
    • Initiate the reaction by adding the enzyme.
    • Immediately monitor the increase in absorbance at 340 nm for 1-5 minutes using a spectrophotometer.
    • Run a control without the enzyme to account for non-specific oxidation.
  • Data Analysis:
    • Calculate enzyme activity using the molar extinction coefficient for NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
    • Specific activity = (ΔA₃₄₀ / min) / (6220 M⁻¹cm⁻¹ × pathlength in cm) × (reaction volume in L / enzyme mass in mg).
Protocol 2: Engineering and Evaluating Syringol O-Demethylase Activity

This protocol is based on the engineering of the GcoAB system [5].

  • Principle: A structure-guided approach is used to create GcoA variants. Demethylase activity is measured in vitro by substrate depletion and in vivo by supporting microbial growth on syringol.
  • Key Steps:
    • Site-Directed Mutagenesis: Target active-site residues (e.g., F169 in GcoA) based on crystal structures and molecular dynamics simulations. Create variants with smaller residues (e.g., F169A).
    • Protein Expression and Purification: Co-express the GcoA variant and its reductase partner GcoB in E. coli and purify the proteins.
    • In Vitro Activity Assay:
      • Set up reactions with purified GcoA variant, GcoB, and syringol in an aerobic buffer.
      • Include an NADH regeneration system.
      • Quantify product formation (e.g., catechol from syringol) via HPLC or GC-MS.
    • In Vivo Validation:
      • Clone the genes for the engineered GcoA variant and GcoB into an expression vector.
      • Transform the construct into a host like Pseudomonas putida KT2440.
      • Perform growth assays in minimal medium with syringol as the sole carbon source.

Pathway Engineering and Workflow

The diagram below illustrates the core pathway for this compound conversion in a microbial cell factory and the key engineering steps involved.

G cluster_0 Native/Acquired Catabolic Pathway cluster_1 Engineering Strategy This compound This compound ALDH ALDH This compound->ALDH Oxidation Syringate Syringate ODemethylase ODemethylase Syringate->ODemethylase Gallate Gallate RingCleavage RingCleavage Gallate->RingCleavage HeterologousPathway HeterologousPathway Gallate->HeterologousPathway e.g., Express galA CentralMetabolism CentralMetabolism PDC PDC ALDH->Syringate ODemethylase->Gallate RingCleavage->CentralMetabolism HeterologousPathway->PDC

Diagram 1: Engineering microbial conversion of this compound to central metabolites or value-added products. Key oxidation and O-demethylation steps are crucial. Expressing heterologous pathways like gallate dioxygenase (galA) can divert flux to target chemicals like PDC [4].

Future Perspectives and Applications

Microbial conversion of this compound aligns with the broader goal of developing sustainable microbial cell factories for chemical production from renewable resources [6]. Future work will focus on:

  • Discovering and Engineering More Robust Enzymes: The identification of DesV provides a superior alternative to LigV for the first critical step [1] [2]. Continued enzyme discovery and engineering, as demonstrated with GcoAB [5], will be essential.
  • Addressing Cofactor Imbalances and Toxicity: The O-demethylation reactions consume NADH and release toxic formaldehyde, which can inhibit growth and limit yields. Engineering strategies to mitigate these issues, such as integrating formaldehyde detoxification pathways, are necessary for efficient processes [4].
  • Integration into Biorefineries: The ultimate aim is to integrate these engineered cell factories into lignocellulosic biorefineries, enabling the comprehensive utilization of all lignin-derived streams for producing biofuels, bioplastics, and pharmaceutical intermediates [6] [7].

References

Troubleshooting Guide: Low Syringaldehyde Yield

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Possible Cause Recommended Solution Key Parameters & Expected Outcome

| Catalyst System | Low-activity catalyst without Cu doping. | Use a LaFe0.2Cu0.8O3 perovskite oxide catalyst [1]. | Yield without catalyst: ~0.96% [1]. Yield with LaFeO3: ~1.80% [1]. Yield with LaFe0.2Cu0.8O3: ~4.38% (2.5h reaction) to 10.00% (optimized conditions) [1]. | | Reaction Parameters | Suboptimal temperature, pressure, or time. | Optimize core parameters: Temperature, O2 pressure, and reaction time [1] [2]. | Optimal Setpoints [1]:

  • Temperature: 160°C
  • O2 Pressure: 0.80 MPa
  • Reaction Time: 2.5 hours | | Lignin Feedstock | High ash content or unsuitable lignin type. | Use Dealkali Lignin as feedstock. Ensure low ash content and characterize molecular weight [1]. | Why Dealkali Lignin? Higher lignin content (87.97%), lower ash (1.42%), and larger average molecular weight correlate with higher syringaldehyde yield compared to other types like sodium lignosulfonates [1]. | | Alkaline Environment | Insufficient NaOH concentration. | Use a 1.0 mol/L NaOH solution [1]. A lignin-to-liquid ratio of 1:50 (w/v) is typical [1]. | Provides the necessary alkaline medium for the oxidation reaction to proceed efficiently. |

Detailed Experimental Protocol for High this compound Yield

This protocol is adapted from a study that achieved a 10.00% this compound yield using dealkali lignin and a perovskite catalyst [1].

Reaction Setup
  • Recommended Reactor: A high-pressure and high-temperature reactor (e.g., a Parr reactor) equipped with an oxygen supply, pressure control, and heating and stirring capabilities.
  • Standard Reaction Mixture:
    • Lignin: 0.60 g of dealkali lignin [1].
    • Catalyst: 0.60 g of 5 wt% theta ring-loaded LaFe0.2Cu0.8O3 [1].
    • Solvent: 30 mL of 1.0 mol/L NaOH solution [1].
    • Oxidizing Atmosphere: Pure O2 with a initial pressure of 0.80 MPa at room temperature [1].
Step-by-Step Procedure
  • Charge the Reactor: Load the lignin, catalyst, and NaOH solution into the reactor vessel.
  • Purge and Pressurize: Seal the reactor and purge it with oxygen to remove air. Subsequently, pressurize the O2 to 0.80 MPa [1].
  • Initiate Reaction: With constant stirring, heat the mixture to the target temperature of 160°C and maintain it for the duration of the reaction (2.5 hours) [1].
  • Terminate and Cool: After the reaction time, cool the reactor rapidly in an ice-water bath to quench the reaction.
  • Separate and Analyze: Separate the solid catalyst from the liquid product mixture by centrifugation or filtration. The this compound in the liquid product can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography/Mass Spectrometry (GC/MS) [2].

Catalyst Recycling Workflow

A key advantage of the perovskite catalyst is its reusability. The following diagram outlines the recycling and validation process.

start Used Catalyst step1 Separation (centrifugation/filtration) start->step1 step2 Washing & Drying step1->step2 step3 Characterization (XRD Analysis) step2->step3 decision Maintained catalytic activity? step3->decision step4 Reuse in Reaction decision->step4 Yes end Replace Catalyst decision->end No

Catalyst Recycling Workflow

Studies indicate that LaFe0.2Cu0.8O3 can maintain high catalytic activity even after four cycles of use, as confirmed by XRD analysis showing stable structure [1].

Frequently Asked Questions (FAQs)

Q1: Why is Cu-doping so critical in the perovskite catalyst? Cu-doping enhances the oxygen content and increases the specific surface area of the perovskite oxide, creating more active sites for the oxidation reaction. This directly leads to a higher yield of this compound [1].

Q2: My this compound yield is still low after following the protocol. What should I investigate next? Consider these advanced factors:

  • Feedstock Analysis: Characterize your lignin's ash content and molecular weight distribution. High ash content is correlated with lower this compound yield [1].
  • Alternative Processes: Explore a "lignin-first" biorefinery approach based on the oxidative fractionation of entire lignocellulosic biomass (like red oak), which can yield a lignin oil consisting of about 40% phenolic monomers, primarily this compound and vanillin [2].
  • Degradation Pathways: Be aware that this compound itself can be oxidized by strong oxidants like ozone and hydroxyl radicals. If your reaction conditions are too harsh, you might be degrading the product into carboxylic acids, which reduces yield [3] [4].

Q3: Besides perovskite, are there other catalytic systems for this reaction? Yes, research is active in this field. Another study reported the use of CuSO4 as a homogeneous catalyst in an oxidative fractionation process, which was found to be of slight significance for monomer yield if the reaction time was short [2].

References

improving syringaldehyde extraction efficiency from biomass

Author: Smolecule Technical Support Team. Date: February 2026

Syringaldehyde Extraction Fundamentals

This compound is an aromatic aldehyde primarily derived from lignin in plant cell walls [1]. The efficiency of its extraction is highly dependent on the biomass source and the extraction process used [2]. The structure of the extracted lignin oligomers and monomers, and thus the yield of this compound, can be tailored by the choice of biomass and process parameters [2].

  • Biomass Source Impact: The type of biomass determines the basic structure of the lignin. Hardwoods (like poplar) contain significant amounts of syringyl (S) units, which are the direct precursors to this compound. In contrast, softwoods have a lignin composition rich in guaiacyl (G) units and yield very little this compound [2] [3].
  • Process Influence: The extraction method directly affects the depolymerization of lignin and the preservation of the this compound structure. Methods that are too harsh can lead to condensation reactions or further oxidation of the aldehyde group, reducing yields [2].

Extraction Methodologies & Protocols

Here are detailed protocols for two effective extraction methods: a conventional base hydrolysis and an advanced oxidative catalytic fractionation.

Protocol 1: Alkaline Hydrolysis with Ultrasound Assistance [4]

This method is effective for releasing bound phenolic compounds like this compound from biomass such as flax shives.

  • Step 1: Biomass Preparation: Begin with 5 grams of dry, ground biomass (passed through a 20-mesh sieve).
  • Step 2: Alkaline Hydrolysis: Add a 2M sodium hydroxide (NaOH) solution to the biomass. Incubate the mixture at 65°C for 24 hours with constant agitation.
  • Step 3: Ultrasound Treatment (Optional Enhancement): For improved efficiency, subject the mixture to ultrasound in a water bath (40 kHz, 65°C) for 15 minutes either before, after, or both before and after the hydrolysis step.
  • Step 4: Acidification and Extraction: After hydrolysis, acidify the mixture to pH 3. Perform liquid-liquid extraction three times using ethyl acetate (with a solvent-to-solid material ratio of 100% v/m).
  • Step 5: Concentration: Combine the ethyl acetate fractions and evaporate the solvent under vacuum at 40°C. Re-dissolve the residue in 1 mL of methanol for analysis.
  • Analysis: UPLC or HPLC with a C18 column and PDA detection is suitable for quantifying this compound and other phenolics [5] [4].
Protocol 2: Oxidative Catalytic Fractionation (One-Step) [3]

This integrated method fractionates biomass and depolymerizes lignin in a single step, producing this compound directly.

  • Step 1: Reactor Setup: Place poplar wood chips (< 2 mm) and a heterogeneous catalyst (e.g., Co-N-C) in a reactor. The catalyst can be contained within a porous cage to facilitate separation from the solid carbohydrate fraction.
  • Step 2: Reaction: Add acetone as the solvent and pressurize the system with an O₂/N₂ mixture (e.g., 6% O₂) to a partial O₂ pressure of 2 bar. Heat the reactor to 190°C and maintain the reaction for 12 hours with agitation.
  • Step 3: Fraction Separation: After the reaction, separate the solid cellulose-rich fraction from the liquid stream.
  • Step 4: Product Recovery: The liquid fraction contains the lignin-derived monomers, including this compound and syringic acid, which can be recovered and purified.

Solvent & Method Selection Guide

Choosing the right solvent is critical for high extraction efficiency and product recovery. The following table compares the performance of various renewable solvents for extracting aromatic aldehydes and acids.

Solvent Class Extraction Efficiency for this compound/Acids Key Advantages Key Drawbacks
2-Methyl Tetrahydrofuran [6] Ether Very High (up to 99%) [6] High extraction efficiency High mutual solubility with water
Geraniol [6] Terpenoid Very High (up to 96.6%) [6] High extraction efficiency, natural origin -
1-Octanol [6] Fatty Alcohol High [6] High recovery in back-extraction, low number of theoretical stages required [6] -
Ethyl Acetate [4] Ester Effective [4] Commonly used, good for liquid-liquid extraction post-hydrolysis [4] -
Hydrophobic Deep Eutectic Solvents (HDES) [6] Designer Solvent High SYRAC Recovery [6] Tunable properties, high selectivity Can hydrolyze or form a third phase in strong alkali [6]
γ-Valerolactone (GVL) [2] Green Solvent Effective for lignin oligomers [2] Mild fractionation conditions, preserves lignin structure Requires subsequent depolymerization

Optimization & Troubleshooting Guide

This section addresses common challenges and provides targeted solutions to improve your extraction outcomes.

Problem Possible Causes Solutions & Optimization Tips

| Low this compound Yield | Incorrect biomass type (e.g., softwood) [2]; Harsh extraction causing degradation [2] | ✓ Select syringyl-rich hardwoods (e.g., poplar). ✓ Use milder, stabilizing methods (e.g., GVL fractionation, aldehyde-assisted processes) [2]. | | Low Extraction Efficiency from Matrix | Inefficient solvent; Incomplete lignin depolymerization | ✓ Screen solvents like 2-MeTHF or geraniol [6]. ✓ Apply ultrasound to enhance hydrolysis kinetics and mass transfer [4]. | | Difficulties in Recovery/Purification | High solvent miscibility with water; Product degradation | ✓ Use 1-octanol for easier back-extraction [6]. ✓ Avoid strong alkaline conditions with HDES [6]. | | Inconsistent Results Between Batches | Biomass variability; Uncontrolled process parameters | ✓ Standardize biomass source, particle size, and moisture content. ✓ Control temperature and time precisely; use internal standards for HPLC [5]. |

Workflow for Extraction Optimization

This workflow provides a logical sequence for optimizing your this compound extraction process.

Start Start Optimization Biomass Select Syringyl-Rich Biomass (e.g., Poplar) Start->Biomass Method Choose Extraction Method Biomass->Method P1 Oxidative Catalytic Fractionation Method->P1 P2 Alkaline Hydrolysis & Ultrasound Method->P2 Solvent Screen Solvents (2-MeTHF, Geraniol, 1-Octanol) P1->Solvent P2->Solvent Analyze Analyze Yield & Purity (UPLC/HPLC) Solvent->Analyze Trouble Troubleshoot Issues Analyze->Trouble Results Unsatisfactory Optimal Optimal Protocol Analyze->Optimal Results Satisfactory Trouble->Solvent Adjust Parameters

Frequently Asked Questions (FAQ)

What is the most important factor for a high this compound yield? The single most important factor is selecting a biomass source with high syringyl (S) unit content in its lignin, such as hardwoods like poplar. A high-yield process is impossible if the raw material lacks the precursor [2] [3].

Why might my this compound yields be low even when using a hardwood? Low yields can result from condensation reactions during extraction. Under harsh acidic or basic conditions, the reactive aldehyde group can participate in side reactions, leading to the formation of larger, recalcitrant oligomers. Using milder, stabilization-focused methods like aldehyde-protection or oxidative fractionation can mitigate this [2] [3].

Are there greener alternatives to traditional solvents like ethyl acetate? Yes. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent with excellent extraction efficiency for aromatic aldehydes [6]. γ-Valerolactone (GVL) is another promising green solvent for mild biomass fractionation that helps preserve lignin structure for subsequent depolymerization [2].

How can I quickly screen for the best solvent in my lab? A high-throughput approach involves testing small volumes of different solvents (e.g., 2-MeTHF, geraniol, 1-octanol, ethyl acetate) with your standard biomass and hydrolysis mixture. Quantify the this compound content in each extract using HPLC to directly compare efficiency [6] [4].

References

syringaldehyde dehydrogenase enzyme kinetics troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Enzyme Kinetics Issues

FAQ 1: My enzyme activity measurements for syringaldehyde dehydrogenase are inconsistent. What could be wrong?

Inconsistent activity can often be traced to assay conditions, enzyme stability, or measurement techniques.

  • Problem: Inner Filter Effect (IFE)

    • Description: A common issue in fluorescence-based assays where high substrate concentrations absorb excitation or emission light, leading to falsely low fluorescence readings and underestimated velocities [1].
    • Solution:
      • Use a cuvette with a shorter pathlength (e.g., 3x3 mm) to reduce absorbance [1].
      • Keep the sum of absorbances at excitation and emission wavelengths below 0.08. If high substrate concentrations are needed, correct for IFE during data analysis using the substrate's extinction coefficients (see protocol below) [1].
      • Consider using an alternative, less absorbing substrate if possible.
  • Problem: Incorrect Cofactor Usage

    • Description: this compound dehydrogenases are typically NAD⁺-dependent [2] [3]. Using NADP⁺ or omitting the cofactor will result in little to no activity.
    • Solution: Always use NAD⁺ as the cofactor in your assay buffer. A control experiment without NAD⁺ can confirm the enzyme's cofactor dependency [2].
  • Problem: Substrate or Product Instability

    • Description: this compound or its product, syringic acid, may degrade under assay conditions (e.g., certain pH or light), leading to inaccurate concentration measurements.
    • Solution:
      • Prepare substrate solutions fresh daily.
      • Validate the stability of both substrate and product under your assay conditions by incubating them without the enzyme and monitoring over time.

FAQ 2: How do I determine which enzyme is responsible for this compound oxidation in my bacterial strain?

This is a common challenge, as bacteria often possess multiple aldehyde dehydrogenases (ALDHs) with overlapping substrate ranges [2] [4].

  • Solution: A Combined Genomic and Biochemical Approach

    • Genome-Wide Screening: Identify all putative ALDH genes in the organism's genome [2].
    • Heterologous Expression: Clone and express each gene individually in a system like E. coli.
    • Activity Profiling: Measure this compound oxidation activity in the extracts of each expression strain.
    • Gene Disruption: Create knockout mutants for the most promising candidate genes and test the mutant's ability to grow on this compound as a sole carbon source. A significant reduction in growth indicates a critical role for the disrupted gene [2].
  • Key Consideration: An enzyme's activity in a purified system may not reflect its physiological role. Gene expression levels under different growth conditions are critical. In Sphingobium sp. SYK-6, for example, desV and ligV were identified as key players because they were highly and constitutively transcribed [2].

Key Kinetic Parameters for Reference Enzymes

The table below summarizes kinetic parameters for two well-characterized this compound-oxidizing enzymes from Sphingobium sp. SYK-6. This data is essential for benchmarking your own experimental results.

Enzyme kcat (s⁻¹) Km for this compound (mM) kcat/Km for this compound (s⁻¹·mM⁻¹) kcat/Km for Vanillin (s⁻¹·mM⁻¹) Primary Role
DesV [2] Information not available in search results Information not available in search results 2,100 1,700 Major this compound catabolism
LigV [2] Information not available in search results Information not available in search results 1.4 8,800 Major vanillin catabolism

This data clearly shows that DesV has a strong preference for this compound, while LigV is highly specialized for vanillin [2].

Detailed Experimental Protocols

Protocol 1: Determining Kinetic Parameters (kcat and Km) using Fluorescence

This protocol outlines a general method for determining Michaelis-Menten parameters [5].

  • Prepare Substrate Dilutions: Create a series of this compound solutions in assay buffer, covering a concentration range below and above the expected Km.
  • Initiate Reaction: For each substrate concentration, add a fixed amount of enzyme to start the reaction.
  • Time-Course Measurement: Monitor the increase in fluorescence (if the product is fluorescent) or the decrease (if the substrate is fluorescent) in real-time.
  • Calculate Initial Velocity (v): For each substrate concentration [S], determine the slope of the linear change in fluorescence at the very start of the reaction. Convert fluorescence units to concentration using a standard curve.
  • Plot and Analyze: Plot the initial velocity v against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation to obtain Vmax and Km. The kcat can then be calculated as Vmax / [E], where [E] is the molar concentration of enzyme active sites.

You can linearize the Michaelis-Menten equation for easier fitting using methods like Lineweaver-Burk, Hofstee, or Eadie plots [5]. The workflow for this process is summarized below.

Start Start Experiment Prep Prepare Substrate Dilutions Start->Prep Measure Measure Fluorescence over Time Prep->Measure CalcV Calculate Initial Velocity (v) Measure->CalcV Plot Plot v vs. [S] CalcV->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Result Obtain Km and Vmax Fit->Result

Flowchart for Determining Enzyme Kinetics

Protocol 2: Correcting for the Inner Filter Effect (IFE)

If you must use high substrate concentrations, follow this correction method [1].

  • Determine Extinction Coefficients: Measure the molar extinction coefficient (ε) of your fluorescent molecule (substrate or product) at both the excitation (ε_ex) and emission (ε_em) wavelengths used in your assay.
  • Calculate the IFE Constant: Compute the constant ε'ℓ = ( (ε_ex + ε_em) × ℓ ) / 2, where is the pathlength of the cuvette in cm.
  • Model IFE during Fitting: When performing non-linear regression to fit your initial velocity data to the Michaelis-Menten equation, incorporate the IFE correction factor using the constant from the previous step. This directly yields kinetic parameters corrected for the inner filter effect [1].

Background: this compound Dehydrogenases

This compound dehydrogenase is part of the aldehyde dehydrogenase (ALDH) family, which typically oxidize aldehydes to carboxylic acids in an NAD(P)⁺-dependent manner [4]. These enzymes are crucial in the microbial breakdown of lignin, making them important for biotechnological applications in biomass valorization [2] [3].

A key challenge in this field is that many bacteria possess numerous ALDHs. The critical enzyme for this compound catabolism in Sphingobium sp. SYK-6, DesV, was only identified after a systematic screen of 20 candidate genes, highlighting the importance of a thorough approach [2].

References

syringaldehyde stability in storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Storage Conditions

Syringaldehyde can undergo oxidative fragmentation, especially in conditions that simulate the atmosphere. The primary stability concern is oxidative degradation by reactive oxygen species like ozone (O₃), which can lead to aromatic ring cleavage and the formation of various carboxylic acids [1].

The table below summarizes the key storage and stability information for this compound:

Aspect Details
Recommended Solvent DMSO [2]
Reported Solubility in DMSO 36 mg/mL (197.61 mM) [2]
Chemical Stability Stable under recommended storage; susceptible to oxidation [1] [2]
Major Degradation Factor Exposure to ozone (O₃) and hydroxyl radicals (HO•) [1]
Key Degradation Products Formic, glyoxylic, oxalic, maleic acid, and others [1]

Frequently Asked Questions

Q: What is the biggest threat to this compound stability in the lab?

The most significant threat is oxidative degradation. Studies show that this compound in thin solid films reacts with ozone, even at room temperature and 74% relative humidity, leading to ring cleavage [1].

Q: How should I store this compound stock solutions?
  • Primary Solvent: Dissolve in DMSO to a concentration of 36 mg/mL or lower [2].
  • Container: Use airtight containers to minimize exposure to air.
  • Temperature: For long-term storage, -20°C or below is recommended. Aliquot the solution to avoid repeated freeze-thaw cycles [2].
  • Handling: Always use fresh, dry DMSO, as it is moisture-absorbing and reduced water content can compromise solubility and stability [2].

Troubleshooting Guide

Problem: Unexpected degradation products appear in analysis.
  • Possible Cause 1: Oxidation of the sample during storage or handling.
  • Solution: Ensure the compound and its solutions are stored in airtight conditions under an inert gas like argon or nitrogen. Confirm that DMSO is fresh and dry.
  • Possible Cause 2: Degradation during the experiment due to oxidative conditions.
  • Solution: Review your experimental setup. If it involves air or oxidants, include appropriate controls and consider the reaction pathways outlined below.
Problem: Poor recovery of this compound after storage.
  • Possible Cause: Precipitation or decomposition in the stock solution.
  • Solution: Warm the DMSO stock solution to room temperature and vortex thoroughly to ensure complete re-dissolution. If the solution does not become clear and homogeneous, the batch may have degraded, and a new solution should be prepared [2].

Experimental Protocol: Monitoring Oxidative Degradation

This methodology is adapted from research on the heterogeneous oxidation of this compound thin films by ozone [1].

Workflow Overview

The diagram below illustrates the experimental workflow for studying this compound film oxidation:

This compound Oxidation Workflow Start Start Prepare Thin Film Prepare Thin Film Start->Prepare Thin Film   End End Expose to O3 Expose to O3 Prepare Thin Film->Expose to O3   Extract Film Extract Film Expose to O3->Extract Film   UV-Vis Analysis UV-Vis Analysis Extract Film->UV-Vis Analysis   ESI-MS Analysis ESI-MS Analysis Extract Film->ESI-MS Analysis   Ion Chromatography Ion Chromatography Extract Film->Ion Chromatography   Data Integration Data Integration UV-Vis Analysis->Data Integration   ESI-MS Analysis->Data Integration   Ion Chromatography->Data Integration   Data Integration->End  

Materials and Reagents
  • This compound (High Purity, e.g., ≥99% from Alfa Aesar) [1].
  • Solvents: Isopropanol (HPLC grade, 99.9%), DMSO [1] [2].
  • Gases: O₂ (UHP), N₂ (UHP), Ozone (generated from O₂ via spark discharge) [1].
  • Substrate: Polished ZnSe optical windows [1].
Step-by-Step Procedure
  • Thin-Film Preparation

    • Dissolve this compound in isopropanol to a concentration of 3.0 mg/mL.
    • Deposit 50 μL of this solution onto a ZnSe window, smoothly covering the entire surface.
    • Allow the solvent to evaporate completely for 3 hours to form a uniform thin film [1].
  • Oxidation Experiment

    • Place the film in a borosilicate glass reactor.
    • Expose it to a continuous flow of humidified ozone (e.g., 74% RH) at a controlled concentration and flow rate (e.g., 1.00 L/min) for a set duration [1].
    • Withdraw samples at fixed time intervals for analysis.
  • Sample Extraction

    • Extract the oxidized film by sonicating it with 2.0 mL of isopropanol for 15 minutes [1].
  • Product Analysis

    • UV-Vis Spectroscopy: Analyze the extract between 200-700 nm to detect changes in absorption, particularly a broadening and enhancement of absorption at wavelengths >300 nm, indicating "browning" and the formation of new chromophores [1].
    • ESI-MS (Negative Mode): Directly infuse the diluted extract to identify fragmented anionic products ([M-H]⁻). Key degradation products to look for include formate (m/z 45), glyoxylate (m/z 73), and oxalate (m/z 89) [1].
    • Ion Chromatography: Use this for confirmation and quantification of the small carboxylic acids detected by MS [1].

Key Degradation Pathways

The oxidative degradation of this compound follows two primary competing pathways, leading to different product profiles [1]:

This compound Oxidation Pathways This compound This compound O3 Exposure O3 Exposure This compound->O3 Exposure Path A: Fragmentation Path A: Fragmentation Formic Acid Formic Acid Path A: Fragmentation->Formic Acid Glyoxylic Acid Glyoxylic Acid Path A: Fragmentation->Glyoxylic Acid Oxalic Acid Oxalic Acid Path A: Fragmentation->Oxalic Acid Maleic Acid Maleic Acid Path A: Fragmentation->Maleic Acid Path B: Functionalization Path B: Functionalization Polyhydroxylated\nProducts Polyhydroxylated Products Path B: Functionalization->Polyhydroxylated\nProducts In-situ HO•\nGeneration In-situ HO• Generation Path B: Functionalization->In-situ HO•\nGeneration O3 Exposure->Path A: Fragmentation ~75% O3 Exposure->Path B: Functionalization ~25%

  • Path A: Fragmentation (∼75%): This is the major pathway, involving cleavage of the aromatic ring. It produces small, multifunctional carboxylic acids like formic acid, glyoxylic acid, and oxalic acid [1].
  • Path B: Functionalization (∼25%): This minor pathway involves the in-situ production of hydroxyl radicals (HO•), which attack the aromatic ring. This leads to demethoxylation and the formation of polyhydroxylated products, rather than full fragmentation [1].

References

Syringaldehyde Purification & Recrystallization Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key data and methods relevant to the purification of syringaldehyde.

Aspect Details
General Method Recrystallization from aqueous methanol [1].
Specific Solvent Ratio 10g crude aldehyde : 30ml water : 3ml methanol [1].
Reported Melting Point 110-113 °C (lit.) [2]; 111-112 °C (after recrystallization) [1].

| Solubility (Guidance) | • Slightly soluble in chloroform and methanol [2]. • More soluble in non-polar organic solvents than in polar ones [3]. • "Very sparingly soluble" in water [2]. | | Purification Context | The recrystallization follows an initial purification via sodium bisulfite complexation after synthesis [1]. |

A general workflow for the purification and recrystallization of this compound, based on the classic organic synthesis procedure, can be visualized as follows:

Start Crude this compound (Mixed with impurities) Step1 Dissolve in Hot Aqueous Methanol (Solvent ratio: 10g crude / 30ml H₂O / 3ml MeOH) Start->Step1 Step2 Hot Filtration Step1->Step2 Step3 Cool Solution Slowly (to induce crystallization) Step2->Step3 Step4 Collect Crystals (vacuum filtration) Step3->Step4 Step5 Wash Crystals (with cold solvent) Step4->Step5 Step6 Dry Product (e.g., in oven at 40°C) Step5->Step6 End Purified this compound (MP: 111-112°C) Step6->End

Troubleshooting Common Recrystallization Issues

Here are some common problems you might encounter during this compound recrystallization and how to address them.

  • Low Recovery or No Crystals Form

    • Cause: The solution may not be saturated enough, or the cooling is too rapid.
    • Solution: Concentrate the solution by gently evaporating some solvent, then cool slowly. You can also try seeding the solution with a small crystal of pure this compound.
  • Product Oils Out (Doesn't Form Crystals)

    • Cause: This is a common issue when the compound precipitates too quickly from the solution.
    • Solution: Ensure you are using a minimal amount of hot solvent. If it oils out, re-dissolve by gently heating and use a different solvent system or a mixture with a better solubility gradient. Adding a small amount of water to the aqueous methanol system might help.
  • Poor Purity or Discolored Product

    • Cause: Incomplete dissolution before filtration, or the presence of colored impurities.
    • Solution: Ensure the solution is fully clear when hot. Perform a hot filtration to remove insoluble impurities. If discoloration persists, consider using activated charcoal during the hot filtration step, though this should be done with caution to avoid adsorbing the product.
  • Crystals are Too Fine

    • Cause: Excessively rapid cooling or high supersaturation.
    • Solution: Allow the solution to cool very slowly to room temperature, and then perhaps in an ice bath. Slower cooling promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound? The main challenge is its relatively low solubility in water and many common solvents, which necessitates careful solvent selection (like aqueous methanol) for effective recrystallization [3] [2] [1].

Q2: Why is controlling crystal form important in drug development? For Active Pharmaceutical Ingredients (APIs), different crystal forms (polymorphs) can have significantly different properties, including solubility, dissolution rate, stability, and bioavailability. Controlling the crystallization process is therefore critical to ensure the drug's efficacy, quality, and safety [4] [5].

Q3: Besides recrystallization, what other technique was historically used to purify this compound? A classic synthesis procedure uses sodium bisulfite complexation. The aldehyde forms a complex with sodium bisulfite in water, which is then separated from organic impurities. The pure aldehyde is regenerated by acidifying this complex solution [1].

References

overcoming syringaldehyde inhibition in microbial systems

Author: Smolecule Technical Support Team. Date: February 2026

Syringaldehyde Inhibition: Mechanisms & Concentrations

Understanding how this compound inhibits microbes is the first step in troubleshooting. The table below summarizes its key inhibitory mechanisms and effective concentrations reported in the literature.

Microbial System Primary Inhibitory Mechanism Reported Effective Concentrations Key Observations
Clostridium beijerinckii (ABE Fermentation) Selective inhibition of solvent production; targets Coenzyme A transferase (CoAT), blocking acid re-assimilation [1]. 0.2 - 1.0 g/L [1] Inhibits acetone-butanol-ethanol (ABE) production without majorly affecting growth rate; leads to acid accumulation [1].
Salmonella Typhimurium (Pathogen) Inhibition of the Type III Secretion System (T3SS); reduces bacterial invasion and cellular injury [2]. 0.18 mM (without affecting growth) [2] Specifically inhibits virulence, not growth; potential anti-infective lead compound [2].
Mycobacterium marinum (Pathogen) Exhibits antibacterial and antioxidant activities; modulates NRF2/HO-1/NQO-1 and AMPK-α1/AKT/GSK-3β signaling pathways [3]. 0.5 mM (in vitro and in zebrafish models) [3] Reduces bacterial load and oxidative stress during infection [3].
Anaerobic Mixed Cultures (Methanogenesis) General microbial toxicity, with aldehyde substituent implicated in affecting methanogenesis [4]. 0.5 g/L (tested in degradation studies) [4] Toxicity can be mitigated by the presence of co-substrates like glucose and acetate [4].

Strategies to Overcome this compound Inhibition

Based on the described mechanisms, here are potential strategies to mitigate inhibition, which can form the basis of your troubleshooting guides.

Strategy Underlying Principle Evidence & Context
Microbial Adaptation & Strain Development Evolve or engineer strains with enhanced tolerance or degradation capabilities. Sphingobium sp. SYK-6 possesses specific aromatic aldehyde dehydrogenases (e.g., DesV, LigV) for this compound catabolism [5].
Use of Co-substrates Provide easily metabolized carbon sources to support microbial growth and activate degradation pathways. Adding glucose and sodium acetate shortened the lag phase and increased the degradation rate of this compound in thermophilic anaerobic digestion [4].
In-Situ Biological Detoxification Employ co-cultures or consortia where one member degrades the inhibitor. A co-culture of an inhibitor-tolerant strain (like Sphingobium sp.) with a production strain could protect the latter [5].
Process Optimization Adjust physical and chemical parameters (e.g., temperature, redox potential) to favor detoxification. Thermophilic regime (50°C) can shift degradation pathways; reductive processes are often key in anaerobic environments [4].

Experimental Workflow for Testing Mitigation Strategies

The following diagram outlines a logical workflow for designing experiments to test different strategies for overcoming this compound inhibition.

G cluster_strategy Potential Strategies Start Start: Define System & Inhibition Problem S1 Assay Inhibition (Growth, Product Yield) Start->S1 S2 Select Mitigation Strategy S1->S2 S3 Design Experiment (e.g., Add Co-substrate) S2->S3 A Strain Engineering B Add Co-substrates C Use Co-culture/ Consortium D Process Optimization S4 Monitor Key Metrics S3->S4 S5 Analyze Mechanism S4->S5 End Evaluate Strategy Effectiveness S5->End

Microbial Degradation Pathway of this compound

For strategies involving microbial degradation, the core metabolic pathway in bacteria like Sphingobium sp. SYK-6 is crucial. This diagram visualizes the key enzymatic step.

G This compound This compound (C9H10O4) Enzyme Aromatic Aldehyde Dehydrogenase (ALDH) (e.g., DesV, LigV) This compound->Enzyme NAD_plus NAD⁺ NAD_plus->Enzyme NADH NADH Syringate Syringate Enzyme->NADH Enzyme->Syringate

Detailed Experimental Protocol: Co-substrate Mitigation

This protocol is adapted from a study on the thermophilic anaerobic degradation of this compound [4].

  • 1. Cultivation Setup

    • Basal Medium (Bm): Prepare an anaerobic basal medium as described, including a phosphate buffer (e.g., Na₂HPO₄ 3-4 g/L and NaH₂PO₄ 0.3-0.46 g/L) to maintain pH 7-8, and sodium sulphide (Na₂S·9H₂O, 50 mg/L) as a reducing agent to remove residual oxygen [4].
    • Stock Solutions: Prepare sterile, anoxic stock solutions in the basal medium: 55 g/L glucose and 55 g/L sodium acetate [4].
    • This compound: Prepare a stock solution of 0.5 g/L this compound in the basal medium. This concentration is representative of those found in lignocellulosic hydrolysates [4].
    • Inoculum: Use a well-adapted anaerobic mixed culture (e.g., from a reactor treating lignocellulosic biomass).
  • 2. Experimental Design & Sampling

    • Set up batch bioreactors with the following conditions:
      • Control 1: Bm + Inoculum
      • Control 2: Bm + Inoculum + 0.5 g/L this compound
      • Test Groups: Bm + Inoculum + 0.5 g/L this compound + Co-substrate(s)
        • e.g., with Glucose (e.g., 0.5-2 g/L)
        • e.g., with Sodium Acetate (e.g., 0.5-2 g/L)
        • e.g., with a combination of both.
    • Flush the headspace of all bottles with an inert gas (e.g., N₂/CO₂) to ensure anaerobic conditions.
    • Incubate at the desired temperature (e.g., 35°C for mesophiles or 50°C for thermophiles) with shaking.
    • Sample at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours) to monitor.
  • 3. Analytical Methods & Metrics to Monitor

    • This compound Concentration: Use High-Performance Liquid Chromatography (HPLC) to quantify the depletion of this compound over time [4].
    • Co-substrate Utilization: Monitor the consumption of glucose and acetate using HPLC or other standard biochemical methods.
    • Growth Metrics: Measure optical density (OD600) as a proxy for microbial growth.
    • Metabolic Products: Analyze for the production of acids (acetic, butyric) or solvents (butanol, ethanol) depending on your microbial system, using HPLC or GC [1].
    • Gas Production: In anaerobic systems, monitor biogas (CH₄, CO₂) production volume and composition as an indicator of metabolic activity [4].

References

Troubleshooting Guide: Resolving Common Interferences in Syringaldehyde Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical interference often stems from the complex nature of the samples, typically oxidized lignin liquors containing compounds structurally similar to syringaldehyde (e.g., vanillin, acetosyringone, syringic acid) [1] [2]. The table below outlines common issues and their solutions.

Interference Issue Root Cause Recommended Solution Key Parameters & Notes

| Co-elution of Phenolic Compounds | Similar structures of monomers (e.g., Vanillin, Syringic Acid, Acetosyringone) in complex mixtures [1] [2]. | Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) [1] [2] | Column: Silica-based (e.g., HSS C18 SB) [2]. Mobile Phase: scCO₂ with MeOH co-solvent, often with a small acid additive (e.g., 0.23% citric acid) [1] [2]. Note: Provides fast (e.g., 6 min for 40 compounds), high-resolution separation without derivatization [2]. | | | | Preparative Chromatography for Purification [1] | Resin: Non-polar polymeric resins (e.g., SP700) [1]. Process: Adsorption at pH 7.5-8.0 to separate aldehydes/ketones from ionized acids, followed by elution with ethanol-water (90:10, v/v) [1]. | | Low MS Ionization Efficiency | Poor desolvation or analyte precipitation due to mobile phase transition from supercritical to gas phase [2]. | Optimize Makeup Solvent & ESI Source [2] | Makeup Solvent: Use methanol or ethanol; addition of acid or basic dopants can improve ionization [2]. ESI Settings: A Design of Experiment (DoE) approach is recommended to optimize makeup solvent flow rate, capillary voltage, and desolvation gas [2]. | | Sample Complexity & High Solids | The presence of high molecular weight oligomers and salts can foul instrumentation and mask signals [1] [3]. | Membrane Filtration Pre-treatment [1] | Process: Sequential filtration using ceramic membranes with decreasing molecular weight cut-offs (e.g., 50 kDa → 5 kDa → 1 kDa) to remove high molecular weight fractions and enrich target monomers [1]. | | | | Liquid-Liquid Extraction [2] | Process: Acidify sample to pH ~1 and extract with ethyl acetate. This effectively separates monomeric phenolics from salts and polymeric residues [2]. |

Detailed Experimental Protocol: Purification & Analysis from Oxidized Kraft Liquor

The following is a validated methodology for separating and purifying this compound from a real oxidized industrial kraft liquor [1].

1. Sample Pre-treatment: Membrane Filtration

  • Objective: To remove high molecular weight compounds and reduce sample complexity.
  • Procedure:
    • Use an oxidized industrial eucalyptus kraft liquor as the feed solution.
    • Process the liquor through a sequence of tubular ceramic membranes with molecular weight cut-offs of 50 kDa, 5 kDa, and 1 kDa.
    • The permeate from the 1 kDa membrane (P1kDa), now enriched in low molecular weight phenolics, is collected for the next step [1].

2. Primary Purification: Adsorption on Polymeric Resin

  • Objective: To concentrate this compound and separate it from highly polar ionized acids.
  • Procedure:
    • Adjust the pH of the P1kDa stream to 7.5 - 8.0 using a dilute H₂SO₄ solution. This suppresses the ionization of syringic and vanillic acids, minimizing their adsorption [1].
    • Load the pH-adjusted solution onto a column containing a non-polar polymeric resin like SP700.
    • After loading, wash the column with a neutral aqueous solution to remove unbound impurities.
    • Elute the adsorbed phenolic compounds (this compound, vanillin, etc.) using an ethanol-water (90:10, v/v) solution. This step also concentrates the sample [1].

3. Final Analysis: UHPSFC/MS Method

  • Objective: To achieve high-resolution separation and accurate quantification.
  • Chromatographic Conditions:
    • Column: ACQUITY UPC² HSS C18 SB (1.8 µm, 3.0 × 100 mm) or similar [1] [2].
    • Mobile Phase: CO₂ (A) and Methanol with 0.23% citric acid (B) [1].
    • Gradient: 1.5% B (0-2 min), 1.5-9% B (2-5 min), 9% B (5-6 min), 9-1.5% B (6-7 min) [1].
    • Temperature: 60 °C [1].
    • Backpressure: 135 bar [1].
    • Flow Rate: 1.25 mL/min [1].
    • Detection: UV at 280 nm [1] and/or MS with optimized settings [2].

The following workflow diagram summarizes this multi-stage process:

Start Oxidized Industrial Kraft Liquor F1 Membrane Filtration (50 kDa) Start->F1 F2 Membrane Filtration (5 kDa) F1->F2 F3 Membrane Filtration (1 kDa) F2->F3 A1 Adjust pH to 7.5-8.0 F3->A1 A2 Adsorption on SP700 Resin A1->A2 A3 Ethanol-Water (90:10) Elution A2->A3 C1 UHPSFC/MS Analysis A3->C1 End Pure this compound C1->End

Workflow for this compound Purification and Analysis

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using UHPSFC over HPLC for this compound analysis? UHPSFC offers two main advantages: speed and versatility. The use of supercritical CO₂ as the mobile phase allows for higher flow rates and faster analyte diffusion, leading to much quicker separations (e.g., 6 minutes for 40 compounds) without sacrificing resolution [2]. Furthermore, the highly volatile CO₂ can improve desolvation in the MS ion source, potentially enhancing ionization efficiency and sensitivity [2].

Q2: Why is pH control critical during the adsorption step? Controlling the pH (around 8.0) during adsorption is a strategic step to improve selectivity. At this mildly alkaline pH, phenolic acids (like syringic and vanillic acid) are predominantly ionized and remain in the aqueous solution, while neutral compounds like this compound and vanillin are effectively adsorbed onto the non-polar resin. This pre-separation simplifies the final chromatographic analysis [1].

Q3: My MS signal for this compound is weak with UHPSFC. What should I check? Weak signal is often related to the ion source setup. You should first investigate the makeup solvent. Ensure an adequate flow rate and consider adding a small percentage of an acid (like formic acid) or basic dopant to promote ionization [2]. Secondly, use a Design of Experiment (DoE) approach to systematically optimize key ion source parameters, including the makeup solvent flow rate, capillary voltage, and desolvation gas temperature and flow rate [2].

References

optimizing laccase-syringaldehyde system for wastewater treatment

Author: Smolecule Technical Support Team. Date: February 2026

System Optimization & Troubleshooting Guide

The table below outlines common operational challenges, their potential causes, and recommended solutions.

Problem Possible Causes Recommended Solutions & Optimization Tips
Low Pollutant Removal Efficiency Sub-optimal mediator concentration; Non-phenolic pollutant structure; Unfavorable pH/Temperature [1] [2]. Use a natural mediator system (e.g., syringaldehyde). Optimize concentration (start with ~10 µM); excess mediator increases cost/toxicity without improving efficiency [1].
Enzyme Instability & Loss Enzyme wash-out in continuous systems; Shear force denaturation; Inhibition from wastewater matrix [3] [4]. Use an Enzymatic Membrane Reactor (EMR) to retain laccase [1]. Immobilize laccase on ceramic membranes or other supports to enhance stability, recovery, and reusability [3] [4].
Toxicity of Treated Effluent Generation of toxic by-products; Presence of unconsumed this compound or its reactive radicals [1]. Carefully optimize this compound dose. Monitor effluent toxicity (e.g., using a luminescent bacteria assay). Timely supplement of mediator can maintain performance over time [1] [2].
Suboptimal Reaction Conditions pH, temperature, or reaction time not calibrated for specific wastewater matrix. Fungal laccases often perform best in acidic conditions (e.g., pH 4-5). System can maintain stable performance for at least 9 hours; kinetic limitations occur with high contaminant loads [1] [4] [2].
Interference from Wastewater Components Presence of heavy metals or high salt concentrations affecting enzyme activity [3] [2]. The system is generally robust to low concentrations of heavy metals and organic matter. For complex water, pre-treatment or laccase strains engineered for harsh conditions may be necessary [3] [2].

Experimental Protocols for Key Applications

Here are detailed methodologies for two major applications of the laccase-syringaldehyde system, based on published research.

Protocol 1: Degradation of Trace Organic Contaminants (TrOCs) in an Enzymatic Membrane Reactor (EMR)

This protocol is adapted from studies treating a mixture of pharmaceuticals, pesticides, and hormones [1].

  • Key Materials: Laccase (e.g., Novozym 51003 or from Trametes versicolor); this compound mediator; Ultrafiltration or Nanofiltration Membrane Module.
  • Procedure:
    • Reactor Setup: Configure a continuous-flow EMR. The membrane is critical to retain the laccase within the system.
    • System Charging: Fill the reactor with laccase at a defined activity. A common unit is 370 µM(DMP)/min.
    • Mediator Addition: Add this compound to the wastewater feed stream. An optimal starting concentration is 10 µM.
    • Operation: Pump the contaminated wastewater (with TrOCs at ~50-100 µg/L) into the EMR. Hydraulic retention time and laccase stability will determine process efficiency.
    • Monitoring: Track TrOC removal via HPLC or LC-MS. Monitor effluent toxicity, for example, using a bioluminescence inhibition assay with bacteria like Photobacterium leiognathi [1].
Protocol 2: Degradation of Sulfonamide Antibiotics in Aquaculture Wastewater

This protocol is designed for targeted antibiotic removal, leveraging Response Surface Methodology (RSM) for optimization [2] [5].

  • Key Materials: Industrial laccase (e.g., Novozym 51003); this compound; Aquaculture wastewater sample.
  • Procedure:
    • Screening & Optimization: Use software (e.g., Design Expert 10) to design and analyze experiments via RSM. The goal is to model and optimize parameters like pH, temperature, laccase dose, and mediator concentration.
    • Batch Reaction: In the optimized conditions, set up a batch reaction with wastewater spiked with sulfonamides (e.g., sulfadiazine).
    • System Operation: The system can maintain stable degradation performance for up to 9 hours. For longer operations, a timely supplement of this compound can enable continuous degradation.
    • Kinetics & Pathway Analysis: Sample the reaction at intervals. Use enzymatic reaction kinetics to determine affinity for the substrate (e.g., Km for sulfadiazine). Analyze degradation products via high-resolution mass spectrometry to deduce degradation pathways [2].

Workflow Diagram of the Laccase-Syringaldehyde System

The following diagram illustrates the core mechanism and workflow for implementing this system, integrating both batch and continuous reactor setups.

A Pollutant in Wastewater D Laccase Oxidizes Mediator A->D B This compound (Mediator) B->D C Laccase Enzyme C->D E Reactive Mediator Radical D->E F Oxidized Pollutant E->F Oxidizes G Less Toxic/Degraded Products F->G Polymerizes/Decomposes p1 G->p1 H Enzymatic Membrane Reactor (EMR) I Treated Effluent H->I p1->H

The core mechanism involves laccase first oxidizing the this compound mediator, generating a highly reactive mediator radical. This radical then attacks and oxidizes persistent pollutants that laccase cannot degrade directly, transforming them into less toxic compounds [1] [6]. For continuous treatment, this reaction is contained within an Enzymatic Membrane Reactor (EMR), which physically retains the laccase enzyme while allowing the treated effluent to pass through [1].

Key Technical Takeaways

  • Mediator Optimization is Crucial: The concentration of this compound is a critical success factor. While it significantly boosts the removal of non-phenolic compounds, doses beyond ~10 µM can increase effluent toxicity without improving removal efficiency [1].
  • System Stability for Continuous Use: The laccase-mediator system can maintain stable performance for at least 9 hours in continuous operation. For extended runs, a planned supplement of the mediator is needed to maintain degradation efficacy [2].
  • Addressing Enzyme Loss: For scalable application, enzyme immobilization or the use of an EMR is highly recommended to solve the problems of enzyme instability, recovery, and recycling [3] [1].

References

syringaldehyde vs synthetic preservatives efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Bioactivities of Syringaldehyde

Bioactivity Experimental Model / Assay Key Findings / Quantitative Data Significance / Mechanism
Antibacterial Activity [1] Mycobacterium marinum (model for M. tuberculosis) infection in zebrafish and cell cultures. > 80% inhibition of bacterial proliferation in zebrafish; reduced intracellular bacterial load in macrophages. [1] Disrupts bacterial cellular processes; potential for treating resistant bacterial strains. [1]
Antioxidant Activity [1] Mm-infected macrophages and zebrafish; measurement of ROS, MDA, and GSH levels. ↓ ROS & MDA (oxidative stress markers); ↑ GSH (antioxidant). [1] Activates NRF2/HO-1/NQO-1 signaling pathway and AMPK-α1/AKT/GSK-3β pathway to enhance cellular antioxidant defense. [1]
Anti-hyperglycemic & Cardioprotection [2] H9c2 cardiomyocytes under high glucose conditions. Dose-dependent reduction in cell size and hypertrophy biomarkers (ANP, BNP, β-MHC). [2] Activates GLP-1 receptors, increasing cAMP, and acts through the AMPK signaling pathway. [2]
Anti-inflammatory Activity [3] Mouse model of arthritis. Inhibited dendritic cell maturation and proinflammatory cytokine secretion. [3] Modulates immune response, reducing inflammation-driven tissue damage. [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed overview of the key methodologies used in the cited studies.

1. Protocol for Assessing Antibacterial and Antioxidant Efficacy [1]

  • Cell Culture: A549 (human pulmonary epithelial) and RAW264.7 (mouse macrophage) cell lines were cultured in standard media.
  • Bacterial Strain: Mycobacterium marinum (M strain, ATCC BAA-535) was cultured in Middlebrook 7H9 broth supplemented with OADC at 30°C.
  • Infection and Treatment:
    • Cells were pre-treated with 0.5 mM this compound or vehicle control (DMSO) for 1 hour.
    • Cells were then infected with M. marinum for 4 hours.
    • Extracellular bacteria were removed by washing with gentamycin-containing buffer.
  • Efficacy Assessment:
    • Antibacterial: Intracellular bacteria were quantified via Colony Forming Unit (CFU) assays or observed directly using fluorescence confocal microscopy.
    • Antioxidant: Levels of Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and Glutathione (GSH) in cells and zebrafish were measured using commercial assay kits. Protein expression in the NRF2 and AMPK pathways was analyzed by Western blot.

2. Protocol for Assessing Anti-hypertrophic Efficacy in Cardiomyocytes [2]

  • Cell Line: H9c2 rat cardiomyocyte cells.
  • Hypertrophy Induction: Cells were incubated in a medium containing 30 mmol/L glucose for 48 hours to simulate hyperglycemia-induced stress.
  • Treatment: Cells were treated with varying concentrations of this compound.
  • Analysis:
    • Morphological Changes: Cell size was measured microscopically.
    • Biomarker Analysis: mRNA and protein levels of hypertrophy biomarkers (ANP, BNP, β-MHC) were quantified using qPCR and ELISA.
    • Pathway Analysis: The role of the GLP-1 receptor and AMPK pathway was confirmed using specific agonists, antagonists (e.g., Exendin 9-39), and siRNA knockdown.

This compound Signaling Pathways

The antioxidant and therapeutic effects of this compound are mediated through specific cellular signaling pathways, visualized below.

G cluster_antioxidant Antioxidant Pathway [1] cluster_ampk AMPK & Metabolic Pathway [2] [1] SA This compound (SA) KEAP1 KEAP1 (Inactive) SA->KEAP1 Inactivates GLP1R GLP-1 Receptor SA->GLP1R NRF2 Transcription Factor NRF2 ARE Antioxidant Response Element (ARE) NRF2->ARE KEAP1->NRF2 Releases HO1 HO-1 ARE->HO1 NQO1 NQO-1 ARE->NQO1 Reduced Oxidative Stress Reduced Oxidative Stress HO1->Reduced Oxidative Stress NQO1->Reduced Oxidative Stress cAMP ↑ cAMP / PKA GLP1R->cAMP AMPK AMPK Activation cAMP->AMPK AKT AKT AMPK->AKT Reduced Hypertrophy [2] Reduced Hypertrophy [2] AMPK->Reduced Hypertrophy [2] Antioxidant Effects [1] Antioxidant Effects [1] AMPK->Antioxidant Effects [1] GSK3B GSK-3β AKT->GSK3B Cytoprotective Effects Cytoprotective Effects GSK3B->Cytoprotective Effects

Research Implications and Conclusion

  • For Drug Development: Its pleiotropic effects—antimicrobial, antioxidant, anti-inflammatory, and metabolic—make it a promising candidate for multi-target therapies, especially for conditions like diabetic complications and infectious diseases [2] [1] [3].
  • As a Natural Alternative: this compound aligns with the trend towards natural preservatives, offering a potential alternative to synthetic antioxidants and antimicrobials in various applications [4] [5] [6].

A definitive head-to-head efficacy comparison against specific synthetic molecules in standardized preservation models remains an area for future research, but the existing data provides a strong foundation for its investigation.

References

Comparative Overview of Syringaldehyde Dehydrogenases in Sphingobium sp. SYK-6

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of constitutively expressed ALDHs in Sphingobium sp. SYK-6 with confirmed activity toward syringaldehyde [1].

Enzyme Gene / Name Specific Activity for this compound (Normalized %)* Specific Activity for Vanillin (Normalized %)* Key Catalytic Efficiency (kcat/Km for this compound) Major Physiological Role
DesV (SLG_28320) 100% ~82% 2,100 s⁻¹·mM⁻¹ Major this compound catabolism
LigV ~13% 100% 1.4 s⁻¹·mM⁻¹ Major vanillin catabolism
BzaA Information missing Information missing Information missing Broad substrate range
BzaB Information missing Information missing Information missing Broad substrate range
SLG_07610 ~150% ~33% Information missing Broad substrate range
SLG_07790 Information missing Information missing Information missing Broad substrate range
SLG_07270 Information missing Information missing Information missing Broad substrate range

Note: Specific activities were normalized to the highest activity for each substrate (this compound or Vanillin) among the tested enzymes to allow for comparison [1].

The data highlights that DesV is the primary, constitutively expressed enzyme for this compound catabolism in this bacterium, while LigV is highly specific to vanillin [1]. Gene disruption experiments confirmed that a desV ligV double mutant lost almost all ability to grow on this compound [1].

Experimental Workflow for Identification and Characterization

The methodology used in the Sphingobium sp. SYK-6 study provides a robust protocol that can be adapted for comparing these enzymes across different bacterial species [1]. The workflow for identifying and characterizing the key this compound dehydrogenase is summarized in the diagram below.

Start Start: Genome-wide Screening Step1 1. In silico Identification (20 putative ALDH genes) Start->Step1 Step2 2. Transcript Verification (RT-PCR with/without substrates) Step1->Step2 Step3 3. Recombinant Expression (E. coli & protein purification) Step2->Step3 Step4 4. Activity Screening (NAD+-dependent oxidation of this compound/vanillin) Step3->Step4 Step5 5. Gene Disruption & Phenotyping (Growth assays on this compound) Step4->Step5 Step6 6. Kinetics & Substrate Range (Purified enzymes) Step5->Step6 End Identify Key Enzyme Step6->End

Key steps in the experimental protocol include [1]:

  • Enzyme Activity Assay: Cell extracts or purified enzymes are incubated with this compound (e.g., 100-300 µM) in the presence of NAD⁺ (500 µM). The formation of syringic acid is monitored, often by HPLC or a spectrophotometric lactate dehydrogenase-coupled assay that tracks NADH production at 340 nm.
  • Gene Disruption: Candidate genes are disrupted via homologous recombination. The growth of wild-type versus mutant strains is then compared on minimal media with this compound as the sole carbon source.

Structural and Functional Insights

Understanding the function of these enzymes is aided by insights into their general structure and key residues that influence activity.

  • ALDH Common Architecture: Aldehyde dehydrogenases typically have three conserved domains: an NAD(P)-binding domain, a catalytic domain, and an oligomerization domain [2] [3]. The active site, containing a critical catalytic cysteine residue, is located at the base of a substrate channel [2].
  • Substrate Channel Residues: The size, shape, and specific residues lining the substrate entry channel (SEC) are major determinants of substrate preference [2]. Enzymes like DesV, which efficiently process the bulky this compound molecule, likely possess a SEC adapted to accommodate it.
  • Single Residue Impact: Research on other bacterial ALDHs has shown that mutating a single amino acid in the "neck" region of the substrate channel can profoundly alter substrate preference and catalytic efficiency [4]. This suggests that even minor sequence differences in this region could explain the functional variation between enzymes like DesV and LigV.

Recommendations for Cross-Species Comparison

To build a comprehensive comparison guide across different bacterial species, I suggest you:

  • Focus on Lignin-Degrading Bacteria: Prioritize species known for breaking down lignin, such as Sphingomonas, Pseudomonas, and Rhodococcus, as they are most likely to possess well-characterized this compound catabolic pathways.
  • Target Key Enzymes: Look for functional studies on aromatic aldehyde dehydrogenases, specifically those referred to as vanillin dehydrogenases (Vdh) or this compound dehydrogenases.
  • Compare Kinetic Parameters: Directly compare the kcat (turnover number) and Km (Michaelis constant) for this compound of purified enzymes from different species to objectively rank their performance.

References

syringaldehyde toxicity profile vs synthetic alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Syringaldehyde Toxicity and Biological Profile

The following table summarizes key experimental findings on this compound's toxicity and its effects in various disease models.

Aspect Experimental Model Key Findings Significance/Implication
Acute Oral Toxicity Sprague-Dawley rats (single dose, 14-day observation) [1] [2] LD(_{50}) > 2000 mg/kg; no significant hematological changes except increased platelets; no histopathological alterations in organs. Classified as safe/low toxicity under OECD Guideline 425; well-preserved cellular structure of vital organs.
Antihyperlipidemic Effect Tyloxapol-induced hyperlipidemic rat model [1] [2] Dose-dependently reduced total cholesterol, triglycerides, and LDL; downregulated SREBP-2 gene expression and HMG-CoA reductase activity. Acts via a mechanism similar to statins (e.g., atorvastatin), targeting cholesterol synthesis at the genetic level.
Cardioprotective Effect (1) Isoproterenol-induced cardiotoxicity in rats [3] Protected against biomolecular oxidation, inflammation, and histopathological alterations in the heart. Confirms protective role against oxidative stress and inflammation in cardiac tissue.
Cardioprotective Effect (2) High glucose-induced cardiac hypertrophy in H9c2 cardiomyocytes [4] Reduced cell size and hypertrophic biomarkers (ANP, BNP, β-MHC); effect mediated by GLP-1 receptor activation and AMPK signaling. Suggests potential for managing diabetes-related cardiac complications; effect is pathway-dependent.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here are the summarized methodologies.

Acute Oral Toxicity Study [1] [2]
  • Guidelines: OECD Guideline 425.
  • Animals: Sprague-Dawley rats.
  • Groups: Control (vehicle: 5% DMSO in saline) and treatment (single oral dose of 2000 mg/kg SA).
  • Observation: 14 days for mortality, physical/behavioral changes, and weight.
  • Endpoint Analysis: Hematological parameters, serum biochemistry, oxidative stress markers (CAT, GSH, MDA, SOD) in organ homogenates, and histopathology of liver, heart, and kidney.
Antihyperlipidemic Efficacy Study [1] [2]
  • Model Induction: Hyperlipidemia induced by intraperitoneal tyloxapol (400 mg/kg).
  • Groups:
    • Group 1: Normal control (vehicle)
    • Group 2: Disease control (tyloxapol)
    • Groups 3-6: Tyloxapol + atorvastatin (10 mg/kg) or SA (10, 20, 40 mg/kg)
  • Endpoint Analysis: Serum lipid profiles (cholesterol, triglycerides, LDL, HDL); gene expression analysis of SREBP-2; HMG-CoA reductase activity; histopathology of the liver.
Mechanistic Study on Cardiac Hypertrophy [4]
  • Cell Model: H9c2 cardiomyocytes.
  • Hypertrophy Induction: Incubation with 30 mmol/L glucose for 48 hours.
  • Interventions: Treatment with varying concentrations of SA, with or without inhibitors (e.g., GLP-1 receptor antagonist Exendin 9-39, AMPK inhibitor Compound C, PKA inhibitor H-89).
  • Analysis: Cell size measurement, qPCR for hypertrophic biomarkers (ANP, BNP, β-MHC), Western blot for protein expression (GLP-1R, OGT), and measurement of cAMP and ROS levels.

Mechanism of Action: Signaling Pathways

The antihyperlipidemic and cardioprotective effects of this compound involve distinct molecular pathways. The diagrams below illustrate these mechanisms based on the experimental data.

antihyperlipidemic This compound Antihyperlipidemic Mechanism SA This compound (SA) SREBP2 SREBP-2 Gene SA->SREBP2 Downregulates HMGCR HMG-CoA Reductase Activity SREBP2->HMGCR Reduces Cholesterol Cholesterol Synthesis HMGCR->Cholesterol Lowers

cardio_mechanism This compound Cardioprotective Mechanism SA This compound (SA) GLP1R GLP-1 Receptor SA->GLP1R Activates cAMP cAMP ↑ GLP1R->cAMP Increases PKA PKA Activation cAMP->PKA Stimulates AMPK AMPK Activation PKA->AMPK Activates OGT OGT Expression AMPK->OGT Decreases Hypertrophy Cardiac Hypertrophy AMPK->Hypertrophy Inhibits OGT->Hypertrophy Promotes

Comparison with Alternatives: Current Data Gaps

A direct, head-to-head quantitative comparison of this compound's toxicity profile against specific synthetic drugs is a significant gap in the current literature.

  • Limited Direct Comparisons: While studies on this compound itself are available, the provided search results lack experimental papers that simultaneously test a synthetic control compound under identical conditions for a toxicity endpoint.
  • Indirect Reference Points: The antihyperlipidemic study used atorvastatin as a positive control for efficacy, confirming that SA works, but it did not compare chronic toxicity or side effects between the two [1] [2]. This is a common pattern in early-stage natural product research.
  • Market Context: The market analysis highlights that this compound faces "intense competition with artificial alternatives," which are often cheaper and have established supply chains, but it does not provide toxicity data for these alternatives [5].

A Path Forward for Research

To build a definitive comparison guide, you may need to adopt a different research strategy:

  • Investigate Specific Alternatives: Based on your therapeutic target (e.g., hyperlipidemia, diabetes complications), identify the most relevant synthetic drugs (e.g., statins, GLP-1 receptor agonists) and search for their toxicity profiles individually in databases like PubChem or drug package inserts.
  • Consult Broader Literature: Look for review articles on the toxicity of phenolic aldehydes or the safety profiles of standard-of-care synthetic drugs for your area of interest.
  • Focus on Mechanism: The value of this compound may lie in its unique, multi-target mechanisms (e.g., combining lipid-lowering and direct cardioprotection) as shown in the diagrams, which could potentially offer advantages over single-target synthetics, though this requires further validation.

References

Experimental Validation of Syringaldehyde as a Germination Cue

Author: Smolecule Technical Support Team. Date: February 2026

Aspect of Validation Experimental Findings Supporting Evidence & Context
Germination Promotion Significantly promoted seed germination in N. attenuata in bioassay-guided fractionation [1]. Confirmed through robust, unbiased metabolomics [1].
Ecological Relevance Detected in wildfire smoke in the plant's native habitat; accurately predicted boundaries of natural fire events and post-fire seedling emergence [1]. Provides ecological context beyond laboratory settings; explains species' distribution in fire-prone areas [1].
Cue Persistence Effectively adsorbed to N. attenuata seeds from aqueous solutions and not readily leached from soil [1]. Mechanism for long-lived seed banks to accurately germinate only in burned areas [1].
Species Specificity Not observed as a primary cue for Suaeda glauca; study focused on heat shock and smoke, but syringaldehyde did not emerge as a key driver [2]. Indicates this compound is not a universal germination signal; different species respond to different fire-derived cues [2].

Detailed Experimental Protocols

The validation of this compound relied on the following key methodologies:

  • Bioassay-Guided Fractionation: Researchers started with a commercially available liquid smoke known to promote N. attenuata seed germination. This smoke water was separated into its chemical components using High-Performance Liquid Chromatography (HPLC). Each resulting fraction was then tested on seeds to identify which one retained the germination-promoting activity. This compound was re-identified as the active compound in the active fractions through this process [1].
  • Seed Germination Bioassay: The core method for testing germination activity involved the following steps [1]:
    • Seed Preparation: 25 seeds of the inbred N. attenuata line 'G2' were used per replicate.
    • Growth Conditions: Seeds were placed on sand in Petri dishes and imbibed with test solutions (e.g., fractions, this compound).
    • Incubation: Dishes were placed in a growth chamber under optimal conditions (14-hour day at 30°C, 10-hour night at 22°C).
    • Data Collection: Germinated seeds (radicle emergence ≥ 2 mm) were counted daily for 7-10 days. Germination percentage was calculated as (Number of germinated seeds / 25) × 100%.
  • Ecological Field Validation: To confirm ecological relevance, researchers collected ash and soil samples from the natural habitat of N. attenuata after wildfires. They analyzed these samples to confirm the presence of this compound produced by real fires and mapped its distribution against the actual fire boundaries and subsequent seedling emergence [1].

Activation Pathway and Logic

The following diagram illustrates the proposed logical pathway through which this compound, derived from fire, functions as an ecologically relevant germination signal for N. attenuata:

G Wildfire Wildfire Smoke Smoke Wildfire->Smoke This compound This compound Smoke->this compound SeedAdsorption Adsorption to Seed Coat This compound->SeedAdsorption SoilPersistence Persistence in Soil This compound->SoilPersistence AccurateGermination Accurate Germination in Burned Areas SeedAdsorption->AccurateGermination SoilPersistence->AccurateGermination FitnessAdvantage High Fitness Advantage AccurateGermination->FitnessAdvantage

Research Conclusion

Current research solidly confirms that this compound is an ecologically relevant germination cue for *Nicotiana attenuata*. Its validation rests on its specific promotion of germination, its production in natural wildfires, and its physical properties that allow it to accurately mark a fire's boundary, providing a clear fitness advantage for this fire-chasing plant [1].

For researchers investigating other species, it is crucial to note that smoke-derived germination is complex. While this compound is a key signal for N. attenuata, other compounds like karrikins are important for many other species [1]. The search for germination cues should therefore be species-specific and driven by bioassays within the appropriate ecological context.

References

Comparative Overview: Syringaldehyde vs. Vanillin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and market drivers of both compounds.

Aspect Syringaldehyde Vanillin
Chemical Name 4-Hydroxy-3,5-dimethoxybenzaldehyde [1] [2] 4-Hydroxy-3-methoxybenzaldehyde [3] [4]
Natural Abundance Low; found in lignin of angiosperms (hardwoods) [1] [2]. Low; primary component of natural vanilla extract [3] [4].
Primary Market Driver Niche applications in pharmaceuticals, fragrances, and as a specialty chemical intermediate [1] [5]. Mass-market demand as a flavoring agent in food, beverages, and cosmetics [3] [6].
Market Size & Growth Niche market; specific valuation not publicly detailed. Growth driven by sustainable production methods and new pharmaceutical applications [5]. Large market; USD 563 million in 2024, projected CAGR of 5.3% to 2032 [6].

| Key Applications | - Pharmaceuticals: Intermediate for antibacterial drugs (Trimethoprim) [1].

  • Biobleaching: Eco-friendly mediator in pulp bleaching [7].
  • Flavor/Fragrance: Used for spicy, smoky notes (e.g., in whisky) [2]. | - Food & Beverages: Dominant use as a vanilla flavorant [3].
  • Fragrances: Key ingredient in perfumes and cosmetics [3].
  • Pharmaceuticals: Flavor masking and as a stabilizing agent [3]. | | Sourcing & Production | Primarily synthetic; can be oxidized from lignin in hardwood biomass [1]. | Over 95% is synthetic, from petrochemicals (guaiacol) or lignin [3]. Bio-vanillin from fermentation is a growing segment [4]. |

Supporting Experimental Data and Protocols

Research demonstrates how the structural differences between these aldehydes lead to distinct functional outcomes in biological and industrial contexts.

Comparative Inhibitory Effects in Fermentation

A 2019 study investigated the impact of this compound and vanillin on the fermentation performance of Clostridium tyrobutyricum, a bacterium used to produce butyric acid from plant-based sugars [8].

  • Objective: To evaluate the potential inhibitory effects of these phenolic aldehydes, which are common by-products in biomass processing, on cell growth and butyric acid production.
  • Methodology:
    • Strain & Culture: C. tyrobutyricum ATCC 25755 was grown in a fermentation medium with xylose as the carbon source [8].
    • Treatment: Various concentrations (0.6, 1.2, 1.8, and 2.4 g/L) of this compound or vanillin were added to the medium. A control group with no additives was also run [8].
    • Analysis: Cell growth (optical density at 620nm), xylose consumption, and butyric acid concentration were monitored every 12 hours using HPLC [8].
  • Key Findings:
    • Both compounds showed a dosage-dependent inhibitory effect on cell growth and butyric acid productivity [8].
    • C. tyrobutyricum exhibited a broader tolerance to this compound than to vanillin. The metabolite products from vanillin degradation caused more considerable inhibition to the fermentation process [8].
    • Both aldehydes were assimilated (consumed) by the bacteria during fermentation [8].
Efficiency as Mediators in Industrial Biobleaching

A 2008 study compared the efficiency of natural and synthetic mediators in the laccase-assisted bleaching of eucalyptus kraft pulp, an environmentally friendly process for the paper industry [7].

  • Objective: To compare the bleaching efficiency of natural mediators (this compound, vanillin) against synthetic mediators.
  • Methodology:
    • Pulp & Enzyme: Eucalyptus globulus kraft pulp was treated with a laccase enzyme from Trametes villosa [7].
    • Mediators: The study tested two natural mediators—this compound (SyAl) and vanillin (V)—and three synthetic ones [7].
    • Evaluation: Bleaching efficiency was determined by measuring the kappa number (indicating lignin content) and brightness of the pulp after a subsequent alkaline peroxide (P) stage [7].
  • Key Findings:
    • This compound successfully acted as a mediator, improving delignification and brightness after the P stage, though its efficiency was lower than the top synthetic mediators [7].
    • Vanillin did not function effectively as a mediator in this system [7].
    • The researchers concluded that the higher number of methoxy groups on the this compound molecule likely facilitates the radical reactions necessary for lignin breakdown, making it a more suitable natural mediator than vanillin [7].

Lignin Biosynthesis Pathway

The diagram below illustrates the shared biosynthetic origin of this compound and vanillin precursors within the lignin polymer, highlighting the key structural difference.

G Monolignols Monolignol Precursors G_Unit Guaiacyl (G) Unit (1 Methoxy Group) Monolignols->G_Unit  Biosynthesis in  Gymnosperms S_Unit Syringyl (S) Unit (2 Methoxy Groups) Monolignols->S_Unit  Additional  Enzymatic Step VanillinPre Oxidation Product: Vanillin G_Unit->VanillinPre  Lignin  Oxidation SyringaldehydePre Oxidation Product: this compound S_Unit->SyringaldehydePre  Lignin  Oxidation

The distinct molecular structures of this compound and vanillin, originating from their respective S and G lignin units, are the fundamental reason for their differing performance in the experiments cited above [1] [7]. The additional methoxy group in this compound influences its reactivity, toxicity profile, and overall functionality.

Research Implications Summary

  • For Fermentation & Biorefining: this compound appears to be a less inhibitory compound than vanillin in microbial fermentation processes using certain strains like C. tyrobutyricum. This is a crucial consideration when using lignocellulosic feedstocks for bio-production [8].
  • For Green Chemistry & Pulp Bleaching: this compound shows confirmed potential as an efficient, eco-friendly mediator in laccase-based bleaching systems, whereas vanillin does not share this specific application [7].
  • Market Position: Vanillin operates in a large, well-established market driven by the flavor and fragrance industry. This compound occupies a smaller, specialized niche with growth potential tied to green technologies and high-value chemical synthesis [1] [5] [6].

References

×

Physical Description

Pale yellow solid; [Merck Index]
Very pale green needles; Alcoholic aroma

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

182.05790880 Da

Monoisotopic Mass

182.05790880 Da

Heavy Atom Count

13

Appearance

Powder

Melting Point

113.0 °C
Mp 113-114 °

UNII

2ZR01KTT21

GHS Hazard Statements

Aggregated GHS information provided by 1427 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134-96-3

Wikipedia

Syringaldehyde

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 4-hydroxy-3,5-dimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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